molecular formula C19H36O4 B6359988 15-(tert-Butoxy)-15-oxopentadecanoic acid CAS No. 905302-42-3

15-(tert-Butoxy)-15-oxopentadecanoic acid

Cat. No.: B6359988
CAS No.: 905302-42-3
M. Wt: 328.5 g/mol
InChI Key: BDHAQLJDYZFGNC-UHFFFAOYSA-N
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Description

15-(tert-Butoxy)-15-oxopentadecanoic acid (CAS 905302-42-3) is a high-purity white to off-white solid organic compound with the molecular formula C₁₉H₃₆O₄ and a molecular weight of 328.49 g/mol . It is characterized by a long aliphatic chain terminating in a carboxylic acid at one end and a tert-butoxy carbonyl group at the other, a structure that enhances its solubility in organic solvents and provides a stable, protected carbonyl functionality for selective reactivity in multi-step synthetic routes . This compound serves as a critically valuable intermediate in advanced organic synthesis and pharmaceutical research . Its primary application is as a non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs) , where it connects a biological antibody to a cytotoxic drug . Furthermore, it functions as a PROTAC linker based on an alkyl chain, designed to connect a ligand for an E3 ubiquitin ligase to a warhead that binds the target protein, thereby facilitating the targeted degradation of disease-causing proteins via the intracellular ubiquitin-proteasome system . The tert-butoxy group offers stability under various reaction conditions while allowing for controlled deprotection with acid when required, making this building block particularly valuable for applications in peptide chemistry, polymer science, and the development of bioactive molecules with tailored hydrophobicity and functional group compatibility . Product Identification: • CAS Number: 905302-42-3 • MDL Number: MFCD30470973 • Storage: Store sealed in a dry environment at room temperature . Intended Use: This product is provided for chemical and biochemical research purposes only . It is strictly not for diagnostic, therapeutic, or personal use . Under no circumstances are our products provided for animal or personal utilization .

Properties

IUPAC Name

15-[(2-methylpropan-2-yl)oxy]-15-oxopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-19(2,3)23-18(22)16-14-12-10-8-6-4-5-7-9-11-13-15-17(20)21/h4-16H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHAQLJDYZFGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-(tert-Butoxy)-15-oxopentadecanoic acid is a bifunctional molecule of significant interest in the field of targeted therapeutics. Its structure, featuring a long C15 aliphatic chain terminating in a carboxylic acid at one end and a tert-butyl ester at the other, makes it a valuable non-cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering a foundational understanding for its application in drug development and other advanced chemical syntheses. While experimentally determined data for this specific molecule is limited in public literature, this document compiles available information, predicted values, and analogous compound data to serve as a robust resource.

Chemical Identity and Molecular Structure

  • IUPAC Name: 15-[(2-methylpropan-2-yl)oxy]-15-oxopentadecanoic acid[5]

  • Synonyms: Pentadecanedioic acid, mono(1,1-dimethylethyl) ester; Pentadecanedioic acid mono-tert-butyl ester[3]

  • CAS Number: 905302-42-3[6]

  • Molecular Formula: C₁₉H₃₆O₄[5][6]

  • Molecular Weight: 328.49 g/mol [4][5]

The molecular architecture of this compound is key to its utility. The long pentadecanedioic acid backbone provides a flexible spacer, crucial for bridging the antibody and the cytotoxic payload in an ADC, or the E3 ligase ligand and the target protein ligand in a PROTAC. The terminal carboxylic acid offers a reactive handle for conjugation to amine-containing molecules, while the tert-butyl ester protects the other carboxylic acid group, allowing for selective transformations. The bulky tert-butyl group also imparts specific solubility characteristics and can be removed under acidic conditions if further functionalization is required.

Physicochemical Properties

A precise understanding of the physicochemical properties of a linker molecule is paramount for formulation, reaction optimization, and predicting its in vivo behavior.

PropertyValueSource/Comment
Appearance White to off-white solid[3]
Melting Point Not availableData not found in public literature. Expected to be a low-melting solid based on its long aliphatic chain.
Boiling Point 431.1 ± 18.0 °C at 760 mmHg[3] (Predicted)
Density 1.0 ± 0.1 g/cm³[3] (Predicted)
Solubility Insoluble in water. Soluble in polar organic solvents like DMF. Poorly soluble in less polar solvents like ether.Based on the properties of a similar long-chain mono-tert-butyl ester.[7]

Spectroscopic Characterization (Predicted and Analogous Data)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following key signals:

  • ~1.44 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This signal is characteristically sharp and integrates to nine protons.[8]

  • ~2.20 ppm (triplet, 2H): The methylene protons (α- to the ester carbonyl).

  • ~2.35 ppm (triplet, 2H): The methylene protons (α- to the carboxylic acid).

  • 1.20-1.70 ppm (multiplet, 22H): The overlapping signals of the methylene protons in the long aliphatic chain.

  • ~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group. This signal is often broad and its chemical shift can be concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework:

  • ~180 ppm: Carbonyl carbon of the carboxylic acid.

  • ~173 ppm: Carbonyl carbon of the tert-butyl ester.

  • ~80 ppm: Quaternary carbon of the tert-butyl group.

  • ~34 ppm: Methylene carbon α- to the carboxylic acid.

  • ~30 ppm: Methylene carbon α- to the ester.

  • ~28 ppm: Methyl carbons of the tert-butyl group.

  • 25-29 ppm: Methylene carbons of the long aliphatic chain.[9]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1735 cm⁻¹ (strong): C=O stretch of the tert-butyl ester.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~2850-2960 cm⁻¹: C-H stretches of the aliphatic chain and tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI) in negative mode, the expected [M-H]⁻ ion would be at m/z 327.25. In positive mode, the [M+Na]⁺ adduct would be expected at m/z 351.25.

Synthesis and Purification

The synthesis of this compound typically involves the mono-esterification of pentadecanedioic acid. Achieving selective mono-esterification of a dicarboxylic acid can be challenging, often leading to a mixture of the starting material, the desired mono-ester, and the di-ester.

A recently reported one-step method for the mono-esterification of long-chain dicarboxylic acids utilizes trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) to achieve high selectivity for the mono-tert-butyl ester.[10]

Synthetic Workflow

SynthesisWorkflow start Pentadecanedioic Acid reaction Selective Mono-esterification start->reaction reagents t-BuOH, TFAA, LiCl in THF reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Experimental Protocol (Illustrative)
  • Reaction Setup: To a solution of pentadecanedioic acid in anhydrous tetrahydrofuran (THF), add lithium chloride (LiCl) and stir until dissolved.

  • Activation and Esterification: Cool the solution and add trifluoroacetic anhydride (TFAA) followed by tert-butanol (t-BuOH).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Stability and Storage

  • Stability: this compound is generally stable under standard laboratory conditions. The tert-butyl ester is sensitive to strong acids and will hydrolyze to the corresponding dicarboxylic acid. It is stable to basic conditions.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis of the ester and degradation of the carboxylic acid. For long-term storage, refrigeration is recommended.

Safety and Handling

  • Hazard Identification: This compound is a carboxylic acid and may be irritating to the eyes, skin, and respiratory system.[6]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Applications in Drug Development

The primary application of this compound is as a non-cleavable linker in the construction of ADCs and PROTACs.[1][2][3][4]

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the carboxylic acid moiety of the linker is typically activated and then reacted with an amine group on the antibody or a payload to form a stable amide bond. The long aliphatic chain provides spatial separation between the bulky antibody and the cytotoxic drug, which can be crucial for maintaining the biological activity of both components. As a non-cleavable linker, the entire antibody-linker-drug conjugate is internalized by the target cell, and the payload is released upon lysosomal degradation of the antibody.[11][]

Role in PROTACs

In PROTACs, this linker serves to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The flexibility and length of the linker are critical for allowing the PROTAC to simultaneously engage both proteins, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

This compound is a key building block in the development of next-generation targeted therapies. Its well-defined structure and bifunctional nature allow for its precise incorporation into complex biomolecules. While a complete experimental dataset for its physical properties is not yet widely available, this guide provides a thorough overview based on existing data, predictions, and the properties of analogous compounds. This information is intended to empower researchers and drug development professionals in their efforts to utilize this versatile linker in the creation of innovative and effective therapeutics.

References

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • PharmiWeb.com. (2023, August 18). ADC Cleavable Linker: Classification and Mechanism of Action. Retrieved from [Link]

  • Wang, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Chemical Science, 14(40), 11075-11080. Retrieved from [Link]

  • ResearchGate. ¹H NMR spectrum (500 MHz, CD 3 Cl) of t-butyl oleate in the range 5.28-5.42 ppm. Retrieved from [Link]

  • American Elements. This compound. Retrieved from [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(21), 5066-5081. Retrieved from [Link]

  • Veeprho. This compound | CAS 905302-42-3. Retrieved from [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Ni-Pd nanoparticles supported on Mg(OH)2 nanoflakes for synthesis of furan diesters. Retrieved from [Link]

  • Google Patents. Preparation method of octadecanedioic acid mono-tert-butyl ester.
  • ACD/Labs. t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid: A Key Linker in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Linker Technology in Modern Therapeutics

In the landscape of targeted therapeutics, the sophisticated design of linker molecules is paramount to the success of modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). These linkers are not mere spacers; they are intelligent connectors that dictate the stability, solubility, and timely release of potent pharmaceutical payloads. This guide provides an in-depth technical overview of 15-(tert-Butoxy)-15-oxopentadecanoic acid, a versatile linker that has garnered significant interest for its application in the development of next-generation drug conjugates. We will delve into its chemical structure, physicochemical properties, synthesis, and its crucial role in advancing the frontiers of medicine.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonym pentadecanedioic acid mono-tert-butyl ester, is a bifunctional molecule featuring a long C15 alkyl chain. This linear chain imparts specific physicochemical properties that are highly desirable in drug development, particularly concerning solubility and interaction with biological membranes. The molecule possesses a terminal carboxylic acid and a tert-butyl ester at the opposite end, providing orthogonal reactivity for conjugation to different molecular entities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 905302-42-3
Molecular Formula C₁₉H₃₆O₄
Molecular Weight 328.49 g/mol
Appearance White to off-white solid
Boiling Point 431.1 ± 18.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Storage Sealed in a dry environment at room temperature.

Synthesis of this compound: A Protocol for Selective Mono-esterification

The synthesis of mono-esters of long-chain dicarboxylic acids presents a significant chemical challenge due to the potential for the formation of di-ester byproducts. A robust and selective method is required to ensure a high yield of the desired mono-protected linker. The following protocol is based on established methodologies for the selective mono-esterification of long-chain dicarboxylic acids.

Experimental Protocol: Synthesis from Pentadecanedioic Acid

This procedure outlines the selective mono-tert-butoxylation of pentadecanedioic acid.

Materials:

  • Pentadecanedioic acid

  • tert-Butanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentadecanedioic acid (1 equivalent) in anhydrous toluene.

  • Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP, catalytic amount), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents), and tert-butanol (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification:

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted diacid and DMAP.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product. .

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired mono-tert-butyl ester.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Pentadecanedioic Acid reagents Add (Boc)₂O, t-BuOH, DMAP in Toluene start->reagents reflux Reflux Overnight reagents->reflux concentrate1 Concentrate reflux->concentrate1 extraction Aqueous Work-up concentrate1->extraction dry Dry & Concentrate extraction->dry chromatography Silica Gel Chromatography dry->chromatography product 15-(tert-Butoxy)-15- oxopentadecanoic acid chromatography->product

Caption: Synthetic workflow for this compound.

Analytical Characterization: Expected Spectral Data

Table 2: Predicted Analytical Data

TechniqueExpected Characteristics
¹H NMR * ~2.35 ppm (t): Protons on the carbon alpha to the carboxylic acid (–CH₂COOH).* ~2.20 ppm (t): Protons on the carbon alpha to the ester (–CH₂COOtBu).* ~1.60 ppm (m): Protons on the carbons beta to the carbonyls.* ~1.45 ppm (s): Nine equivalent protons of the tert-butyl group (–C(CH₃)₃).* ~1.25 ppm (br s): A large, broad singlet corresponding to the central methylene protons of the long alkyl chain.
¹³C NMR * ~180 ppm: Carbonyl carbon of the carboxylic acid (–COOH).* ~174 ppm: Carbonyl carbon of the ester (–COOtBu).* ~80 ppm: Quaternary carbon of the tert-butyl group (–C(CH₃)₃).* ~34 ppm: Carbon alpha to the carboxylic acid (–CH₂COOH).* ~30-25 ppm: A series of peaks for the methylene carbons of the alkyl chain.* ~28 ppm: Methyl carbons of the tert-butyl group (–C(CH₃)₃).
Mass Spec. * [M-H]⁻: Deprotonated molecule in negative ion mode.* [M+Na]⁺: Sodiated adduct in positive ion mode.* Loss of C₄H₈ (56 Da): Characteristic fragmentation of the tert-butyl ester via McLafferty rearrangement or loss of isobutylene.
IR Spec. * ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.* ~2920 and 2850 cm⁻¹: C-H stretching of the methylene and methyl groups.* ~1735 cm⁻¹: C=O stretch of the tert-butyl ester.* ~1705 cm⁻¹: C=O stretch of the carboxylic acid.
Analytical Workflow Diagram

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation sample Purified Product nmr NMR (¹H, ¹³C) sample->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir structure_confirm Structure Confirmation ir->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess final_product Characterized Linker purity_assess->final_product

Caption: Workflow for the analytical characterization of the linker.

Applications in Advanced Drug Development

This compound serves as a crucial building block in the construction of ADCs and PROTACs. Its long alkyl chain and bifunctional nature are key to its utility.

Role as a Non-Cleavable ADC Linker

In the context of ADCs, this molecule functions as a non-cleavable linker. Non-cleavable linkers are designed to be stable in systemic circulation and only release the cytotoxic payload after the ADC has been internalized by the target cancer cell and the antibody component is degraded in the lysosome. The long alkyl chain of this compound contributes to the overall hydrophobicity of the ADC, which can influence its pharmacokinetic properties and cellular uptake. The carboxylic acid end can be activated to form an amide bond with a payload molecule, while the tert-butyl ester can be deprotected to reveal a second carboxylic acid for conjugation to the antibody.

ADC_Mechanism ADC Antibody-Drug Conjugate (with alkyl linker) TumorCell Tumor Cell ADC->TumorCell 1. Targeting Internalization Internalization TumorCell->Internalization 2. Binding & Lysosome Lysosomal Degradation Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Antibody Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity PROTAC_Mechanism PROTAC PROTAC (Alkyl Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC mechanism facilitated by a flexible alkyl linker.

Conclusion and Future Outlook

This compound represents a key enabling technology in the development of sophisticated drug conjugates. Its well-defined structure, desirable physicochemical properties, and synthetic accessibility make it an attractive choice for researchers in drug discovery. As our understanding of the intricate interplay between linker characteristics and the biological activity of ADCs and PROTACs continues to grow, the rational design of linkers like this compound will be instrumental in creating safer and more effective targeted therapies. The continued exploration of long-chain alkyl linkers and their derivatives will undoubtedly unlock new possibilities in the pursuit of precision medicine.

References

  • Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(18), 10373-10403. Retrieved from [Link]

  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 13(8), 183. Retrieved from [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]

  • MDPI. (2019). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]

  • Forest Products Laboratory. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816142A - Synthesis method for pentadecanoicacid.
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  • National Center for Biotechnology Information. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]

  • bioRxiv. (2025). Backbone and Sidechain 1H, 15N and 13C Resonance Assignments of a Multidrug Efflux Membrane Protein using Solution and Solid-State NMR. Retrieved from [Link]

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  • ResearchGate. (1995). (PDF) 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Phytochemical study UV, and FT-IR and gas chromatography mass spectrometry analysis of Tabebuia rosea (Family: Bignoniacae). Retrieved from [Link]

  • National Center for Biotechnology Information. (1986). Mass spectrometry. Retrieved from [Link]

  • American Journal of Research Communication. (2017). FTIR and GC-MS Spectroscopic Analysis of Methanol and Chloroform Extracts of Brenania brieyi Root Bark. Retrieved from [Link]

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15-(tert-Butoxy)-15-oxopentadecanoic acid CAS number 905302-42-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic acid: A Strategic Building Block in Advanced Therapeutics

Introduction: The Molecular Architect of Therapeutic Conjugates

In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component that dictates the stability, efficacy, and toxicity profile of the entire therapeutic entity.[1][2] this compound (CAS 905302-42-3) has emerged as a pivotal building block in the synthesis of these complex molecules.[3][4] It is a bifunctional aliphatic chain, intelligently designed with a terminal carboxylic acid at one end and a carboxylic acid protected as a tert-butyl ester at the other.

This guide, prepared from the perspective of a Senior Application Scientist, delves into the technical nuances of this compound. We will explore its fundamental properties, its strategic application as a non-cleavable linker precursor, the chemistry of its protecting group, and detailed protocols for its use in the laboratory. The core philosophy is to explain not just the "how" but the "why" behind its utility, providing researchers with the insights needed to leverage this molecule effectively in their drug development programs.

Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 905302-42-3[3][4][5]
Molecular Formula C₁₉H₃₆O₄[4][5][6]
Molecular Weight 328.49 g/mol [4][6]
IUPAC Name This compound
Synonyms Pentadecanedioic acid, mono(1,1-dimethylethyl) ester[3][7]
Appearance White to off-white solid[3]
Boiling Point 431.1 ± 18.0 °C at 760 mmHg[3]
Density 1.0 ± 0.1 g/cm³[3]
Storage Sealed in a dry environment at room temperature.[3]

The long C15 alkyl chain imparts significant lipophilicity, a characteristic that must be considered when selecting solvents for reactions and purification. Its solid-state nature and thermal stability at room temperature allow for straightforward storage and handling.

Strategic Role in Advanced Therapeutics

The true value of this compound lies in its application as a linker component in two of the most promising areas of targeted therapy: ADCs and PROTACs.

Application as a Non-Cleavable ADC Linker

ADCs are designed to deliver potent cytotoxic payloads directly to cancer cells by harnessing the specificity of a monoclonal antibody. The linker connecting the antibody and payload is crucial.[1] Linkers are broadly classified as cleavable or non-cleavable.[8][9] This molecule is a precursor for non-cleavable linkers.

Why a Non-Cleavable Linker? Non-cleavable linkers offer a distinct advantage: superior plasma stability.[9] They do not contain a specific chemical trigger for payload release. Instead, the payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[9][] This mechanism significantly reduces the chance of premature payload release in systemic circulation, thereby minimizing off-target toxicity and widening the therapeutic window.[1][]

The Function of the C15 Chain: The long fifteen-carbon chain serves two primary purposes. First, it provides significant spatial separation between the large antibody and the often-hydrophobic payload, which can be critical for maintaining the antibody's antigen-binding affinity. Second, long-chain fatty acids and their derivatives can influence the overall physicochemical properties of the ADC, such as its hydrophobicity and pharmacokinetic profile.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Non-Cleavable Linker cluster_Payload Cytotoxic Payload Antibody Antibody (e.g., IgG) Linker_Attach Conjugation Site (e.g., Cys) Antibody->Linker_Attach Stable Bond Linker_Chain ~ (CH₂)₁₄ ~ Linker_Attach->Linker_Chain Payload Payload (e.g., MMAE) Linker_Chain->Payload Amide Bond PROTAC_Concept cluster_Ternary Forms Ternary Complex Target_Ligand Target Protein Ligand Linker Alkyl Linker (from C15 precursor) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds Deprotection_Mechanism Start R-CO-O-tBu (Protected Acid) Protonated R-C(=O+H)-O-tBu Start->Protonated + H⁺ (from TFA) Cleaved R-COOH (Deprotected Acid) + C(CH₃)₃⁺ (t-Butyl Cation) Protonated->Cleaved Cleavage Final R-COOH + H₂C=C(CH₃)₂ (Isobutylene) Cleaved->Final - H⁺ Workflow cluster_Step1 Step 1: Deprotection cluster_Step2 Step 2: Amide Coupling Start 15-(t-Butoxy)-15- oxopentadecanoic acid Deprotection Add TFA/DCM Stir 1-4h RT Start->Deprotection Workup1 Rotovap Precipitate w/ Ether Deprotection->Workup1 Intermediate Pentadecanedioic acid (Di-acid) Coupling Add EDC/NHS or HATU Add Di-acid Stir in DMF/DCM Intermediate->Coupling Workup1->Intermediate Amine Payload-NH₂ Amine->Coupling Workup2 Aqueous Workup Chromatography Coupling->Workup2 Final_Product Payload-NHCO-(CH₂)₁₃-COOH Workup2->Final_Product

References

15-(tert-Butoxy)-15-oxopentadecanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid: Properties, Synthesis, and Applications in Advanced Drug Development

Introduction

This compound is a bifunctional molecule of significant interest in contemporary chemical and pharmaceutical sciences. As a long-chain dicarboxylic acid monoester, it possesses a unique architecture: a fifteen-carbon aliphatic chain that provides specific length and hydrophobicity, a terminal carboxylic acid group that serves as a reactive handle for conjugation, and a sterically hindered tert-butyl ester that acts as a stable protecting group for the other terminus.

While it finds utility as a monomer in materials science for specialty polymers, its most impactful role is within advanced drug development.[1][2] This molecule has emerged as a critical building block, functioning as a non-cleavable linker in the sophisticated architectures of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The precise length of its alkyl chain is not arbitrary; it is designed to optimally span the distance required to connect distinct molecular entities—such as an antibody and a cytotoxic payload, or a target protein ligand and an E3 ubiquitin ligase ligand—without compromising their respective biological functions.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causal reasoning behind its synthesis, the strategic rationale for its use in therapeutic modalities, and the rigorous analytical workflows required to ensure its quality and performance.

Section 1: Molecular Profile and Physicochemical Properties

The functionality of this compound is a direct consequence of its molecular structure. The aliphatic chain offers a lipophilic spacer, while the two distinct termini—one free acid, one protected ester—allow for sequential, controlled chemical modifications.

The choice of a tert-butyl ester as a protecting group is a deliberate and common strategy in organic synthesis. Its significant steric bulk prevents unwanted reactions at that terminus and offers high stability across a range of chemical conditions. Critically, it can be removed (deprotected) under specific acidic conditions (e.g., with trifluoroacetic acid) that typically do not affect other functional groups within a complex molecule, such as the amide bonds common in ADCs and PROTACs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 328.49 g/mol [1][3]
Molecular Formula C₁₉H₃₆O₄[3][5][6]
CAS Number 905302-42-3[3][4][5]
Appearance White to off-white solid[4]
Boiling Point 431.1 ± 18.0 °C at 760 mmHg[4]
Common Synonym Pentadecanedioic acid, mono(1,1-dimethylethyl) ester[4]

Section 2: The Synthetic Rationale: Achieving Selective Mono-Esterification

The primary challenge in synthesizing this molecule is controlling reactivity. Pentadecanedioic acid is a symmetrical molecule with two identical carboxylic acid groups. A standard esterification reaction would yield a statistical mixture of unreacted starting material, the desired mono-ester, and the undesired di-ester, leading to significant purification challenges and low yields.

To overcome this, a strategy that can differentiate between the two identical functional groups is required. A recently developed and highly effective method leverages lithium chloride (LiCl) to temporarily and selectively "shield" one of the carboxylic acid groups, directing the reaction to the other.[7][8]

Expert Insight: The Role of LiCl and TFAA

The mechanism of this selective synthesis is elegant. The addition of LiCl is thought to form a stable complex with one carboxylate group.[7][8] This interaction effectively sequesters it, reducing its nucleophilicity and rendering it less reactive. Simultaneously, trifluoroacetic anhydride (TFAA) is introduced as a powerful activating agent for the remaining "free" carboxylic acid. TFAA converts the carboxylic acid into a highly reactive mixed anhydride, which is then readily attacked by tert-butanol to form the desired mono-ester with high selectivity. This approach avoids the pitfalls of stoichiometric control and provides a robust, scalable solution.

Experimental Protocol 2.1: LiCl-Assisted Selective Mono-tert-Butylation

This protocol is a representative methodology based on modern synthetic approaches for selective mono-esterification of long-chain dicarboxylic acids.[7][8]

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve pentadecanedioic acid (1.0 eq) and lithium chloride (1.1 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise while maintaining the temperature. Stir the reaction for 1-2 hours to ensure complete formation of the mixed anhydride.

  • Esterification: Add tert-butanol (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Workup & Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified using column chromatography on silica gel to isolate the pure this compound.

cluster_prep 1. Preparation & Shielding cluster_activation 2. Activation cluster_ester 3. Esterification cluster_purify 4. Workup & Purification reagents Pentadecanedioic Acid + LiCl in THF activation Add TFAA at 0°C (Forms Mixed Anhydride) reagents->activation Inert Atmosphere esterification Add tert-Butanol (Warm to RT) activation->esterification workup Quench (NaHCO₃) Extract (EtOAc) esterification->workup purify Column Chromatography workup->purify final_product 15-(tert-Butoxy)-15- oxopentadecanoic acid purify->final_product Yields Pure Product

Caption: Synthetic workflow for selective mono-esterification.

Section 3: Applications in Drug Development and Beyond

The true value of this linker lies in its ability to facilitate the construction of complex, multi-component therapeutic agents.

Core Component of PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's own protein disposal machinery (the ubiquitin-proteasome system) to destroy specific target proteins.[3] A PROTAC molecule consists of three parts: a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

This compound serves as an ideal precursor for the linker component. Its length is crucial for inducing the formation of a productive "ternary complex" between the target protein, the PROTAC, and the E3 ligase. The terminal carboxylic acid is the reactive site for conjugation to one of the ligands, initiating the assembly of the final PROTAC molecule.

cluster_protac PROTAC Mechanism tp Target Protein protac PROTAC Molecule tp->protac proteasome Proteasome tp->proteasome Recognition e3 E3 Ligase e3->protac ub Ubiquitin (Ub) e3->ub Transfer linker Linker (from C15 mono-ester) protac->linker ub->tp Tagging degradation Protein Degradation proteasome->degradation

Caption: Role of the linker in the PROTAC ternary complex.

Versatile Linker in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. They consist of an antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects them.

This compound is used as a non-cleavable ADC linker.[4] In this context, the carboxylic acid is typically activated and reacted with lysine residues on the antibody to form a stable amide bond. Following deprotection of the tert-butyl ester, the newly revealed carboxylic acid can be conjugated to the payload. The resulting long-chain linker ensures the payload is held at a sufficient distance from the antibody, minimizing any interference with the antibody's ability to bind its target.

Monomer for Advanced Materials

Beyond pharmaceuticals, this molecule is a valuable monomer for synthesizing specialty polymers.[1][9] Its bifunctional nature, with one end protected, allows for controlled, stepwise polymerization. It can be used to create polyesters and polyamides with long, flexible aliphatic segments, which can impart desirable properties such as increased durability, hydrophobicity, and tailored thermal characteristics to the final material.[1][2]

Section 4: Comprehensive Analytical Characterization

Rigorous analytical quality control is non-negotiable to ensure the identity, purity, and stability of the compound for research and development. A multi-step workflow is essential for a complete characterization.

Protocol 4.1: Quality Control Workflow
  • Identity & Mass Verification (LC-MS):

    • Technique: Liquid Chromatography-Mass Spectrometry.[10]

    • Rationale: This is the primary technique to confirm the molecular weight. The compound is separated by HPLC and then ionized (typically via electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is measured. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 329.5.

    • Self-Validation: The observed mass must match the calculated theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution MS) to confirm the elemental composition.

  • Purity Assessment (HPLC and/or GC-MS):

    • Technique: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

    • Rationale: Chromatography separates the desired mono-ester from impurities, chiefly the unreacted dicarboxylic acid and the di-ester byproduct. The area under each peak in the chromatogram is proportional to its concentration, allowing for a quantitative assessment of purity (e.g., >98%).

    • Self-Validation: A well-resolved baseline and sharp, symmetrical peaks are indicative of a good separation method. Purity should be confirmed using orthogonal methods if possible (e.g., two different column chemistries or detection methods).

  • Structural Confirmation (FTIR & NMR):

    • Technique: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

    • Rationale: These techniques provide fingerprint confirmation of the molecular structure.

      • FTIR: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), the C=O stretch of the acid (~1710 cm⁻¹), and the C=O stretch of the ester (~1735 cm⁻¹).[11][13]

      • NMR: ¹H NMR will show a distinct singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm). ¹³C NMR will confirm the presence of 19 distinct carbon environments, including the carbonyl carbons of the acid and ester.

    • Self-Validation: The observed spectral data must be fully consistent with the known structure. All major peaks in both FTIR and NMR spectra should be assigned to their corresponding functional groups and atoms.

cluster_tests Analytical Workflow cluster_results Validation Criteria start Sample of 15-(tert-Butoxy)-15- oxopentadecanoic acid lcms LC-MS Analysis start->lcms hplc HPLC/GC Purity start->hplc spec FTIR / NMR start->spec mass_ok Correct Molecular Weight? lcms->mass_ok purity_ok Purity >98%? hplc->purity_ok structure_ok Correct Spectral Fingerprint? spec->structure_ok report Certificate of Analysis (Verified Product) mass_ok->report purity_ok->report structure_ok->report

Caption: A comprehensive analytical quality control workflow.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure user safety.

  • Hazard Identification: this compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation upon contact or inhalation.[14]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[14] Avoid direct contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is far more than a simple long-chain fatty acid derivative. It is a precisely engineered molecular tool whose value is realized in the synthesis of highly complex and targeted therapeutics. Its defining features—a specific chain length, a reactive handle, and a stable protecting group—make it an enabling reagent in the fields of PROTACs and ADCs. Understanding the rationale behind its selective synthesis and the rigorous methods required for its characterization is paramount for any researcher or organization aiming to leverage its capabilities. As drug development continues to trend towards modular, multi-component platforms, the importance of well-characterized, high-purity linkers like this one will only continue to grow, solidifying its role as a key building block in the future of medicine and materials science.

References

  • Title: Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: PubMed, Biomolecules URL: [Link]

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  • Title: this compound | CAS 905302-42-3 Source: American Elements URL: [Link]

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  • Title: LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids Source: RSC Advances URL: [Link]

  • Title: Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis Source: MDPI URL: [Link]

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An In-depth Technical Guide to the Synthesis of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

15-(tert-Butoxy)-15-oxopentadecanoic acid, a heterobifunctional long-chain fatty acid derivative, has emerged as a critical building block in modern pharmaceutical sciences. Its utility is particularly pronounced in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker, connecting a target protein ligand to an E3 ubiquitin ligase ligand.[1][2] The precise length and chemical nature of this linker are paramount for the efficacy of the resulting PROTAC molecule. The synthesis of this compound, however, presents a distinct chemical challenge: the selective mono-esterification of a symmetrical long-chain dicarboxylic acid. This guide provides an in-depth exploration of a robust and highly selective synthesis route, grounded in recent advancements in organic chemistry, and is intended for researchers and professionals in drug development and chemical synthesis.

The Synthetic Challenge: Achieving Selective Mono-esterification

The core of synthesizing this compound lies in the selective reaction of one of the two chemically equivalent carboxylic acid groups of pentadecanedioic acid. Traditional esterification methods often lead to a statistical mixture of the starting diacid, the desired mono-ester, and the undesired di-ester, complicating purification and reducing the overall yield. The challenge is amplified by the similar reactivity of the two terminal carboxyl groups in a long aliphatic chain.[3][4] Overcoming this hurdle requires a strategy that can differentiate between these two functional groups.

Recommended Synthesis Route: LiCl-Driven Direct Mono-esterification

Recent breakthroughs have led to a highly efficient one-step method for the selective mono-esterification of long-chain dicarboxylic acids using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl).[3][4] This approach has demonstrated excellent selectivity and is scalable, making it suitable for industrial applications.[3]

Mechanistic Rationale and Causality

The remarkable selectivity of this method is attributed to the role of lithium chloride. It is proposed that the lithium cation (Li⁺) coordinates with one of the carboxylate groups of the dicarboxylic acid. This coordination effectively "shields" or deactivates one end of the molecule.[3][4] The remaining, uncoordinated carboxylic acid is then free to react with trifluoroacetic anhydride (TFAA) to form a mixed anhydride. This activated intermediate subsequently reacts with tert-butanol to yield the desired mono-tert-butyl ester with high selectivity over the di-ester.[3]

Visualizing the Reaction Pathway

Synthesis_Route cluster_reactants Reactants cluster_reagents Key Reagents cluster_intermediates Intermediates Diacid Pentadecanedioic Acid HOOC-(CH₂)₁₃-COOH Li_Complex Li⁺ Shielded Complex Diacid->Li_Complex + LiCl tBuOH tert-Butanol LiCl LiCl (Shielding Agent) TFAA TFAA (Activating Agent) Mixed_Anhydride Mixed Anhydride Intermediate Li_Complex->Mixed_Anhydride + TFAA Product This compound HOOC-(CH₂)₁₃-COO-tBu Mixed_Anhydride->Product + tert-Butanol Alternative_Workflow Start 15-Hydroxypentadecanoic Acid Step1 Protect Hydroxyl Group (e.g., as TBDMS ether) Start->Step1 Step2 tert-Butylation of Carboxylic Acid Step1->Step2 Step3 Deprotection of Hydroxyl Group Step2->Step3 Step4 Oxidation of Alcohol to Carboxylic Acid Step3->Step4 Final_Product Target Molecule Step4->Final_Product

Sources

An In-Depth Technical Guide to the Solubility of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 15-(tert-Butoxy)-15-oxopentadecanoic acid (CAS 905302-42-3), a bifunctional molecule of significant interest in drug development, particularly as a non-cleavable ADC linker and a component in PROTAC synthesis.[1][2] Given its molecular structure, featuring a long aliphatic chain, a terminal carboxylic acid, and a bulky tert-butyl ester, its solubility behavior is complex and critical to its application. This document outlines the theoretical physicochemical properties influencing its solubility, presents standardized protocols for empirical solubility determination, and discusses the profound effects of solvent polarity, pH, and temperature. The methodologies described herein are grounded in established scientific principles and regulatory guidelines to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Analysis

This compound is an aliphatic carboxylic acid derivative with the molecular formula C₁₉H₃₆O₄.[3][4] Its structure is fundamentally amphiphilic, characterized by:

  • A Long Hydrophobic Chain: The 15-carbon backbone is nonpolar and lipophilic, predicting poor solubility in aqueous media and favorable solubility in nonpolar organic solvents.[5]

  • A Polar Carboxylic Acid Group: The terminal -COOH group is hydrophilic and capable of hydrogen bonding. Its most critical feature is its acidic nature, which allows for deprotonation to form a highly polar carboxylate anion (-COO⁻) under basic conditions.[6][7]

  • A tert-Butyl Ester Group: The bulky tert-butyl ester group at the other end is sterically hindering and largely nonpolar, contributing to the molecule's overall lipophilicity.

This duality dictates that the molecule's solubility is not straightforward but is instead highly dependent on the properties of the solvent system, particularly its polarity and pH.

The Critical Role of pH in Aqueous Solubility

For any application in biological or buffered aqueous systems, pH is the most dominant factor controlling the solubility of this compound. The carboxylic acid moiety governs this behavior.

  • At Low pH (Acidic Conditions): The carboxylic acid group remains protonated (-COOH). In this neutral form, the long, nonpolar alkyl chain dominates the molecule's character, making it highly insoluble in water ("lipid-soluble" form).[7]

  • At High pH (Basic Conditions): The carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻). This introduces an ionic charge, dramatically increasing the molecule's polarity and, consequently, its solubility in water ("water-soluble" form).[6][7][8]

This relationship is visually represented by the acid-base equilibrium shown below.

Caption: pH-dependent equilibrium of the carboxylic acid group.

Expected Solubility Profile in Common Solvents

While specific quantitative data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on the principles of "like dissolves like" and data from analogous long-chain dicarboxylic acid monoesters.[5][9] The compound is expected to exhibit good solubility in polar aprotic and nonpolar organic solvents and poor solubility in highly polar protic solvents like water, especially at neutral or acidic pH.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water (pH < 7), MethanolPoor to Sparingly SolubleThe large nonpolar chain dominates. Methanol may be a better solvent than water due to its lower polarity.
Polar Protic (Basic) Aqueous NaOH (pH > 8)SolubleDeprotonation of the carboxylic acid to the carboxylate salt dramatically increases polarity and aqueous solubility.[6][10]
Polar Aprotic DMSO, THF, AcetoneSoluble to Freely SolubleThese solvents can interact with the polar head group without the high energetic cost of disrupting a strong hydrogen-bonding network.[9]
Nonpolar / Halogenated Dichloromethane (DCM), ChloroformSoluble to Freely SolubleThe long C15 alkyl chain has strong van der Waals interactions with these nonpolar solvents.
Nonpolar Hydrocarbon Hexanes, TolueneSparingly Soluble to SolubleWhile nonpolar, the polarity of the acid/ester head groups may limit solubility compared to fully nonpolar solvents like DCM.

Standard Protocol for Experimental Solubility Determination: The Shake-Flask Method

To obtain definitive, quantitative solubility data, an empirical approach is necessary. The Shake-Flask Method is the gold-standard technique for determining thermodynamic solubility, as described in the OECD Test Guideline 105.[11][12][13][14][15]

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient duration to reach equilibrium.[16][17] The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.[18]

Experimental Workflow

Shake_Flask_Workflow start Start: Prepare Solvent System (e.g., pH 7.4 Buffer, DCM) add_excess 1. Add excess solid This compound to a sealed vial. start->add_excess agitate 2. Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48 hours. add_excess->agitate equilibrium 3. Ensure Equilibrium (Concentration is stable over time) agitate->equilibrium separate 4. Separate Phases (Centrifuge or filter to remove undissolved solid) equilibrium->separate quantify 5. Quantify Concentration (Analyze clear supernatant via HPLC-UV, LC-MS, or titration) separate->quantify result Result: Thermodynamic Solubility (mg/mL or µM) quantify->result

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

Detailed Step-by-Step Methodology
  • Preparation: Prepare the desired solvent systems (e.g., phosphate-buffered saline at pH 7.4, 0.1 M HCl, 0.1 M NaOH, dichloromethane, DMSO). Ensure the temperature of a water bath or incubator is controlled (e.g., 25 °C).

  • Addition of Solute: To a series of glass vials, add an amount of this compound estimated to be in excess of its solubility.[17] Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled agitator. Shake the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[18][19] It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[17]

  • Phase Separation: Remove the vials and allow them to stand at the test temperature to let solids settle. Centrifuge the vials at high speed or filter the suspension through a chemically inert filter (e.g., PTFE) to obtain a clear, particle-free saturated solution.[18]

  • Quantification:

    • Carefully extract an aliquot of the clear supernatant.

    • Dilute the aliquot as necessary with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice for this type of molecule.[20][21][22][23] LC-MS can be used for higher sensitivity if needed.[18][24]

    • The concentration is determined by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

Practical Implications for Drug Development

  • Formulation: The low intrinsic aqueous solubility necessitates enabling formulation strategies for potential parenteral or oral delivery. This could include the use of co-solvents, surfactants, or conversion to a salt form by formulating at a high pH.

  • Assay Development: In biological assays, stock solutions are typically prepared in a polar aprotic solvent like DMSO.[25] However, care must be taken when diluting these stocks into aqueous assay buffers. The final DMSO concentration must be kept low, and the compound's concentration must remain well below its aqueous solubility limit at the assay's pH to avoid precipitation and inaccurate results.[18]

  • Purification: The differential solubility of the acid form versus the salt form can be exploited during synthesis for purification, for example, through acid-base extractions.[7]

Conclusion

The solubility of this compound is a critical parameter defined by its amphiphilic structure. It exhibits favorable solubility in a range of organic solvents, particularly polar aprotic and halogenated types. Its aqueous solubility is exceptionally low under acidic and neutral conditions but increases significantly in basic media due to the ionization of its terminal carboxylic acid group. For any research or development application, it is imperative to empirically determine its solubility in the relevant solvent systems using standardized protocols such as the shake-flask method to ensure reliable and reproducible results.

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Sources

A Comprehensive Spectroscopic Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Signature of a Key Bifunctional Linker

15-(tert-Butoxy)-15-oxopentadecanoic acid, a long-chain dicarboxylic acid mono-tert-butyl ester, has emerged as a critical building block in contemporary biomedical research. Its bifunctional nature, featuring a terminal carboxylic acid and a sterically hindered tert-butyl ester, makes it an invaluable linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] In these applications, the long aliphatic chain provides spatial separation between two active moieties, while the distinct reactivity of the terminal functional groups allows for sequential and controlled conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Landscape

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be characterized by a series of signals corresponding to the protons of the long aliphatic chain and the tert-butyl group. The chemical shifts are influenced by the proximity of the electron-withdrawing carbonyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11-12Broad Singlet1HH OOC-
2.34Triplet2HHOOC-CH₂ -
2.20Triplet2H-CH₂ -COO(tBu)
1.63Multiplet4HHOOC-CH₂-CH₂ - & -CH₂ -CH₂-COO(tBu)
1.44Singlet9H-C(CH₃ )₃
1.25Multiplet18H-(CH₂ )₉-

Expert Interpretation of the ¹H NMR Spectrum:

The most downfield signal is anticipated to be the acidic proton of the carboxylic acid, typically appearing as a broad singlet in the 11-12 ppm region; its exact position and broadness are highly dependent on the solvent and concentration. The two methylene groups alpha to the carbonyls are diastereotopic and will appear as distinct triplets. The triplet at approximately 2.34 ppm is assigned to the protons adjacent to the carboxylic acid, while the triplet at around 2.20 ppm corresponds to the protons next to the tert-butyl ester.[2] The methylene groups beta to the carbonyls are expected to resonate as a multiplet around 1.63 ppm.[2] A prominent singlet at approximately 1.44 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group. The bulk of the methylene protons in the long aliphatic chain will overlap to form a large, complex multiplet centered around 1.25 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the chemically distinct carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~179C OOH
~173C OO(tBu)
~80-C (CH₃)₃
~34HOOC-C H₂-
~30-C H₂-COO(tBu)
~29-(C H₂)₉-
~28-C (CH₃)₃
~25HOOC-CH₂-C H₂- & -C H₂-CH₂-COO(tBu)

Expert Interpretation of the ¹³C NMR Spectrum:

The two carbonyl carbons will be the most downfield signals. The carboxylic acid carbon is expected around 179 ppm, while the ester carbonyl carbon will be slightly upfield, around 173 ppm.[3][4] The quaternary carbon of the tert-butyl group is predicted to appear at approximately 80 ppm. The carbons of the long methylene chain will have very similar chemical environments and are expected to resonate in a narrow range around 29 ppm. The carbons alpha and beta to the carbonyl groups will be shifted slightly downfield, with the alpha carbons appearing around 30-34 ppm and the beta carbons around 25 ppm. The three equivalent methyl carbons of the tert-butyl group will give a single signal at approximately 28 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a 30° or 45° pulse angle to ensure quantitative integration.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest (typically 2-5 seconds for molecules of this size).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a standard pulse program with proton decoupling (e.g., zgpg30).

    • A longer relaxation delay (d1) and a larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio, especially for the quaternary carbon of the tert-butyl group.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Choice of Solvent: CDCl₃ is a common choice for nonpolar to moderately polar compounds. DMSO-d₆ is a good alternative for more polar compounds and is particularly useful for observing the exchangeable proton of the carboxylic acid.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the overlapping methylene signals in the long aliphatic chain.

  • Relaxation Delay: A sufficient relaxation delay is essential for accurate integration in ¹H NMR, ensuring that all protons have fully relaxed before the next pulse is applied.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Acquire_H1 Acquire ¹H NMR Tune->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Acquire_H1->Acquire_C13 Process Fourier Transform, Phase, and Baseline Correction Reference Reference to Solvent Process->Reference Integrate Integrate ¹H Spectrum Reference->Integrate Assign Assign Signals Integrate->Assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis ATR_Prep Place Solid on ATR Crystal cluster_acq cluster_acq ATR_Prep->cluster_acq Sol_Prep Dissolve in IR Solvent Sol_Prep->cluster_acq Background Acquire Background Spectrum Sample Acquire Sample Spectrum Background->Sample Identify Identify Key Functional Group Bands Compare Compare with Known Spectra Identify->Compare cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Predicted Mass Spectral Data

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be readily observed.

Ion Predicted m/z Description
[M-H]⁻327.25Deprotonated molecule (Negative Ion Mode)
[M+H]⁺329.27Protonated molecule (Positive Ion Mode)
[M+Na]⁺351.25Sodium adduct (Positive Ion Mode)

Predicted Fragmentation Pattern (in ESI-MS/MS):

Collision-Induced Dissociation (CID) of the [M-H]⁻ ion is expected to yield characteristic fragments.

Predicted Fragment m/z Proposed Loss Proposed Fragment Structure
271.23Loss of C₄H₈ (isobutylene)[HOOC-(CH₂)₁₃-COO]⁻
227.24Loss of C₄H₈ and CO₂[HOOC-(CH₂)₁₃]⁻

Expert Interpretation of the Mass Spectrum:

In ESI-MS, the molecular weight can be confirmed by the presence of the deprotonated molecule [M-H]⁻ at m/z 327.25 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 329.27 and its sodium adduct [M+Na]⁺ at m/z 351.25 in positive ion mode.

The fragmentation of long-chain fatty acid esters is well-documented. [5][6]A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which would result in a fragment at m/z 271.23. Subsequent loss of carbon dioxide (44 Da) from the carboxylate end would lead to a fragment at m/z 227.24. In positive ion mode, alpha-cleavage next to the carbonyl groups can also occur.

Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol describes a general procedure for analyzing this compound using LC-MS with ESI.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium hydroxide (for modifying mobile phase)

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 methanol:water).

  • LC Method:

    • Use a C18 reversed-phase column.

    • Set up a gradient elution, for example, starting with 50% acetonitrile in water and ramping up to 100% acetonitrile over several minutes. This will ensure the compound elutes as a sharp peak.

    • Add a small amount of formic acid (e.g., 0.1%) to the mobile phase for positive ion mode to promote protonation, or ammonium hydroxide for negative ion mode to promote deprotonation.

  • MS Method (ESI):

    • Set the ESI source to either positive or negative ion mode.

    • Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 327.25 in negative mode) and applying collision energy to induce fragmentation.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum of the peak to identify the molecular ion and any adducts.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.

Causality Behind Experimental Choices:

  • LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from any impurities before it enters the mass spectrometer, leading to cleaner spectra and more reliable identification.

  • ESI: Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing in-source fragmentation and typically producing intact molecular ions.

  • Mobile Phase Modifiers: The addition of an acid or base to the mobile phase helps to control the ionization state of the analyte, enhancing the signal for the desired ion ([M+H]⁺ or [M-H]⁻).

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_proc Data Interpretation Dissolve Prepare Dilute Solution Inject Inject into LC-MS Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Analysis (Full Scan & MS/MS) Ionize->Detect Identify_M Identify Molecular Ion Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Confirm Confirm Structure Analyze_Frag->Confirm cluster_prep cluster_prep cluster_lcms cluster_lcms cluster_prep->cluster_lcms cluster_proc cluster_proc cluster_lcms->cluster_proc

Caption: A typical workflow for the LC-MS analysis of a small molecule.

Conclusion: An Integrated Spectroscopic Portrait

This guide has provided a detailed, predictive analysis of the NMR, IR, and mass spectra of this compound. By integrating the information from these three powerful analytical techniques, researchers can confidently identify and characterize this important bifunctional linker. The predicted chemical shifts in ¹H and ¹³C NMR provide a detailed map of the carbon skeleton, the characteristic absorption bands in the IR spectrum confirm the presence of the key carboxylic acid and tert-butyl ester functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. The detailed experimental protocols and workflows presented herein offer a robust framework for obtaining high-quality spectral data, ensuring the scientific integrity of research and development endeavors that utilize this versatile molecule.

References

  • AOCS Lipid Library. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • Christie, W. W. (2012). High-Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. In Lipid Analysis (pp. 239-261). Woodhead Publishing.
  • AOCS Lipid Library. (2014). ¹H-NMR Spectroscopy of Fatty Acids and Their Derivatives. Retrieved from [Link]

  • University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547.
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • ChemEd DL. (2020, November 20). Saturated & unsaturated long chains fatty acids assignment using NMR [Video]. YouTube. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Guo, Z., & Hsu, F. F. (2015). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. In Mass Spectrometry of Lipids (pp. 109-131). Springer.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Cvačka, J., & Svatoš, A. (2021).
  • University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Chemistry Academy. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Meiler, J., & Will, M. (2000). A General 13C NMR Spectrum Predictor Using Data Mining Techniques. SAR and QSAR in Environmental Research, 11(3-4), 211-234.
  • Mestrelab Research. (2010, June 10). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

  • MassBank. (2014, August 18). Pentadecanoic acid. Retrieved from [Link]

  • Tsujikawa, K., et al. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 34(2), 345-351.

Sources

An In-depth Technical Guide to the Safe Handling of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 15-(tert-Butoxy)-15-oxopentadecanoic acid (CAS No. 905302-42-3). As a key building block in the synthesis of non-cleavable antibody-drug conjugate (ADC) linkers and PROTACs, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1] This document synthesizes available safety data, information from structurally similar compounds, and established laboratory best practices to provide a self-validating system for risk mitigation.

Section 1: Compound Identification and Hazard Classification

Chemical Identity
PropertyValue
Chemical Name This compound
Synonyms Pentadecanedioic acid, mono(1,1-dimethylethyl) ester
CAS Number 905302-42-3[2][3]
Molecular Formula C₁₉H₃₆O₄[2]
Molecular Weight 328.49 g/mol [4]
Appearance White to off-white solid
GHS Hazard Classification

Based on available data, this compound is classified as follows:

  • Signal Word: Warning

  • GHS Pictogram:

    • GHS07: Exclamation Mark

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[6]

This classification is consistent with data for the structurally similar compound 18-(tert-Butoxy)-18-oxooctadecanoic acid.[5][6]

Section 2: Toxicological and Physicochemical Properties

Physicochemical Data
PropertyValueReference
Boiling Point 431.1 ± 18.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Solubility Information not available. Expected to have low solubility in water and be soluble in organic solvents.
Stability Stable under normal laboratory conditions.[7]
Reactivity The tert-butyl ester is generally stable but can be hydrolyzed under acidic conditions. The carboxylic acid moiety can undergo typical reactions of this functional group.[8][9]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical.

Engineering Controls
  • Ventilation: All handling of this compound, particularly when handling the solid powder, should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate dust or aerosols.[5]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

  • Respiratory Protection: For operations with a high likelihood of generating dust and where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator is necessary. The type of respirator should be selected based on a formal risk assessment.[10]

Section 4: Safe Handling and Storage Procedures

Handling
  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of dust.

  • Use only in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Section 5: Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[5]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[5]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response

For minor spills, trained laboratory personnel equipped with appropriate PPE can follow these steps. For major spills, evacuate the area and contact the institution's emergency response team.

Workflow for Minor Spill Cleanup

Spill_Response start Spill Occurs alert Alert others in the area start->alert ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Carefully collect the spilled material and absorbent contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent and then soap and water cleanup->decontaminate dispose Place all contaminated materials in a labeled hazardous waste container decontaminate->dispose end Spill Cleaned dispose->end

Caption: Decision workflow for handling a minor chemical spill.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste.

  • Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[6]

For small quantities of waste containing the carboxylic acid, neutralization may be an option if local regulations permit. Dilute acidic waste to less than 10% and slowly add a weak base (e.g., sodium bicarbonate) until the pH is between 5.5 and 9.5.[11] This should only be performed by trained personnel in a fume hood.

Section 7: Conclusion

This compound is a valuable research chemical with moderate hazards. Adherence to the safety protocols outlined in this guide, including the consistent use of engineering controls and personal protective equipment, is essential for minimizing risk. Researchers and laboratory managers are encouraged to use this document to develop and implement standard operating procedures (SOPs) specific to their work environment.

References

  • Cornell University Environmental Health and Safety. (n.d.). Acceptable Drain Disposal Procedures. USDA ARS. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]

  • Fiveable. (n.d.). Tert-butyl esters Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Shipyard Employment - General Requirements - Personal Protective Equipment (PPE) - PPE Selection - Respiratory Protection. OSHA. Retrieved from [Link]

  • Advisory Committee on Dangerous Pathogens. (1999). Use of Personal Protective Equipment for Respiratory Protection. ILAR Journal, 40(2), 67–72. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). This compound CAS 905302-42-3. Retrieved from [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]

  • The University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives [Video]. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Esterification of Long Chain Acids and Long Chain Alcohols. Retrieved from [Link]

  • Preclinical Research CRO. (n.d.). CAS 905302-42-3 this compound. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 15-Ethoxy-8-hydroxy-2,2,14,14-tetramethyl-15-oxopentadecanoic Acid. Retrieved from [Link]

Sources

15-(tert-Butoxy)-15-oxopentadecanoic acid suppliers and pricing

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic acid for Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of this compound, a critical chemical linker used in advanced therapeutic modalities. We will delve into its physicochemical properties, strategic importance in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide a landscape of current suppliers and pricing. Furthermore, this document outlines detailed protocols for its synthesis and subsequent application in conjugating bioactive molecules, offering researchers and drug development professionals a practical resource for leveraging this versatile compound.

Introduction: The Strategic Role of Linkers in Targeted Therapeutics

The paradigm of modern drug development is increasingly focused on precision. Instead of systemic activity, the goal is to elicit a therapeutic effect at a specific site of action, thereby maximizing efficacy and minimizing off-target toxicity. Two of the most promising modalities in this arena are Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The success of these complex molecules is critically dependent on the chemical linker that connects the targeting moiety to the payload or the E3 ligase binder.

This compound has emerged as a key building block in this field. It is a bifunctional molecule featuring a long C15 alkyl chain, which provides spatial separation between the two ends of the conjugate. One terminus is a carboxylic acid, available for immediate conjugation, while the other is a tert-butyl ester, which serves as a robust protecting group for a second carboxylic acid. This structure makes it an ideal non-cleavable, alkyl-based linker, offering a balance of flexibility, metabolic stability, and synthetic versatility.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 905302-42-3[1][][4][5]
Molecular Formula C₁₉H₃₆O₄[][4]
Molecular Weight 328.49 g/mol [][4]
IUPAC Name 15-[(2-methylpropan-2-yl)oxy]-15-oxopentadecanoic acid[]
Synonyms Pentadecanedioic acid, mono(1,1-dimethylethyl) ester[6]
Appearance White to off-white solid[6]
Boiling Point 431.1 ± 18.0 °C at 760 mmHg[6]
Density 1.0 ± 0.1 g/cm³[6]
Storage Store at room temperature, sealed in a dry environment.[6][7]
Hazard Profile Irritant. GHS statements include H302, H315, H319, H335.[1][]

Core Applications in Drug Development

The utility of this compound lies in its role as a stable, non-cleavable linker in two primary areas: PROTACs and ADCs.

PROTACs: Building Bridges for Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[4] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker's role is not merely passive; its length, composition, and flexibility are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation.[4][6]

Alkyl chains, such as the one in this compound, are among the most common motifs used for PROTAC linkers due to their synthetic accessibility and metabolic stability.[2][][6] The C15 chain provides significant length, allowing the two ends of the PROTAC to span the distance between the POI and the E3 ligase, adopting a conformation that facilitates the key protein-protein interactions.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with Alkyl Linker) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Recruits POI_bound POI Ub->POI_bound Poly-ubiquitination Proteasome Proteasome Proteasome->POI_bound Degrades POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: Mechanism of PROTAC-mediated protein degradation.

ADCs: Delivering Payloads with Stability

In Antibody-Drug Conjugates, a cytotoxic payload is attached to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability is paramount to ensure the ADC remains intact in systemic circulation, preventing premature release of the toxic payload which could harm healthy tissues.[8] Non-cleavable linkers like this compound result in an ADC where the payload is only released upon lysosomal degradation of the entire antibody-linker-drug complex inside the target cancer cell. This enhances the therapeutic window and safety profile of the ADC.[6]

Supplier and Pricing Analysis

Acquiring high-quality reagents is a critical first step in any research and development program. This compound is available from several specialized chemical suppliers. Pricing can vary based on purity, quantity, and supplier.

SupplierExample Pricing (USD)Notes
Matrix Scientific $1,733.00 / 2.5 gPricing for research quantities.[1]
MySkinRecipes ~
22/1g;22 / 1 g; ~22/1g;
268 / 25 g
Appears to be a reseller; pricing is significantly lower and may reflect different purity grades.[7]
APEX science Inconsistent pricing listedKorean supplier; online pricing shows discrepancies, direct inquiry recommended.[5]
American Elements Price on requestOffers various purity grades and bulk quantities.[]
MedChemExpress Price on requestA well-known supplier for bioactive molecules and linkers.[4][5][7]
BLDpharm Price on requestGlobal supplier of research chemicals.[2]
Home Sunshine Pharma Price on requestSpecializes in pharmaceutical intermediates.[6]
Veeprho Price on requestProvides reference standards and impurities.[9]

Note: For bulk quantities required for preclinical and clinical development, researchers should contact suppliers directly to request quotes and specify required purity and analytical documentation (e.g., Certificate of Analysis with NMR, HPLC, and MS data).

Synthesis and Application Protocols

Protocol: Synthesis of this compound

This protocol is based on the general principle of selective mono-esterification of a long-chain dicarboxylic acid.[9][10] The key is the use of di-tert-butyl dicarbonate ((Boc)₂O) which selectively reacts with one carboxylic acid group in the presence of a base like DMAP.

Materials:

  • Pentadecanedioic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene

  • tert-Butanol

  • Dichloromethane (DCM)

  • 5% Phosphoric acid solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentadecanedioic acid (1.0 eq), toluene, and tert-butanol.

  • Reagent Addition: Begin stirring the mixture. Add 4-dimethylaminopyridine (DMAP, catalytic amount) followed by di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 eq).

  • Reaction: Heat the mixture to reflux and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of the starting diacid and the formation of mono- and di-ester products.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dilute the residue with dichloromethane (DCM) and wash sequentially with water, 5% phosphoric acid solution, and saturated brine solution. The acidic wash helps remove the basic DMAP catalyst and any unreacted diacid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification: The crude product, a mixture of the desired mono-ester, unreacted diacid, and the di-ester byproduct, is purified by column chromatography on silica gel to isolate the pure this compound.

Protocol: Application in PROTAC Synthesis (Amide Coupling)

This protocol describes the conjugation of the linker's free carboxylic acid to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Amide Coupling Linker 15-(tert-Butoxy)-15- oxopentadecanoic acid (Free COOH, Protected COOH) Coupling Coupling Agents (e.g., HATU, DIPEA) Linker->Coupling E3_Ligand E3 Ligase Ligand (with -NH2 group) E3_Ligand->Coupling Intermediate Linker-E3 Ligand Conjugate (Protected) Coupling->Intermediate Deprotection Acidic Conditions (e.g., TFA in DCM) Intermediate->Deprotection Intermediate_Deprot Linker-E3 Ligand Conjugate (Free COOH) Deprotection->Intermediate_Deprot Coupling2 Coupling Agents (e.g., HATU, DIPEA) Intermediate_Deprot->Coupling2 POI_Ligand POI Ligand (with -NH2 group) POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

Caption: General workflow for synthesizing a PROTAC using the bifunctional linker.

Materials:

  • This compound (1.0 eq)

  • Amine-functionalized E3 Ligase Ligand (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound and the amine-functionalized E3 ligase ligand in anhydrous DMF.

  • Activation: Add HATU to the solution and stir for 5-10 minutes. This activates the carboxylic acid for coupling.

  • Coupling: Add DIPEA to the reaction mixture and stir at room temperature for 2-12 hours. The reaction progress should be monitored by LC-MS.

  • Quenching and Extraction: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting protected conjugate by flash chromatography.

  • Deprotection: The tert-butyl ester is typically removed under acidic conditions (e.g., stirring with a mixture of trifluoroacetic acid (TFA) in DCM) to reveal the second carboxylic acid.

  • Second Coupling: The deprotected intermediate can then be subjected to a second, similar amide coupling reaction with an amine-functionalized POI ligand to complete the synthesis of the final PROTAC molecule.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the rational design of next-generation targeted therapies. Its well-defined bifunctional nature, combined with the stability and spatial characteristics of its long alkyl chain, provides medicinal chemists with a reliable and versatile linker for constructing potent and specific ADCs and PROTACs. By understanding its properties, sourcing it from reputable suppliers, and employing robust synthetic protocols, research and drug development teams can effectively integrate this valuable component into their discovery pipelines, accelerating the journey towards novel therapeutics.

References

Introduction: The Unseen Architect in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid: A Core Component in Advanced Drug Development

In the intricate landscape of modern drug development, the focus often lies on the active pharmacophore or the targeting moiety, such as an antibody. However, the true efficacy of many advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the linker that connects these components. This compound is a premier example of such a critical architectural element.[1][2] It is a bifunctional, non-cleavable linker predominantly used to synthesize and optimize complex therapeutic molecules.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its physicochemical properties, explore a representative synthetic pathway, and detail its pivotal applications in ADC and PROTAC technologies, supported by step-by-step experimental workflows and mechanistic diagrams.

Physicochemical Properties and Identification

This compound is a long-chain aliphatic dicarboxylic acid monoester. The presence of a terminal carboxylic acid and a tert-butyl protected ester at the opposing end provides its bifunctional character. The tert-butyl group serves as a common protecting group for the carboxylic acid, which can be removed under acidic conditions, while the free carboxylic acid allows for conjugation to other molecules. It is typically a white to off-white solid at room temperature.[1][3]

Table 1: Key Physicochemical Data

PropertyValueSource(s)
CAS Number 905302-42-3[1][2][4][5][6]
Molecular Formula C₁₉H₃₆O₄[1][2][4][6]
Molecular Weight 328.49 g/mol [1][2][5][6]
Appearance White to off-white solid[1][3]
Boiling Point 431.1 ± 18.0 °C at 760 mmHg[1][3][4]
Density 1.0 ± 0.1 g/cm³[1][3][4]
Synonyms Pentadecanedioic acid, mono(1,1-dimethylethyl) ester[1][4]
SMILES O=C(O)CCCCCCCCCCCCCC(=O)OC(C)(C)C[2][7]
InChI Key BDHAQLJDYZFGNC-UHFFFAOYSA-N[6]

Synthesis and Chemical Logic

The synthesis of this compound is not commonly detailed in primary academic literature, as it is primarily a commercial building block. However, a plausible and chemically sound synthetic route can be devised from its precursor, 15-hydroxypentadecanoic acid[8], or more directly from pentadecanedioic acid. The core challenge lies in the selective mono-esterification of the dicarboxylic acid.

Representative Synthetic Workflow

The following diagram and protocol illustrate a logical pathway for the synthesis, starting from the widely available pentadecanedioic acid. The key step is the mono-protection of one carboxylic acid group as a tert-butyl ester, leaving the other free for subsequent conjugation reactions.

A Pentadecanedioic Acid B Activation of one carboxyl group (e.g., anhydride formation) A->B Acetic Anhydride, Heat C Reaction with tert-Butanol B->C tert-Butanol, Pyridine D Workup and Purification (Chromatography) C->D Acid/Base Extraction E This compound D->E

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on established chemical principles and has not been independently validated. All lab work should be conducted under appropriate safety protocols.

  • Anhydride Formation: In a round-bottom flask, suspend pentadecanedioic acid (1 equivalent) in an excess of acetic anhydride. Heat the mixture at reflux for 2-3 hours to form the cyclic anhydride intermediate. Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Esterification: Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure. Dissolve the resulting crude anhydride in a suitable anhydrous solvent (e.g., Dichloromethane).

  • To the solution, add tert-butanol (1.1 equivalents) and a non-nucleophilic base such as pyridine (1.2 equivalents) to catalyze the ring-opening of the anhydride.

  • Stir the reaction at room temperature for 12-24 hours. The pyridine will catalyze the attack of the tert-butanol on one of the carbonyls, leading to the desired mono-ester.

  • Workup: Quench the reaction by adding dilute hydrochloric acid to neutralize the pyridine. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product is then purified using flash column chromatography on silica gel to isolate the pure this compound.

Core Applications in Drug Development

The primary utility of this molecule is as a non-cleavable, alkyl-chain linker in the construction of ADCs and PROTACs.[1][2][5] The long 14-carbon chain provides spatial separation between the two conjugated moieties, which is often crucial for maintaining their biological activity.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic payload directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. The linker is a critical component that ensures the stability of the conjugate in circulation and influences its therapeutic index.

This compound serves as a stable, non-cleavable linker. This means the cytotoxic drug is only released upon the complete lysosomal degradation of the entire antibody-linker-drug complex inside the target cell. This mechanism minimizes premature drug release and associated off-target toxicity.

cluster_synthesis Conjugation Workflow cluster_final Final ADC Assembly A This compound B Activate Carboxylic Acid (e.g., EDC/NHS chemistry) A->B D Conjugation Reaction (forms stable amide bond) B->D C Monoclonal Antibody (mAb) (with surface lysines) C->D E mAb-Linker Conjugate D->E G Deprotection & Payload Attachment E->G F Cytotoxic Payload (with reactive handle) F->G H Final ADC Molecule G->H

Caption: General workflow for incorporating the linker into an ADC.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade disease-causing proteins.[2][5] A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

This compound is an ideal alkyl-chain linker for PROTAC synthesis.[1][2] The length and flexibility of the linker are paramount for allowing the PROTAC to successfully bind both the target protein and the E3 ligase simultaneously, forming a productive ternary complex. This complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

cluster_protac PROTAC Molecule cluster_complex Ternary Complex Formation protac E3 Ligase Ligand 15-Carbon Alkyl Linker Target Protein Ligand E3 E3 Ubiquitin Ligase protac:f0->E3 binds Target Target Protein protac:f2->Target binds Ub Ubiquitin Transfer E3->Ub Proximity-Induced Ubiquitination Target->Ub Proximity-Induced Ubiquitination Deg Proteasomal Degradation Target->Deg Ub->Target

Caption: Mechanism of action for a PROTAC utilizing an alkyl linker.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a fundamental tool enabling the design and synthesis of highly specific and potent next-generation therapeutics. Its role as a stable, non-cleavable linker with optimal length is central to the success of numerous ADC and PROTAC development programs. As the fields of targeted protein degradation and antibody-drug conjugates continue to evolve, the demand for well-characterized, high-purity linkers like this will only intensify. Future research will likely focus on developing linkers with even more refined properties, such as controlled flexibility and solubility, to further optimize the efficacy and safety profiles of these complex and promising drugs.

References

  • Home Sunshine Pharma. This compound CAS 905302-42-3. Available from: [Link]

  • American Elements. This compound | CAS 905302-42-3. Available from: [Link]

  • Google Patents. CN102816142A - Synthesis method for pentadecanoicacid.
  • MySkinRecipes. This compound. Available from: [Link]

  • National Center for Biotechnology Information. 15-Hydroxypentadecanoic acid. PubChem Compound Summary for CID 78360. Available from: [Link].

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Methodological & Application

Application Notes and Protocols for 15-(tert-Butoxy)-15-oxopentadecanoic acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][5][6] While the choice of ligands dictates target engagement and E3 ligase recruitment, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[5][7] The linker is not merely a passive spacer but an active contributor that influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][6][8]

This application note provides a detailed guide for researchers on the use of 15-(tert-Butoxy)-15-oxopentadecanoic acid , a long-chain aliphatic linker, in the design and synthesis of novel PROTACs. We will delve into the rationale behind employing a linker of this nature, provide step-by-step protocols for its conjugation, and outline key assays for the characterization and functional validation of the resulting PROTACs.

Understanding the PROTAC Mechanism of Action

PROTACs leverage the cell's natural protein disposal machinery. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1][3] A key advantage of this approach is the catalytic nature of PROTACs; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule, leading to potent and sustained protein knockdown at sub-stoichiometric concentrations.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3 Charged Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Featured Linker: this compound

This compound is a bifunctional linker featuring a long C15 aliphatic chain.[9][10] One terminus is a carboxylic acid, providing a reactive handle for amide bond formation, while the other is a tert-butyl ester, which serves as a protecting group for a second carboxylic acid. This structure offers several advantages in PROTAC design:

  • Extended Length: The 15-carbon chain provides significant length, which can be crucial for spanning the distance between the binding pockets of the target protein and the E3 ligase, a parameter that must be empirically optimized for each new POI-E3 ligase pair.[6][11]

  • Flexibility: Alkyl chains offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[6][12]

  • Hydrophobicity: The aliphatic nature of the linker can enhance cell permeability, a common challenge for the relatively large PROTAC molecules.[5][13]

  • Orthogonal Reactivity: The free carboxylic acid allows for straightforward conjugation to an amine-functionalized ligand (either for the POI or E3 ligase). The tert-butyl ester can be selectively deprotected under acidic conditions to reveal a second carboxylic acid for subsequent coupling to the other binding partner.[14]

Property Value Source
IUPAC Name This compoundMedChemExpress[9][10]
CAS Number 905302-42-3MedChemExpress[10]
Molecular Formula C19H36O4MedChemExpress[10]
Molecular Weight 328.49 g/mol MedChemExpress[10]
Appearance SolidMedChemExpress[9]

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of a PROTAC using this compound. The specific choice of POI ligand and E3 ligase ligand will necessitate optimization of reaction conditions.

Protocol 1: Synthesis of Linker-Ligand 1 Conjugate

This protocol describes the coupling of this compound to the first amine-containing binding partner (e.g., an E3 ligase ligand like pomalidomide with an amino functional group).

Materials:

  • This compound

  • Amine-functionalized Ligand 1 (e.g., amino-pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware and magnetic stirrer

  • LC-MS for reaction monitoring

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.[14]

  • Add the amine-functionalized Ligand 1 (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Linker-Ligand 1 conjugate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Deprotection of the tert-Butyl Ester

This step removes the tert-butyl protecting group to reveal the second carboxylic acid for the next coupling reaction.

Materials:

  • Linker-Ligand 1 conjugate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Rotary evaporator

Procedure:

  • Dissolve the Linker-Ligand 1 conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.[14]

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is often used in the next step without further purification.[14]

Protocol 3: Synthesis of the Final PROTAC

This protocol details the final coupling of the deprotected intermediate with the second amine-functionalized binding partner (e.g., a POI ligand).

Materials:

  • Deprotected Linker-Ligand 1 conjugate

  • Amine-functionalized Ligand 2 (e.g., amine-functionalized kinase inhibitor)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC for purification

Procedure:

  • Dissolve the crude carboxylic acid from Protocol 2 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[14]

  • Add the amine-functionalized Ligand 2 (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product with >95% purity for biological assays.[14]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound + Amine-Ligand 1 Step1 Protocol 1: Amide Coupling (HATU, DIPEA) Start->Step1 Intermediate1 Protected Intermediate: (t-Butyl)-Linker-Ligand 1 Step1->Intermediate1 Step2 Protocol 2: Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Deprotected Intermediate: (HOOC)-Linker-Ligand 1 Step2->Intermediate2 Step3 Protocol 3: Amide Coupling (HATU, DIPEA) + Amine-Ligand 2 Intermediate2->Step3 Final_PROTAC Final PROTAC: Ligand 2-Linker-Ligand 1 Step3->Final_PROTAC Purification Purification (Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

Caption: General workflow for the synthesis of a PROTAC molecule.

Characterization and Validation of the Synthesized PROTAC

Rigorous characterization is essential to confirm the identity, purity, and activity of the synthesized PROTAC.

Part 1: Physicochemical Characterization

The purified PROTAC should be thoroughly characterized to confirm its chemical structure and purity.[14]

Technique Purpose
¹H and ¹³C NMR Confirm the chemical structure and verify the successful conjugation of all three components.[14][15]
High-Resolution Mass Spectrometry (HRMS) Verify the exact molecular weight of the final compound.[14][15]
Analytical HPLC Determine the purity of the final PROTAC, which should be >95% for use in biological assays.[14]
Part 2: In Vitro Biological Evaluation

This phase evaluates the PROTAC's activity in a cellular context to determine its potency, selectivity, and mechanism of action.[16]

Protocol 4: Target Degradation by Western Blot

This is the most common assay to directly measure PROTAC-induced protein degradation.[5][17]

Materials:

  • Cell line expressing the target protein (e.g., a relevant cancer cell line)

  • Synthesized PROTAC

  • Cell culture reagents

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[5] Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.[5]

  • Quantify the band intensities to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Protocol 5: Cellular Viability Assay

This assay determines the effect of the PROTAC on cell proliferation and assesses its cytotoxic potential.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Conclusion

This compound serves as a versatile and valuable linker for the construction of PROTACs. Its extended and flexible aliphatic chain provides a crucial scaffold for bridging a target protein and an E3 ligase, while its orthogonal protecting group strategy allows for a controlled, stepwise synthesis. The protocols and validation methods outlined in this application note provide a comprehensive framework for researchers to successfully synthesize and evaluate novel PROTACs incorporating this linker, thereby accelerating the discovery of new therapeutics for a wide range of diseases.

References

  • What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News. Retrieved from [Link]

  • Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition, 59(51), 23024–23035. Retrieved from [Link]

  • Smith, B. E., Wang, S. L., & Crews, C. M. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 8–12. Retrieved from [Link]

  • Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. Retrieved from [Link]

  • Proteolysis targeting chimera. (2023, December 28). In Wikipedia. Retrieved from [Link]

  • Ligands for Target Protein for PROTAC. (n.d.). CD Bioparticles. Retrieved from [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. Retrieved from [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). Frontiers in Chemistry, 9, 797323. Retrieved from [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2024). Signal Transduction and Targeted Therapy, 9(1), 1. Retrieved from [Link]

  • T. D. G. T. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(12), 1361–1378. Retrieved from [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry, 35(2), 245–254. Retrieved from [Link]

  • Protein Degradation Assays – PROTAC Screening. (n.d.). Reaction Biology. Retrieved from [Link]

  • Effect of linear aliphatic chain elongation in the... (n.d.). ResearchGate. Retrieved from [Link]

  • Methods to accelerate PROTAC drug discovery. (2023). RSC Medicinal Chemistry, 14(6), 1011–1033. Retrieved from [Link]

  • (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (n.d.). ResearchGate. Retrieved from [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. (2021). Journal of Medicinal Chemistry, 64(24), 18056–18074. Retrieved from [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. (2022). Molecules, 27(11), 3505. Retrieved from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Future Medicinal Chemistry, 12(23), 2149–2163. Retrieved from [Link]

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (n.d.). ChemRxiv. Retrieved from [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2021). Frontiers in Chemistry, 9, 674254. Retrieved from [Link]

  • Key methods to assemble PROTAC libraries using alkyl and ether linkers.... (n.d.). ResearchGate. Retrieved from [Link]

  • Overcome Roadblocks to PROTAC Characterization. (2023, September 4). Technology Networks. Retrieved from [Link]

  • Impact of linker length on the activity of PROTACs. (2010). Bioorganic & Medicinal Chemistry, 18(19), 6838–6844. Retrieved from [Link]

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). LinkedIn. Retrieved from [Link]

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Application Note & Protocol: Strategic Surface Functionalization via Self-Assembled Monolayers of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Protected Carboxylic Acid SAMs

The modification of surfaces at the molecular level is a cornerstone of modern materials science, enabling advancements in fields ranging from biosensors to medical implants and molecular electronics.[1] Self-assembled monolayers (SAMs) offer a robust and straightforward method for creating highly ordered organic surfaces.[2] Carboxylic acid-terminated SAMs are particularly valuable due to the versatility of the carboxyl group in subsequent chemical modifications, such as protein immobilization or the construction of complex sensor architectures.[3]

However, the direct assembly of long-chain carboxylic acids can be hampered by strong intermolecular hydrogen bonding between the head groups, which can impede the formation of a well-ordered, densely packed monolayer.[4][5] This guide details the use of 15-(tert-Butoxy)-15-oxopentadecanoic acid , a molecule designed to circumvent this issue.

The key feature of this molecule is the tert-butyl ester , which acts as a temporary protecting group for the terminal carboxylic acid.[6][7] This protection serves two critical purposes:

  • Enhanced Monolayer Ordering: By masking the polar carboxylic acid, the bulky, non-polar tert-butoxy group minimizes intermolecular hydrogen bonding during the assembly process, facilitating the formation of a more crystalline and well-ordered monolayer.

  • Controlled, In-Situ Deprotection: After the monolayer has been formed, the tert-butyl group can be selectively removed under mild acidic conditions to expose the reactive carboxylic acid functionality on the surface.[8][9]

This two-stage approach provides superior control over the final surface chemistry, making it an ideal platform for high-performance applications. This molecule is particularly suited for forming SAMs on metal oxide surfaces (e.g., Al₂O₃, TiO₂, Nb₂O₅) or silver, where the free carboxylic acid at the other end of the chain can act as the anchor group.

Experimental Workflow Overview

The process involves three main stages: substrate preparation, formation of the protected SAM, and the final deprotection step to yield the functional carboxylic acid surface. Each stage must be validated with appropriate characterization techniques to ensure success.

G sub_prep Stage 1: Substrate Preparation & Cleaning sam_form Stage 2: Protected SAM Formation (Immersion in Solution) sub_prep->sam_form Clean Substrate char1 Characterization 1 (Protected Surface) sam_form->char1 Verify Assembly deprotect Stage 3: Acid-Catalyzed Deprotection char1->deprotect Proceed if SAM is well-formed char2 Characterization 2 (Functional Surface) deprotect->char2 Verify Deprotection further_func Application: Further Functionalization (e.g., EDC/NHS Coupling) char2->further_func Proceed to Application

Figure 1: General workflow for creating a functional carboxylic acid SAM using a protected precursor.

Detailed Protocols

Protocol 1: Substrate Preparation (Example: Aluminum Oxide)

The quality of a SAM is critically dependent on the cleanliness and reproducibility of the substrate surface.

Materials:

  • Aluminum-coated silicon wafers or glass slides.

  • Acetone, Isopropanol, and Methanol (HPLC grade or higher).

  • Deionized (DI) water (18.2 MΩ·cm).

  • Nitrogen gas (high purity).

  • UV-Ozone cleaner or Oxygen plasma system.

Procedure:

  • Solvent Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each.

  • Drying: Thoroughly dry the substrates under a stream of high-purity nitrogen gas.

  • Oxide Layer Generation & Final Cleaning: Place the substrates in a UV-Ozone or Oxygen plasma cleaner for 15-20 minutes. This process removes residual organic contaminants and generates a fresh, uniform hydroxylated oxide layer (AlO(OH)) essential for carboxylic acid binding.

    • Scientist's Note: The hydroxyl groups (-OH) on the oxide surface are the primary binding sites for the carboxylic acid anchor group. A fresh, dense layer of these groups is crucial for achieving a high-density monolayer.

  • Immediate Use: Use the substrates immediately after cleaning to prevent atmospheric contamination.

Protocol 2: Formation of the this compound SAM

Materials:

  • This compound (CAS 905302-42-3).[10][11][12]

  • Anhydrous Ethanol or Toluene (spectroscopic grade).

  • Clean glass vials with Teflon-lined caps.

  • Nitrogen gas.

Procedure:

  • Solution Preparation: Prepare a 1-5 mM solution of this compound in anhydrous ethanol or toluene.

    • Scientist's Note: Anhydrous solvents are critical. Water can compete for binding sites on the substrate surface and can also lead to multilayer formation or disordered films.

  • Sonication: Briefly sonicate the solution (5-10 minutes) to ensure the molecule is fully dissolved.

  • Immersion: Place the freshly cleaned substrates into the solution. Ensure the entire surface is submerged.

  • Inert Atmosphere: Purge the vials with nitrogen gas before sealing them with Parafilm. This prevents side reactions with atmospheric oxygen or moisture.

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

    • Scientist's Note: While SAM formation begins rapidly, a longer incubation time is necessary for the molecules on the surface to rearrange and anneal into a well-ordered, quasi-crystalline state.

  • Rinsing: Remove the substrates from the solution with clean tweezers. Rinse them thoroughly with fresh, clean solvent (the same solvent used for the solution) to remove any physisorbed (non-covalently bound) molecules.

  • Final Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Characterization: At this stage, the surface is terminated with the tert-butoxy group. Proceed to characterization (See Section 4) to confirm the formation of the protected monolayer before deprotection.

Protocol 3: Deprotection to Expose Carboxylic Acid Functionality

This step converts the inert, protected surface into a reactive, functional surface.

Materials:

  • SAM-coated substrates from Protocol 2.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM, anhydrous).

  • Ethanol (anhydrous).

  • Nitrogen gas.

Procedure:

  • Deprotection Solution: Prepare a solution of 10% (v/v) Trifluoroacetic acid in Dichloromethane.

  • Immersion: Immerse the tert-butoxy-terminated SAM substrates in the TFA/DCM solution for 1-2 hours at room temperature.

    • Mechanism Insight: The reaction is an acid-catalyzed hydrolysis. The TFA protonates the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic. The C-O bond to the tert-butyl group then cleaves, releasing the highly stable tert-butyl cation, which is subsequently deprotonated to form isobutylene gas.[13]

  • Rinsing: Remove the substrates and rinse them copiously with fresh DCM to remove the TFA and any byproducts.

  • Ethanol Rinse: Perform a final rinse with anhydrous ethanol to remove residual DCM.

  • Drying: Dry the substrates under a stream of nitrogen. The surface is now terminated with carboxylic acid groups and is ready for final characterization or further functionalization.

Characterization: A Self-Validating System

Characterizing the surface both before and after deprotection is essential to validate the success of each step. The change in surface properties provides clear evidence of the chemical transformation.

TechniqueParameter MeasuredExpected Result (Protected SAM)Expected Result (Deprotected SAM)Rationale for Change
Contact Angle Goniometry [2][14][15]Static Water Contact AngleHigher (e.g., 80-90°)Lower (e.g., 30-50°)The non-polar tert-butyl groups create a more hydrophobic surface, while the deprotected polar carboxylic acid groups create a more hydrophilic surface.
Ellipsometry [14][16]Monolayer Thickness~1.8 - 2.2 nmA slight decrease may be observed.The primary value is confirming a monolayer thickness consistent with the length of the C15 alkyl chain. The change upon deprotection is minimal but can sometimes be detected.
X-ray Photoelectron Spectroscopy (XPS) [2][15][17]High-Resolution C 1s SpectrumFour distinct peaks: C-C/C-H (~285.0 eV), C-COO (~286.5 eV), O-C(CH₃)₃ (~287 eV) , and O=C-O (~289.0 eV).Three distinct peaks: The O-C(CH₃)₃ peak will disappear, confirming the removal of the tert-butyl group.XPS provides direct chemical evidence of the presence and subsequent removal of the protecting group by tracking specific carbon bonding environments.

Applications in Research and Drug Development

Once the carboxylic acid surface is prepared and validated, it serves as a versatile platform for numerous applications:

  • Biosensor Development: Covalently immobilize antibodies, enzymes, or nucleic acids using standard EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry to create highly specific and stable biosensing surfaces.[18]

  • Drug Delivery Systems: Functionalize nanoparticles or porous materials like SBA-15 to control drug loading and release profiles.[19][20][21][22]

  • Cell Adhesion Studies: Present controlled densities of specific ligands to study cell-surface interactions.

  • Fundamental Surface Science: Create well-defined, charged surfaces to study phenomena like wetting, adhesion, and corrosion.[1][3]

G cluster_0 Surface SAM_COOH Surface-Alkyl-COOH Intermediate Active NHS-Ester Intermediate Surface-Alkyl-COO-NHS SAM_COOH->Intermediate + EDC, NHS EDC EDC (Carbodiimide) NHS NHS (Succinimidyl ester) Final_Product Covalently Immobilized Biomolecule Intermediate->Final_Product + Biomolecule-NH₂ Biomolecule Biomolecule-NH₂ (Protein, Antibody, etc.)

Figure 2: EDC/NHS coupling chemistry for immobilizing amine-containing biomolecules.

References

  • SELF ASSEMBLED MONOLAYERS-A REVIEW. (n.d.). International Journal of ChemTech Research. [Link]

  • Characterization techniques for SAMs | Molecular Electronics Class Notes - Fiveable. (n.d.). [Link]

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  • Characterisation of self-assembled monolayers? - ResearchGate. (n.d.). [Link]

  • Han, S. W., Kim, C. H., Kim, T. D., Lee, S. W., & Choi, K. H. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir, 33(22), 5464-5471. [Link]

  • Wang, H., Chen, S., Li, L., & Jiang, S. (2005). Improved Method for the Preparation of Carboxylic Acid and Amine Terminated Self-Assembled Monolayers of Alkanethiolates. Langmuir, 21(7), 2633-2636. [Link]

  • Weber, T., et al. (2007). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 9(48), 6331-6339. [Link]

  • Improved Method for the Preparation of Carboxylic Acid and Amine Terminated Self-Assembled Monolayers of Alkanethiolates | Request PDF - ResearchGate. (n.d.). [Link]

  • This compound CAS 905302-42-3 - Home Sunshine Pharma. (n.d.). [Link]

  • Kumar, A., & Sharma, S. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Journal of the Iranian Chemical Society, 8(3), 551-572. [Link]

  • This compound | CAS 905302-42-3 | AMERICAN ELEMENTS ®. (n.d.). [Link]

  • self-assembled monolayers as platform for biosensors - Auburn University. (n.d.). [Link]

  • Kan, Y., & Mrksich, M. (2007). Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers. Journal of the American Chemical Society, 129(38), 11666-11667. [Link]

  • This compound | CAS 905302-42-3 - Veeprho. (n.d.). [Link]

  • This compound - MySkinRecipes. (n.d.). [Link]

  • The role of self-assembled monolayers in electronic devices - IRIS - UNIBS. (n.d.). [Link]

  • Applications of Self Assembled Monolayers(SAMs) for Biosensor - ResearchGate. (n.d.). [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). [Link]

  • The versatility of S-acetyl protective group. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (n.d.). [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile - Organic Chemistry Portal. (n.d.). [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (n.d.). [Link]

  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6245-6249. [Link]

  • Protective Groups - Organic Chemistry Portal. (n.d.). [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.). [Link]

  • Protecting group - Wikipedia. (n.d.). [Link]

  • Surface Functionalization of SBA-15 for Immobilization of Myoglobin - Frontiers. (n.d.). [Link]

  • surface functionalization of sba-15 particles for celecoxib delivery - Middle East Technical University. (n.d.). [Link]

  • Surface Functionalization of SBA-15 for Immobilization of Myoglobin - PMC. (n.d.). [Link]

  • Surface functionalization of SBA15 particles for ibuprofen delivery | Request PDF. (n.d.). [Link]

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Application Notes & Protocols: Coupling of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of a Bifunctional Linker

15-(tert-Butoxy)-15-oxopentadecanoic acid is a bifunctional molecule of significant interest in modern drug development and materials science.[1][2][3] Its structure, featuring a long C15 alkyl chain, is terminated by two distinct functional groups: a carboxylic acid at one end and a tert-butyl ester at the other.[1][4] This mono-protection strategy is deliberate and highly strategic; the free carboxylic acid provides a reactive handle for covalent conjugation, while the sterically hindered tert-butyl ester group remains stable under many common reaction conditions, preventing oligomerization.

This molecule is particularly valuable as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a building block for Proteolysis Targeting Chimeras (PROTACs).[1][2] In these applications, the long aliphatic chain provides critical spatial separation between two conjugated entities (e.g., an antibody and a cytotoxic payload, or a target-binding ligand and an E3 ligase ligand), which is often essential for maintaining the biological activity of both. The protocols detailed herein provide robust methodologies for the covalent coupling of this linker to primary amines and alcohols, forming stable amide and ester bonds, respectively.

Principles of Carboxylic Acid Activation

Direct reaction between a carboxylic acid and a nucleophile (like an amine or alcohol) is generally unfavorable under ambient conditions. The core principle of coupling chemistry is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack. This is most commonly achieved using carbodiimide reagents or uronium/phosphonium salt-based reagents.

  • Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to hydrolysis, which can be mitigated by the addition of N-hydroxysuccinimide (NHS), which traps the active intermediate as a more stable, yet still reactive, NHS ester.[5][6]

  • Uronium Salts (HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient activators, particularly for forming amide bonds.[7][8] In the presence of a non-nucleophilic base, HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly couples with amines, often with superior kinetics and lower rates of side reactions compared to carbodiimides.[7][9][10]

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the coupling of this compound to a generic primary amine (R-NH₂). The two-step, one-pot procedure involving NHS is preferred as it enhances efficiency and stability.[5][11]

Reaction Scheme:
  • Step 1 (Activation): Carboxylic Acid + EDC + NHS → NHS Ester Intermediate

  • Step 2 (Coupling): NHS Ester Intermediate + R-NH₂ → Amide Product

Materials & Reagents:
ReagentMolar Eq.Purpose
This compound1.0Substrate
Primary Amine (R-NH₂)1.0 - 1.2Nucleophile
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2 - 1.5Carboxylic acid activator
NHS (N-hydroxysuccinimide)1.2 - 1.5Stabilizes the active intermediate, improving yield
Anhydrous Dichloromethane (DCM) or DMF-Reaction Solvent
Triethylamine (TEA) or DIPEA2.0 - 3.0Base (if coupling an amine salt, e.g., R-NH₃⁺Cl⁻)
Step-by-Step Methodology:
  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Activator Addition: Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature. The activation is typically rapid.

  • Activation Monitoring (Optional): Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Nucleophile Addition: Once the acid is activated (typically after 15-30 minutes), add the primary amine (1.0 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (2.0 eq) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the formation of the amide product by TLC.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 5% HCl solution (to remove excess base), saturated NaHCO₃ solution (to remove unreacted NHS and acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the final amide product.

Protocol 2: Ester Bond Formation via Steglich Esterification

The Steglich esterification is a mild and highly effective method for coupling carboxylic acids with alcohols, particularly when one of the substrates is sterically hindered or acid-sensitive.[12][13][14] It utilizes a carbodiimide (DCC or EDC) in concert with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[12][13]

Causality of Reagent Choice:

DMAP acts as a potent nucleophilic catalyst.[15][16] It reacts with the O-acylisourea intermediate (formed from the acid and carbodiimide) to generate a highly reactive N-acylpyridinium species.[17] This intermediate is more electrophilic and readily attacked by the alcohol nucleophile than the O-acylisourea itself, dramatically accelerating the reaction and suppressing side reactions.[17][18]

Materials & Reagents:
ReagentMolar Eq.Purpose
This compound1.0Substrate
Alcohol (R-OH)1.1 - 1.5Nucleophile
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC1.2Carboxylic acid activator
DMAP (4-Dimethylaminopyridine)0.1 - 0.2Nucleophilic catalyst
Anhydrous Dichloromethane (DCM)-Reaction Solvent
Step-by-Step Methodology:
  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction rate and minimize potential side reactions.

  • Activator Addition: Add a solution of DCC (1.2 eq) in DCM dropwise to the cooled mixture. A white precipitate, dicyclohexylurea (DCU), will begin to form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the crude residue in a larger volume of ethyl acetate.

    • Wash the organic layer sequentially with 5% HCl solution (to remove DMAP) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the coupling, purification, and characterization of the final product.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Coupling Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reactants This compound + Amine or Alcohol solvent Add Anhydrous Solvent (DCM/DMF) reactants->solvent activation Add Coupling Reagents (e.g., EDC/NHS or DCC/DMAP) solvent->activation stir Stir at 0°C to RT (2-12 hours) activation->stir tlc1 Monitor via TLC stir->tlc1 quench Aqueous Washes (Acid, Base, Brine) tlc1->quench dry Dry (Na2SO4) & Concentrate quench->dry chrom Flash Column Chromatography dry->chrom char Characterization: ¹H NMR, ¹³C NMR, MS chrom->char

Caption: General workflow for coupling and purification.

Product Characterization

Confirmation of the final coupled product's identity and purity is essential. The following techniques are standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Successful coupling will be indicated by the appearance of signals corresponding to the protons of the newly introduced amine or alcohol moiety. For amide formation, a broad singlet corresponding to the N-H proton will typically appear downfield (δ 5.5-8.5 ppm). For esters, characteristic shifts will be seen for protons alpha to the new ester oxygen. The large multiplet around δ 1.2-1.4 ppm corresponding to the long -(CH₂)n- chain will remain.[19][20]

    • ¹³C NMR: The carbonyl carbon (C=O) of the newly formed amide or ester bond will have a characteristic chemical shift in the range of δ 170-175 ppm.[21]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product, matching the expected [M+H]⁺ or [M+Na]⁺ ion.

References

  • 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry . Organic Chemistry Portal. [Link]

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  • Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Steglich esterification . Wikipedia. [Link]

  • HATU coupling . . [Link]

  • Yamaguchi Esterification . Organic Chemistry Portal. [Link]

  • Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism . YouTube. [Link]

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  • Acid to Ester - Common Conditions . Common Organic Chemistry. [Link]

  • EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester . Springer Link. [Link]

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reaction conditions for 15-(tert-Butoxy)-15-oxopentadecanoic acid conjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Bioconjugation with 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Introduction: The Strategic Role of a Bifunctional Linker

In the landscape of advanced therapeutics and molecular probes, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a spacer but a critical component that dictates the stability, solubility, and ultimate efficacy of the final construct.[1][2] this compound is a premier example of a heterobifunctional linker, featuring a long aliphatic chain that provides spatial separation between conjugated moieties.[2][3] Its design is elegant in its simplicity: a terminal carboxylic acid ready for activation and conjugation, and a tert-butyl ester at the opposite end, serving as a stable, acid-labile protecting group.[4] This orthogonal design allows for sequential and controlled conjugation strategies, which are paramount for creating homogeneous and well-defined bioconjugates.[4]

This comprehensive guide provides the foundational chemistry, detailed step-by-step protocols, and critical optimization parameters for the successful conjugation of this compound. We will delve into the causality behind experimental choices, ensuring that researchers can not only execute these protocols but also adapt them to their unique molecular contexts.

Part 1: The Core Chemistry of Amine Conjugation via EDC/NHS Activation

The most prevalent and robust method for conjugating a carboxylic acid to a primary amine—a functional group abundant on the surface of proteins via lysine residues and the N-terminus—is through carbodiimide chemistry.[5][6] This process transforms the relatively unreactive carboxyl group into a highly reactive intermediate capable of forming a stable amide bond.

Mechanism of Action: A Controlled, Two-Stage Process

The conjugation does not occur in a single step but is a carefully orchestrated two-stage reaction, especially when high efficiency and minimal side reactions are desired.[7][8]

  • Carboxylic Acid Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that reacts with the carboxylic acid of the linker to form a highly reactive but unstable O-acylisourea intermediate.[9] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.[9] This activation step is most efficient under slightly acidic conditions (pH 4.5-6.0).[7][9][10]

  • Formation of a Stable NHS-Ester: To mitigate the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced.[9][11] NHS rapidly reacts with the intermediate to form a semi-stable NHS ester, which is significantly more resistant to hydrolysis in aqueous environments.[9][12][13] This allows the activated linker to be "stored" briefly before the introduction of the target biomolecule.

  • Amide Bond Formation: The NHS ester reacts efficiently with primary amines on the target molecule (e.g., a protein) to form a stable, covalent amide bond.[14][] This reaction proceeds optimally at a physiological to slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[12][16]

This two-step approach is critical because it allows for the optimization of pH for both the activation and conjugation steps separately, maximizing overall yield.[7][10]

G cluster_activation Stage 1: Activation (Acidic pH) cluster_conjugation Stage 2: Conjugation (Physiological/Alkaline pH) Linker Linker-COOH O_acylisourea O-acylisourea Intermediate (Unstable) Linker->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Biomolecule Biomolecule-NH₂ Biomolecule->Conjugate +

Figure 1. General workflow for a two-step EDC/NHS conjugation reaction.

Part 2: The tert-Butyl Ester: An Orthogonal Protecting Group

The genius of using this compound lies in its second functional group: the tert-butyl ester. This group is robust and stable under the conditions required for EDC/NHS chemistry but can be cleanly removed under acidic conditions.[4][17] This is known as an "orthogonal protection strategy."[4] It enables researchers to perform a primary conjugation using the free carboxylic acid, purify the conjugate, and then deprotect the tert-butyl ester to reveal a new carboxylic acid, which can be used for a second, different conjugation or to unmask the active form of a molecule.

Mechanism of Deprotection

The cleavage of a tert-butyl ester is typically achieved using a strong acid like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[4][17] The mechanism proceeds via:

  • Protonation of the ester's carbonyl oxygen by TFA.

  • Formation of a stable tertiary carbocation (the t-butyl cation).

  • The t-butyl cation readily eliminates a proton to form isobutylene gas, a volatile and non-reactive byproduct.[4][18]

This deprotection is clean and efficient, often proceeding to completion in 1-4 hours at room temperature.[4]

G start Conjugate-Linker-COO-tBu intermediate Protonated Intermediate start->intermediate + reagent TFA / DCM reagent->intermediate products Deprotected Conjugate-Linker-COOH Isobutylene (gas) intermediate->products

Figure 2. Deprotection of the tert-butyl ester using Trifluoroacetic Acid (TFA).

Part 3: Experimental Protocols

These protocols provide a robust starting point. Optimization of molar ratios, reaction times, and purification methods is recommended for each specific application.

Protocol 1: Two-Step Conjugation to an Amine-Containing Protein

This method maximizes conjugation efficiency by separating the activation and coupling steps.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[10] (Do not use carboxylate-containing buffers like acetate).

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[10] (Do not use amine-containing buffers like Tris).

  • Quenching Solution: 1 M Hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 8.5).

  • Anhydrous DMSO or DMF

  • Target protein in Coupling Buffer (e.g., 2-5 mg/mL)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step 1: Activation of the Linker

  • Prepare a fresh stock solution of the linker (e.g., 10-50 mM) in anhydrous DMSO or DMF.

  • Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mM) and Sulfo-NHS (e.g., 100 mM) in Activation Buffer. EDC is moisture-sensitive.[17]

  • In a microfuge tube, combine the linker with a 2 to 10-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer. The final concentration of the linker should be in the low millimolar range.

  • Incubate for 15-30 minutes at room temperature. This reaction forms the semi-stable Sulfo-NHS ester.

Step 2: Conjugation to the Protein

  • (Optional but Recommended) Remove excess EDC and Sulfo-NHS from the activated linker solution using a desalting column equilibrated with Coupling Buffer (pH 7.2). This prevents EDC from cross-linking carboxyl groups on your target protein.[7]

  • Immediately add the activated linker solution (or the desalted activated linker) to your protein solution in Coupling Buffer. A typical starting point is a 10 to 20-fold molar excess of linker to protein.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[10] Incubate for 15 minutes. This hydrolyzes any unreacted NHS esters.

  • Purify the final conjugate from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC), exchanging the buffer to a suitable storage buffer.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol is performed on the purified conjugate from Protocol 1.

Materials:

  • Purified conjugate containing the tert-butyl ester-protected linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

Procedure:

  • Lyophilize the purified conjugate to remove all water.

  • Dissolve the dried conjugate in anhydrous DCM.

  • Add TFA to the solution. A common mixture is 50% TFA in DCM (v/v).[4]

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by LC-MS if possible.

  • Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation or a stream of nitrogen).

  • The deprotected conjugate can often be precipitated by adding cold diethyl ether.[4]

  • Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • Resuspend the final deprotected product in a suitable aqueous buffer for storage or further use.

Part 4: Data Summary and Troubleshooting

Quantitative Data for Reaction Optimization

Successful conjugation relies on precise control of reaction parameters. The following tables provide recommended starting conditions.

Table 1: Recommended Conditions for EDC/NHS Conjugation

Parameter Activation Step Conjugation Step Rationale & Citation
pH 5.0 - 6.0 7.2 - 8.0 Balances carboxyl activation efficiency with amine nucleophilicity.[7][9][10]
Buffer MES, HEPES (non-amine, non-carboxylate) PBS, HEPES (non-amine) Prevents buffer interference with the reaction.[7][10]
Molar Ratio (Linker:EDC:NHS) 1 : (2-10) : (2-10) N/A A molar excess drives the activation reaction to completion.
Molar Ratio (Protein:Linker) N/A 1 : (5-20) Optimize to achieve the desired Degree of Labeling (DOL).
Temperature Room Temperature 4°C to Room Temperature Room temperature is faster; 4°C can preserve sensitive proteins.

| Reaction Time | 15 - 30 minutes | 1 - 4 hours (or overnight at 4°C) | Sufficient time for activation and subsequent conjugation.[16][19] |

Table 2: Recommended Conditions for t-Butyl Ester Deprotection

Parameter Recommended Value Rationale & Citation
Reagent Trifluoroacetic Acid (TFA) Strong acid that enables efficient and clean cleavage.[4][17]
Solvent Dichloromethane (DCM) Anhydrous organic solvent compatible with the reaction.[4]
TFA Concentration 25% - 50% (v/v) in DCM Sufficient concentration to drive the reaction to completion.[4]
Temperature Room Temperature Mild conditions that are effective for deprotection.[4]

| Reaction Time | 1 - 4 hours | Typically sufficient for complete removal of the protecting group.[4] |

Troubleshooting Common Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low Conjugation Yield 1. Inactive EDC/NHS due to hydrolysis. 2. Incorrect pH for activation or coupling. 3. Presence of amine-containing buffers (e.g., Tris). 4. Hydrolysis of NHS-ester before conjugation.1. Use fresh, anhydrous reagents. Equilibrate to room temp before opening.[17] 2. Verify buffer pH before starting.[10] 3. Use amine-free buffers like MES and PBS.[17] 4. Perform the conjugation step immediately after activation/desalting.
Protein Precipitation/Aggregation 1. High degree of labeling increases hydrophobicity. 2. Reaction pH is too close to the protein's isoelectric point (pI). 3. Use of organic co-solvents.1. Reduce the molar ratio of linker to protein.[16] 2. Ensure the reaction pH is at least 1-2 units away from the protein's pI.[10] 3. Minimize the amount of DMSO/DMF from the linker stock solution in the final reaction mixture (<5-10%).
Incomplete Deprotection 1. Presence of water in the reaction. 2. Insufficient reaction time or TFA concentration.1. Ensure the starting conjugate is fully lyophilized and use anhydrous DCM/TFA. 2. Increase reaction time or TFA concentration and monitor by LC-MS.

References

  • Protein Cross-Linkers. G-Biosciences. [Link]

  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • EDC/NHS activation of a surface? ResearchGate. [Link]

  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. [Link]

  • Bioconjugation Protocols. SpringerLink. [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. MDPI. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • This compound CAS 905302-42-3. Home Sunshine Pharma. [Link]

  • Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4) and room temperature? ResearchGate. [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. National Institutes of Health (NIH). [Link]

  • Fusion Protein Linkers: Property, Design and Functionality. National Institutes of Health (NIH). [Link]

  • Linker peptide and affinity tag for detection and purification of single-chain Fv fragments. Taylor & Francis Online. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • This compound. MySkinRecipes. [Link]

  • This compound. American Elements. [Link]

  • Arylation Chemistry for Bioconjugation. National Institutes of Health (NIH). [Link]

  • Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. kbDNA. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Institutes of Health (NIH). [Link]

  • Supporting Information. Wiley Online Library. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Preparation of activated NHS-esters and their reaction with... ResearchGate. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.

Sources

Application Notes & Protocols: The Synthetic Versatility of Long-Chain Dicarboxylic Acid Monoesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Duality of Long-Chain Dicarboxylic Acid Monoesters

Long-chain dicarboxylic acids (LCDAs) are α,ω-bifunctional molecules that serve as invaluable building blocks in the chemical industry for producing polymers, lubricants, adhesives, and fragrances.[1][2] Their monoesters, possessing a single esterified carboxyl group while the other remains a free carboxylic acid, represent a class of uniquely versatile synthetic intermediates. This structural asymmetry allows for orthogonal chemical transformations, enabling chemists to selectively manipulate one end of the long aliphatic chain while preserving the reactivity of the other.

This guide explores the diverse applications of long-chain dicarboxylic acid monoesters (LCDAMs) in modern synthesis. We will delve into their critical role in the development of blockbuster pharmaceuticals, their function as monomers in advanced polymer synthesis, and their utility in creating other valuable bifunctional molecules. The protocols herein are designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical methodologies to leverage these powerful synthetic tools.

Keystone Intermediates in Modern Pharmaceutical Synthesis

The strategic incorporation of long-chain dicarboxylic acid moieties has become a cornerstone in the design of advanced peptide therapeutics. These long aliphatic chains enhance drug efficacy by facilitating specific interactions with proteins in the bloodstream, such as albumin, thereby extending the drug's half-life.

1.1. The Critical Role in Semaglutide and Tirzepatide

Blockbuster drugs like Semaglutide (Ozempic®) and Tirzepatide utilize side chains derived from long-chain dicarboxylic acids to achieve their therapeutic profiles.[3][4] For instance, Semaglutide incorporates a side chain derived from octadecanedioic acid.[4] The synthesis of these complex drug molecules hinges on the availability of high-purity mono-protected dicarboxylic acids, typically mono-tert-butyl esters. These monoesters act as critical intermediates, allowing for the selective coupling of the free carboxylic acid to an amino acid residue in the peptide backbone, while the ester group provides a stable protecting group that can be removed in a later step.

The primary challenge in preparing these intermediates is achieving high selectivity for the monoester over the diester. Traditional methods often suffer from low yields or are ineffective for longer chain lengths (n ≥ 14).[4] A recently developed method leverages lithium chloride (LiCl) to dramatically enhance mono-esterification selectivity, making it a pivotal advancement for industrial-scale synthesis.[3]

1.2. Mechanism of LiCl-Driven Selective Mono-esterification

Mechanistic studies suggest that the high selectivity arises from a shielding effect mediated by the lithium cation.[3][4] The LiCl is believed to form a coordinate complex with one of the terminal carboxylic acid groups, effectively shielding it from the esterifying agent (e.g., trifluoroacetic anhydride, TFAA). This leaves the distal carboxylic acid exposed and activated for selective reaction with the alcohol.

G cluster_0 Step 1: Shielding cluster_1 Step 2: Activation cluster_2 Step 3: Nucleophilic Attack LCDA HOOC-(CH2)n-COOH Complex [Li]⁺---⁻OOC-(CH2)n-COOH LCDA->Complex + LiCl LiCl LiCl Activated [Li]⁺---⁻OOC-(CH2)n-CO-O-COCF3 Complex->Activated + TFAA TFAA TFAA Monoester HOOC-(CH2)n-COOR Activated->Monoester + R-OH - LiCl - CF3COOH ROH R-OH

Caption: LiCl-mediated selective mono-esterification workflow.

1.3. Protocol: Selective Mono-tert-butylation of Octadecanedioic Acid

This protocol is adapted from a highly selective one-step method for synthesizing mono-protected esters from long-chain dicarboxylic fatty acids.[3][4]

  • Objective: To synthesize mono-tert-butyl octadecanedioate with high selectivity.

  • Materials:

    • Octadecanedioic acid (1.0 equiv)

    • Lithium chloride (LiCl), anhydrous (1.2 equiv)

    • Trifluoroacetic anhydride (TFAA) (1.5 equiv)

    • tert-Butanol (t-BuOH) (1.5 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add octadecanedioic acid and anhydrous LiCl.

    • Add anhydrous THF and stir the suspension at room temperature. The solubility of the diacid should noticeably increase upon LiCl addition.[4]

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TFAA dropwise to the stirring mixture. Allow the reaction to stir at 0 °C for 30 minutes.

    • Add tert-butanol dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the ratio of monoester, diester, and starting material.

    • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure mono-tert-butyl ester.

  • Validation:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Use HPLC analysis to confirm purity and determine the final monoester-to-diester ratio, which can be as high as 24:1 with this method.[4]

Building Blocks for Advanced Polymers

Long-chain dicarboxylic acids and their monoesters are fundamental monomers for producing polyesters and polyamides through polycondensation.[2][5][6] The long methylene segments derived from these monomers impart unique and desirable properties to the resulting polymers, such as increased crystallinity, higher melting points, and improved flexibility compared to polymers made from short-chain diacids.[2][7] This makes them suitable for applications ranging from engineering plastics to biodegradable materials.[1][5][8]

2.1. Polycondensation and Property Tuning

In a typical polycondensation, the free carboxylic acid of the monoester reacts with a comonomer such as a diol or a diamine. The ester group on the monoester can be carried through the polymerization and remain in the final polymer, acting as a side chain that modifies properties like solubility or glass transition temperature. Alternatively, it can be hydrolyzed post-polymerization to generate a polymer with pendant carboxylic acid groups, which can be used for further cross-linking or functionalization.

G cluster_0 Polycondensation Monomer1 ROOC-(CH2)n-COOH (LCDA Monoester) Reaction Heat, Catalyst - H2O Monomer1->Reaction Monomer2 HO-R'-OH (Diol) Monomer2->Reaction Polymer -[O-R'-O-CO-(CH2)n-CO]m- (Polyester with Ester Side-Chains) Reaction->Polymer

Caption: Polycondensation of an LCDA monoester with a diol.

2.2. Protocol: Synthesis of a Long-Chain Aliphatic Polyester

This protocol outlines a general procedure for synthesizing a polyester from a long-chain dicarboxylic acid monoester and a diol.

  • Objective: To prepare a polyester via melt polycondensation.

  • Materials:

    • Monomethyl sebacate (or other LCDAM) (1.0 equiv)

    • 1,6-Hexanediol (1.0 equiv)

    • Titanium(IV) butoxide or other suitable catalyst (e.g., 0.1 mol %)

    • High-vacuum line, Schlenk flask, magnetic stirrer, heating mantle with temperature control.

  • Procedure:

    • Charge the Schlenk flask with equimolar amounts of monomethyl sebacate and 1,6-hexanediol.

    • Add the catalyst to the monomer mixture.

    • Fit the flask with a distillation bridge and a collection flask.

    • First Stage (Esterification): Heat the mixture under a slow stream of inert gas (N₂ or Ar) to 160-180 °C with stirring. Water will begin to distill off as the initial condensation occurs. Maintain this temperature for 2-3 hours or until water evolution ceases.

    • Second Stage (Polycondensation): Gradually increase the temperature to 200-220 °C while slowly reducing the pressure using a vacuum pump. This critical step removes the remaining water and methanol (from potential transesterification), driving the equilibrium towards high molecular weight polymer formation.

    • Maintain the reaction under high vacuum (<1 mbar) for 4-6 hours. The viscosity of the melt will increase significantly.

    • Termination: Cool the reactor to room temperature and break the vacuum with an inert gas.

    • Isolation: Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF), precipitate it into a non-solvent (e.g., cold methanol), filter the solid, and dry it under vacuum.

  • Validation:

    • Characterize the polymer's structure by NMR and FTIR spectroscopy.

    • Determine the molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC).

    • Analyze thermal properties such as melting temperature (Tm) and glass transition temperature (Tg) using differential scanning calorimetry (DSC).

Precursors for High-Performance Lubricants and Plasticizers

While long-chain dicarboxylic acids are rarely used in their free acid form in lubricants due to corrosion concerns, their fully esterified derivatives (diesters) are prized as high-performance synthetic lubricant base stocks.[9] These diesters exhibit excellent thermal and oxidative stability, high viscosity indices, and superior lubricity.[9] The synthesis of these materials often begins with the dicarboxylic acid or its monoester.

Similarly, these esters are effective plasticizers for polymers like PVC, offering a less toxic alternative to traditional phthalates.[10][11] The long, flexible aliphatic chains of the esters intercalate between polymer chains, increasing free volume and enhancing flexibility.[10]

3.1. Tailoring Lubricant Properties

The properties of the final diester lubricant can be precisely tuned by selecting the dicarboxylic acid chain length and the structure of the alcohol used for esterification. For example, using branched alcohols leads to diesters with significantly lower pour points, which is crucial for low-temperature applications.[9][12]

Dicarboxylic AcidEster NameAlcohol TypeViscosity Index (VI)Pour Point (°C)Flash Point (°C)
Sebacic Acid (C10)Di-2-ethylhexyl Sebacate (DEHS)Branched~150< -60~215
Azelaic Acid (C9)Di-2-ethylhexyl Azelate (DEHAz)Branched~155< -60~210
Dodecanedioic Acid (C12)Di-2-ethylhexyl DodecanedioateBranched~145< -40~225

Table adapted from lubricant performance data to illustrate structure-property relationships.[9][12]

3.2. Protocol: Synthesis of a Diester Lubricant via Dean-Stark Esterification

This protocol describes the conversion of a dicarboxylic acid to a diester, a common method that can also be adapted for the esterification of the remaining acid group of a monoester.

  • Objective: To synthesize Di-2-ethylhexyl Sebacate (DEHS) for lubricant applications.

  • Materials:

    • Sebacic acid (1.0 equiv)

    • 2-Ethylhexanol (2.2 equiv)

    • p-Toluenesulfonic acid (catalyst)

    • Toluene (solvent)

    • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle.

  • Procedure:

    • Combine sebacic acid, 2-ethylhexanol, and toluene in the round-bottom flask.

    • Add the p-toluenesulfonic acid catalyst.

    • Assemble the Dean-Stark apparatus and condenser.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while toluene overflows back into the flask.

    • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

    • Work-up: Cool the reaction mixture. Wash with aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

    • Purification: Purify the crude ester by vacuum distillation to obtain the high-purity diester lubricant.

  • Validation:

    • Confirm the structure with NMR and IR spectroscopy (disappearance of the broad -OH stretch of the carboxylic acid and appearance of the characteristic ester C=O stretch).

    • Measure key performance properties such as viscosity at 40 °C and 100 °C, pour point (ASTM D97), and flash point (ASTM D92).

Access to ω-Hydroxy Carboxylic Acids via Selective Reduction

The ester functionality of a long-chain dicarboxylic acid monoester can be selectively reduced to a primary alcohol, leaving the carboxylic acid group intact (after a work-up). This transformation yields ω-hydroxy long-chain carboxylic acids, another class of highly valuable bifunctional monomers. The Bouveault-Blanc reduction, a classic reaction using metallic sodium in an alcohol solvent, is a cost-effective and powerful method for this purpose, avoiding expensive metal hydrides.[13]

G cluster_0 Bouveault-Blanc Reduction Monoester HOOC-(CH2)n-COOR Reagents Na, EtOH Monoester->Reagents HydroxyAcid HOOC-(CH2)n-CH2OH Reagents->HydroxyAcid 1) Reduction 2) Acidic Work-up

Sources

Application Notes and Protocols: Surface Modification with 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Molecular Tool for Advanced Surface Engineering

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for a vast array of applications, from creating biocompatible implants and targeted drug delivery systems to developing sensitive biosensors. 15-(tert-Butoxy)-15-oxopentadecanoic acid emerges as a key molecular linker in this domain. Its structure, featuring a fifteen-carbon aliphatic chain, a terminal carboxylic acid group, and a tert-butyl ester protecting group, offers a strategic platform for robust and versatile surface modification.

The long C15 alkyl chain promotes the formation of well-ordered and stable self-assembled monolayers (SAMs) on various substrates through strong van der Waals interactions between adjacent molecules.[1][2] The terminal carboxylic acid serves as the anchor for covalent attachment to metal oxide surfaces such as titanium oxide and silicon oxide, or can be the exposed functional group for subsequent bioconjugation when using a thiol-terminated version on gold surfaces.[3][4] The tert-butyl ester provides a crucial temporary shield for the carboxylic acid, preventing unwanted reactions during the SAM formation process and allowing for its selective deprotection to unveil a reactive carboxyl-terminated surface ready for further functionalization.

This comprehensive guide provides detailed protocols for the application of this compound in the creation of functionalized surfaces. We will delve into the methodologies for forming self-assembled monolayers, characterization techniques to validate the modified surfaces, protocols for the critical deprotection step, and subsequent functionalization for the attachment of biomolecules.

PART 1: Formation of Self-Assembled Monolayers (SAMs)

The formation of a dense, well-ordered monolayer is the foundational step for successful surface modification. The choice of substrate dictates the anchoring chemistry. Here, we provide protocols for both metal oxide and gold surfaces.

SAM Formation on Metal Oxide Surfaces (e.g., TiO₂, SiO₂, Al₂O₃)

Long-chain carboxylic acids readily form stable SAMs on hydroxylated metal oxide surfaces.[5][6] The driving force for this assembly is the condensation reaction between the carboxylic acid headgroup and the surface hydroxyl groups, forming a robust covalent bond.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., ethanol, toluene, or a mixture)

  • Metal oxide substrates (e.g., titanium-coated silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Sonicator bath

  • Clean glass vials with caps

Protocol:

  • Substrate Cleaning:

    • Immerse the metal oxide substrates in Piranha solution for 15-30 minutes to remove organic contaminants and hydroxylate the surface. Handle with extreme care in a fume hood.

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Sonicate the substrates in DI water for 10 minutes.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Preparation of SAM Solution:

    • Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent. Ensure the solvent is of high purity to prevent contamination of the monolayer.

  • SAM Formation:

    • Place the cleaned and dried substrates in a clean glass vial.

    • Immerse the substrates in the this compound solution.

    • Seal the vial and allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.

    • Sonicate the substrates in the fresh solvent for 1-2 minutes to remove loosely bound molecules.

    • Dry the substrates under a stream of nitrogen gas.

SAM Formation on Gold Surfaces

For gold surfaces, a thiol-terminated analogue of the molecule would typically be used. However, it is possible to form SAMs of carboxylic acids on gold, although the interaction is weaker than the gold-thiol bond. A more robust approach for creating a carboxyl-terminated surface on gold involves using a bifunctional molecule like 16-mercaptohexadecanoic acid, where the thiol group binds to the gold, leaving the carboxylic acid exposed. For the purpose of this guide, we will assume the use of a thiol-derivatized version of our target molecule or a similar long-chain mercaptoalkanoic acid.

Protocol: Follow the same general procedure as for metal oxide surfaces (Section 1.1), with the following modifications:

  • Substrate: Use gold-coated substrates (e.g., gold-coated silicon wafers or glass slides).

  • Cleaning: Clean the gold substrates by UV/ozone treatment or by immersion in a freshly prepared piranha solution for a shorter duration (e.g., 1-2 minutes), followed by extensive rinsing with DI water and ethanol.

  • SAM Solution: Prepare a 1 mM solution of the corresponding ω-mercapto-15-(tert-butoxy)-15-oxopentadecanoic acid in absolute ethanol.

PART 2: Characterization of the Tert-Butyl Ester-Terminated SAM

Thorough characterization is essential to confirm the successful formation of a high-quality monolayer before proceeding to the deprotection and functionalization steps.

Contact Angle Goniometry

This technique provides a rapid assessment of the surface hydrophobicity. A well-formed SAM of this compound should present a hydrophobic surface due to the exposed tert-butyl groups and the underlying ordered alkyl chains.

Expected Results:

  • Static Water Contact Angle: Expect a water contact angle in the range of 90-110°. This indicates a hydrophobic surface, consistent with a well-packed monolayer terminated with methyl groups from the tert-butyl ester. A lower contact angle may suggest a disordered or incomplete monolayer.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative information about the elemental composition and chemical states of the atoms on the surface, confirming the presence and integrity of the SAM.

Expected Spectral Features:

  • C 1s Spectrum: The high-resolution C 1s spectrum should show distinct peaks corresponding to the different carbon environments in the molecule:

    • A main peak around 285.0 eV for the -(CH₂)n- alkyl chain.

    • A peak at a higher binding energy (around 289.0 eV) for the carbonyl carbon (O=C-O) of the ester.

    • A peak associated with the quaternary carbon and the methyl carbons of the tert-butyl group.

  • O 1s Spectrum: The O 1s spectrum will show peaks corresponding to the carbonyl (C=O) and ether (C-O) oxygens of the ester group.

  • Au 4f or Substrate Peaks (e.g., Ti 2p, Si 2p): Attenuation of the substrate signal compared to a bare substrate confirms the presence of an overlayer. Angle-resolved XPS (ARXPS) can be used to determine the thickness and ordering of the monolayer.[7]

Ellipsometry

This optical technique measures the change in polarization of light upon reflection from a surface and can be used to determine the thickness of the SAM.

Expected Results:

  • Thickness: For a C15 alkyl chain, the expected thickness of a well-ordered monolayer is in the range of 1.8 - 2.2 nm. This can be estimated based on the length of the molecule in an all-trans configuration.

Atomic Force Microscopy (AFM)

AFM can be used to visualize the topography of the surface at the nanoscale, providing information on the completeness and homogeneity of the monolayer. A well-formed SAM should exhibit a smooth, uniform surface.

PART 3: On-Surface Deprotection of the Tert-Butyl Ester

The critical step to unmask the reactive carboxylic acid functionality is the selective removal of the tert-butyl protecting group. This must be achieved without disrupting the underlying self-assembled monolayer. While strong acids like trifluoroacetic acid (TFA) are commonly used for this purpose in solution-phase chemistry, their use on SAMs requires careful control to avoid damaging the monolayer.[8] Milder, vapor-phase or Lewis acid-based methods are often preferred.[9][10]

Vapor-Phase Deprotection using Trifluoroacetic Acid (TFA)

This method minimizes direct contact of the liquid acid with the SAM, reducing the risk of monolayer desorption.

Materials:

  • SAM-modified substrate

  • Trifluoroacetic acid (TFA)

  • A desiccator or a small, sealed chamber

  • A small beaker or vial

  • Anhydrous solvent (e.g., dichloromethane or ethanol) for rinsing

Protocol:

  • Place the SAM-modified substrate in a desiccator.

  • Place a small, open vial containing a few milliliters of TFA inside the desiccator, ensuring it is not in direct contact with the substrate.

  • Seal the desiccator and allow the substrate to be exposed to the TFA vapor for 30-60 minutes at room temperature. The optimal exposure time may need to be determined empirically.

  • Remove the substrate from the desiccator and immediately rinse it thoroughly with an anhydrous solvent (e.g., dichloromethane or ethanol) to remove any adsorbed TFA and the cleaved tert-butyl byproducts.

  • Dry the substrate under a stream of nitrogen gas.

Mild Lewis Acid Deprotection using Zinc Bromide (ZnBr₂)

For substrates or subsequent molecules that are sensitive to strong acids, a milder Lewis acid approach can be employed.[11]

Materials:

  • SAM-modified substrate

  • Zinc bromide (ZnBr₂)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere glovebox or Schlenk line (optional, but recommended)

Protocol:

  • Prepare a solution of ZnBr₂ in anhydrous DCM (e.g., 0.1 M). The concentration may need to be optimized.

  • Immerse the SAM-modified substrate in the ZnBr₂ solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction should be monitored to determine the optimal time.

  • Remove the substrate from the solution and rinse thoroughly with anhydrous DCM, followed by ethanol.

  • Dry the substrate under a stream of nitrogen gas.

PART 4: Characterization of the Carboxylic Acid-Terminated SAM

After deprotection, it is crucial to verify the successful removal of the tert-butyl group and the presence of the terminal carboxylic acid.

Contact Angle Goniometry

Expected Results:

  • Static Water Contact Angle: A significant decrease in the water contact angle to a value typically below 40° is expected.[12] This indicates the presence of a hydrophilic surface due to the exposed carboxylic acid groups.

X-ray Photoelectron Spectroscopy (XPS)

Expected Spectral Changes:

  • C 1s Spectrum: The peak corresponding to the tert-butyl group should be significantly diminished or absent. The relative intensity of the carbonyl carbon peak (O=C-OH) may shift slightly and change in shape.

  • O 1s Spectrum: The O 1s spectrum will now show a dominant peak corresponding to the carboxylic acid group (O=C-OH).

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a powerful technique to identify the functional groups present on the surface.

Expected Spectral Features:

  • Disappearance of tert-butyl peaks: The characteristic C-H stretching and bending vibrations of the tert-butyl group should disappear.

  • Appearance of carboxylic acid peaks: A broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a C=O stretching band around 1700-1740 cm⁻¹ for the carboxylic acid should appear.[13]

PART 5: Subsequent Functionalization via EDC/NHS Coupling

The newly exposed carboxylic acid groups provide a versatile handle for the covalent attachment of a wide range of biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The most common method for this is carbodiimide chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[14][15]

Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions. NHS is added to react with the intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine.[16]

Materials:

  • Carboxylic acid-terminated SAM substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing biomolecule to be coupled

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Protocol:

  • Preparation of Reagents: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use. A typical concentration is 50 mM EDC and 20 mM NHS.

  • Activation of Carboxylic Acid Groups:

    • Immerse the carboxylic acid-terminated SAM substrate in the EDC/NHS solution.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Rinsing:

    • Briefly rinse the substrate with the Coupling Buffer to remove excess EDC and NHS.

  • Coupling of Amine-Containing Biomolecule:

    • Immediately immerse the activated substrate in a solution of the amine-containing biomolecule in the Coupling Buffer. The concentration of the biomolecule will depend on its specific properties and should be optimized.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Immerse the substrate in the Quenching Solution for 10-15 minutes to deactivate any unreacted NHS esters.

  • Washing:

    • Wash the substrate thoroughly with the Washing Buffer to remove non-specifically bound molecules.

    • Rinse with DI water and dry under a stream of nitrogen gas.

Visualization of Workflows

Experimental Workflow for SAM Formation and Deprotection

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_deprotect On-Surface Deprotection sub_prep Substrate Cleaning (e.g., Piranha Solution) sub_rinse Rinsing with DI Water sub_prep->sub_rinse sub_dry Drying with N2 sub_rinse->sub_dry sol_prep Prepare 1-5 mM Solution of This compound sub_dry->sol_prep immersion Immerse Substrate (24-48h) sol_prep->immersion sam_rinse Rinse with Solvent immersion->sam_rinse sam_dry Dry with N2 sam_rinse->sam_dry deprotect_method Deprotection (e.g., TFA Vapor or ZnBr2) sam_dry->deprotect_method deprotect_rinse Rinse with Solvent deprotect_method->deprotect_rinse deprotect_dry Dry with N2 deprotect_rinse->deprotect_dry

Caption: Workflow for surface preparation, SAM formation, and deprotection.

Workflow for EDC/NHS Coupling of Biomolecules

G start Carboxylic Acid- Terminated SAM activation Activation with EDC/NHS in MES Buffer (pH 6.0) start->activation rinse1 Rinse with Coupling Buffer activation->rinse1 coupling Coupling with Amine- Containing Biomolecule in PBS (pH 7.2-7.5) rinse1->coupling quenching Quenching with Ethanolamine coupling->quenching washing Washing with PBST quenching->washing final_surface Functionalized Surface washing->final_surface

Caption: Step-by-step workflow for biomolecule conjugation via EDC/NHS chemistry.

Quantitative Data Summary

The following table provides expected quantitative data for the characterization of surfaces at different stages of modification. These values are based on literature for similar long-chain carboxylic acid SAMs and should be used as a guideline.

Stage of ModificationTechniqueParameterExpected Value
Tert-Butyl Ester-Terminated SAM Contact AngleStatic Water Contact Angle90° - 110°
EllipsometryThickness1.8 - 2.2 nm
XPSC 1s Carbonyl (O=C-O)~289.0 eV
Carboxylic Acid-Terminated SAM Contact AngleStatic Water Contact Angle< 40°
XPSC 1s Carboxyl (O=C-OH)~289.2 eV
After Biomolecule Coupling QCM-DMass UptakeDependent on biomolecule
XPSN 1s SignalIncrease due to amide bond and protein

Conclusion and Future Perspectives

This compound provides a robust and versatile platform for the creation of functionalized surfaces. The protocols outlined in this guide offer a systematic approach to forming well-defined self-assembled monolayers, selectively deprotecting the terminal carboxylic acid, and subsequently coupling biomolecules of interest. The ability to precisely control the surface chemistry at the molecular level opens up a myriad of possibilities in drug development, diagnostics, and fundamental biological research. Future applications may involve the creation of patterned surfaces for multiplexed biosensing, the development of advanced drug delivery vehicles with targeted ligands, and the fabrication of smart materials that respond to environmental stimuli. The principles and techniques described herein provide a solid foundation for innovation in these exciting fields.

References

Application Notes & Protocols: The Strategic Use of Alkyl Chain Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in Advanced Therapeutics

In the landscape of modern drug discovery, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer. It is a critical architectural element that dictates the stability, efficacy, selectivity, and overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of the therapeutic agent.[1][2] While a variety of linker technologies exist, including hydrophilic polyethylene glycol (PEG) chains and cleavable motifs, the simple alkyl chain remains a foundational and powerful tool in the medicinal chemist's arsenal.[3][4]

Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, offer synthetic tractability and high metabolic stability.[4][5] However, their perceived simplicity belies a complex interplay of physicochemical properties. The length, rigidity, and composition of an alkyl linker profoundly influence a drug's solubility, cell permeability, and its ability to correctly orient functional moieties for biological activity.[][7][8] This guide provides an in-depth exploration of the experimental use of alkyl chain linkers, explaining the causality behind design choices and providing detailed protocols for their synthesis, conjugation, and evaluation.

Section 1: The Role of Alkyl Linkers in Key Therapeutic Modalities

The choice of an alkyl linker is highly context-dependent, driven by the mechanism of action of the drug modality.

Proteolysis Targeting Chimeras (PROTACs): Engineering the Ternary Complex

PROTACs are heterobifunctional molecules that induce protein degradation by hijacking the cell's ubiquitin-proteasome system.[2] They consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[9] The linker's primary role is to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[2][10]

Alkyl linkers are frequently employed in PROTAC design due to their synthetic accessibility and conformational flexibility.[3][4] This flexibility allows the PROTAC to adopt a productive conformation within the ternary complex.[5] However, a key challenge is balancing the hydrophobicity of alkyl chains, which can improve cell permeability but may also lead to poor aqueous solubility and non-specific binding.[5][] Early PROTACs with long alkyl linkers sometimes suffered from self-association into colloidal aggregates, reducing the effective concentration available for ternary complex formation.[] Therefore, linker optimization is a critical, empirical process to find the "sweet spot" for length and composition.[3]

Antibody-Drug Conjugates (ADCs): Ensuring Stability and Controlled Release

ADCs deliver potent cytotoxic payloads to target cells, typically cancer cells, via a monoclonal antibody.[11] The linker's role here is to ensure the ADC remains stable in systemic circulation to prevent premature release of the toxic payload, which could cause severe side effects.[][][]

Alkyl chains are most prominently featured in non-cleavable linkers .[15] Unlike cleavable linkers that are designed to break under specific conditions (e.g., low pH or high glutathione concentrations in the tumor microenvironment), non-cleavable linkers rely on the complete lysosomal degradation of the antibody after the ADC is internalized by the target cell.[11][16][17] This process releases the payload, which is still attached to the linker and an amino acid residue from the antibody. A notable example is the MCC (maleimidomethyl cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (T-DM1), which features an alkyl component.[15][18] The primary advantage of this approach is superior plasma stability, minimizing off-target toxicity.[15][17]

Section 2: Synthesis and Conjugation of Alkyl Linkers

The synthesis of bifunctional alkyl linkers is a foundational step. The choice of terminal functional groups is dictated by the desired conjugation chemistry. "Click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a preferred method due to its high efficiency, specificity, and compatibility with a wide range of functional groups under mild, aqueous conditions.[19][20][21][22]

Below is a generalized workflow for creating and utilizing an alkyl linker for drug design.

G cluster_0 Linker Synthesis & Functionalization cluster_1 Conjugation to Moieties cluster_2 Characterization & Evaluation A Select Alkyl Backbone (e.g., 1,6-dibromohexane) B Monofunctionalize with Azide (Protocol 1A) A->B C Functionalize Second Terminus (e.g., with Alkyne for Click Chemistry) (Protocol 1B) B->C F Click Conjugation (Linker + Warhead + Ligand) (Protocol 2) C->F D Warhead Modification (e.g., add Azide/Alkyne) D->F E E3 Ligand / Antibody Modification (e.g., add Azide/Alkyne) E->F G Purification (HPLC) F->G H Structure Verification (LC-MS, NMR) G->H I Biological Evaluation (Protocols 3, 4, 5) H->I

Caption: General workflow for alkyl linker synthesis, conjugation, and evaluation.

Protocol 1: Synthesis of a Heterobifunctional C6-Alkyl Linker with Azide and Alkyne Termini

Objective: To synthesize 6-(prop-2-yn-1-yloxy)hexyl azide, a C6 alkyl linker ready for sequential CuAAC reactions.

Rationale: This protocol creates a linker with orthogonal reactive handles. Starting with a di-halogenated alkane allows for sequential displacement. Sodium azide is a potent nucleophile for the first substitution. The second substitution with propargyl alcohol under basic conditions introduces the terminal alkyne. This step-wise approach prevents the formation of symmetrical byproducts.

Materials:

  • 1,6-dibromohexane

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF)

  • Propargyl alcohol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Synthesis of 6-bromohexyl azide

  • In a round-bottom flask, dissolve 1,6-dibromohexane (1.0 eq) in DMF.

  • Add sodium azide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product, 6-bromohexyl azide, can often be used in the next step without further purification. Verify purity by NMR.

Part B: Synthesis of 6-(prop-2-yn-1-yloxy)hexyl azide

  • To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add anhydrous THF.

  • Carefully add sodium hydride (1.5 eq) to the THF at 0°C (ice bath).

  • Slowly add propargyl alcohol (1.2 eq) dropwise to the suspension. Allow the mixture to stir at 0°C for 30 minutes.

  • Add a solution of 6-bromohexyl azide (1.0 eq) in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully by slowly adding saturated aqueous NaHCO3 at 0°C.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final heterobifunctional linker.

Self-Validation:

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the bromo-alkane signals and the appearance of azide and alkyne-specific signals will confirm success.

Protocol 2: Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an alkyne-terminated payload to an azide-terminated protein/small molecule using the synthesized linker.

Rationale: The CuAAC reaction forms a stable, biologically inert 1,2,3-triazole ring, which is an excellent and stable linkage.[19] The use of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature in biocompatible solvents.[21] A ligand like TBTA is used to stabilize the Cu(I) oxidation state and prevent side reactions.

Materials:

  • Azide-functionalized molecule (e.g., protein, E3 ligand)

  • Alkyne-functionalized molecule (e.g., payload, POI ligand)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent system (e.g., t-BuOH/water, DMSO)

Step-by-Step Methodology:

  • Dissolve the azide-functionalized molecule (1.0 eq) and the alkyne-functionalized molecule (1.1 eq) in the chosen solvent system.

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Prepare a stock solution of CuSO4 (e.g., 100 mM in water).

  • Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

  • To the reaction mixture, add TBTA (0.1 eq).

  • Add CuSO4 (0.05 eq).

  • Initiate the reaction by adding sodium ascorbate (0.5 eq).

  • Stir the reaction at room temperature for 4-24 hours. Protect from light if using fluorescent molecules.

  • Monitor the reaction by LC-MS to confirm the formation of the desired conjugate.

  • Purification: Purify the final conjugate using an appropriate method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for small molecules or Size-Exclusion Chromatography (SEC) for bioconjugates.

Self-Validation:

  • Analysis: Confirm the identity and purity of the final conjugate by LC-MS (to verify molecular weight) and, for small molecules, NMR. For ADCs, techniques like Hydrophobic Interaction Chromatography (HIC) can determine the drug-to-antibody ratio (DAR).

Section 3: Experimental Evaluation of Alkyl Linker Performance

After successful synthesis and conjugation, the new molecule must be rigorously tested. The linker's properties directly impact these outcomes.

Data Presentation: Comparing Alkyl and PEG Linkers in PROTACs

The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker is a critical decision in PROTAC design.[5] The following table summarizes their general characteristics.

FeatureAlkyl LinkersPEG LinkersRationale & Causality
Composition Saturated/unsaturated hydrocarbon chains[4]Repeating ethylene glycol units[4]The fundamental chemical makeup dictates all other properties.
Hydrophilicity Generally hydrophobic/lipophilic[5]Hydrophilic[23]The C-C and C-H bonds in alkyl chains are nonpolar, while the ether oxygens in PEG create polarity and allow for hydrogen bonding with water.
Aqueous Solubility May limit solubility of the final molecule[]Generally improves aqueous solubility[5]Increased hydrophilicity from PEG linkers disrupts crystal packing and improves solvation in aqueous media, which can be crucial for high MW PROTACs.
Cell Permeability Can improve permeability but may cause non-specific binding[5][23]Can enhance permeability by improving solubility and adopting folded conformations[5]Lipophilicity of alkyls aids passive diffusion across lipid bilayers. PEGs can shield polarity and adopt compact shapes to facilitate membrane transit, but very long chains increase polar surface area, hindering permeability.
Metabolic Stability Generally high chemical and metabolic stability[5]Can be more susceptible to metabolism in vivo[5]The C-C backbone of alkyl chains is robust. The ether linkages in PEG can be sites for oxidative metabolism.
Conformation Tend to adopt more elongated conformations[5]The gauche effect favors turns, leading to more folded/compact conformations[5]This conformational preference can significantly impact the ability to achieve a productive ternary complex geometry.
Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-drug conjugate in plasma over time.

Rationale: This assay simulates the systemic circulation environment. For non-cleavable linkers, stability is paramount. Degradation in plasma indicates premature payload release, which can lead to systemic toxicity.[24] This is a critical self-validating step for any ADC program.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound (e.g., an ADC with a non-cleavable alkyl linker) at a known concentration.

  • Thaw human or mouse plasma and centrifuge to remove any precipitates.

  • Spike the test compound into the plasma to a final concentration (e.g., 10 µM).

  • Incubate the plasma samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[24]

  • Immediately quench the reaction in each aliquot by adding an excess of cold acetonitrile containing an internal standard. This precipitates plasma proteins.

  • Vortex and centrifuge the samples at high speed to pellet the precipitated protein.

  • Analyze the supernatant using LC-MS/MS to quantify the amount of intact compound remaining at each time point.

  • Data Analysis: Plot the percentage of intact compound remaining versus time and calculate the half-life (t½) in plasma.

Caption: Role of the alkyl linker in forming the PROTAC ternary complex for degradation.

Conclusion: The Enduring Utility of Alkyl Linkers

Alkyl chain linkers, despite their structural simplicity, are a versatile and indispensable tool in drug design. Their influence on critical drug-like properties such as stability, solubility, and cell permeability requires careful and empirical optimization.[5][7] The protocols and principles outlined in this guide demonstrate that the rational design and evaluation of these linkers are paramount to developing effective and safe therapeutics. As our understanding of induced proximity and targeted delivery deepens, the strategic deployment of well-characterized alkyl linkers will continue to be a cornerstone of innovation in medicinal chemistry.

References

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  • Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers. Available at: [Link].

  • Bargh, T. L., & O'Donovan, D. H. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology, 1(1), 8-23. Available at: [Link].

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(2), 273-286. Available at: [Link].

  • Agard, N. J., & Bertozzi, C. R. (2009). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Chemical Society Reviews, 38(5), 1203-1211. Available at: [Link].

  • Interchim. Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link].

  • Med Chem 101. Click Chemistry. Med Chem 101. Available at: [Link].

  • Wikipedia. Click chemistry. Wikipedia. Available at: [Link].

  • de Souza, C. H., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 41. Available at: [Link].

  • Cresset Group. (2024). Improving properties of heterobifunctional degraders via single-point changes to linkers. Cresset Group. Available at: [Link].

  • CD ComputaBio. PROTAC Linker Design and Optimization. CD ComputaBio. Available at: [Link].

  • Zhang, Y., et al. (2022). The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(Pt 3), 329-338. Available at: [Link].

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (2018). Antibody-Drug Conjugates, 1-27. Available at: [Link].

  • Cresset Group. Efficient in silico design and evaluation of new linkers in heterobifunctional degraders. Cresset Group. Available at: [Link].

  • Lu, J., et al. (2018). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 19(2), 586. Available at: [Link].

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). AxisPharm. Available at: [Link].

  • Wang, Y., et al. (2014). Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives. Molecules, 19(11), 18887-18898. Available at: [Link].

  • Impact of C4'-O-Alkyl Linker on In Vivo Pharmacokinetics of Near-Infrared Cyanine/Monoclonal Antibody Conjugates. (2017). Molecular Pharmaceutics, 14(8), 2747-2755. Available at: [Link].

  • Ciossani, G., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society, 145(16), 9183-9194. Available at: [Link].

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (2018). Royal Society of Chemistry. Available at: [Link].

  • Watanabe, S., et al. (2023). Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. International Journal of Molecular Sciences, 24(13), 10569. Available at: [Link].

  • AxisPharm. (2023). What is the difference between ADC linker and PEG linker?. AxisPharm. Available at: [Link].

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1857. Available at: [Link].

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). Molecules, 28(15), 5824. Available at: [Link].

  • Haseman, M. K., et al. (1986). Effects of linker chemistry on the pharmacokinetics of radioimmunoconjugates. Cancer Research, 46(8), 3874-3880. Available at: [Link].

  • PatSnap. (2025). How Alkyls Influence Medicinal Chemistry Developments?. PatSnap. Available at: [Link].

  • Effect of alkyl linker chain length extension in between functional... (2018). International Journal of Greenhouse Gas Control, 78, 255-265. Available at: [Link].

  • Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (2018). MATEC Web of Conferences, 155, 01004. Available at: [Link].

Sources

Troubleshooting & Optimization

optimizing reaction yield with 15-(tert-Butoxy)-15-oxopentadecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An esteemed resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing reaction yields with 15-(tert-butoxy)-15-oxopentadecanoic acid. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to address the specific challenges you may encounter.

Introduction to this compound

This compound is a bifunctional molecule of significant interest, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its structure comprises a long C15 aliphatic chain, which imparts specific solubility and spatial characteristics, a terminal carboxylic acid for covalent modification, and a tert-butyl ester that serves as a robust protecting group for the other terminus.

The primary challenge in its application is achieving high-yield modification of the free carboxylic acid while preserving the integrity of the acid-labile tert-butyl ester. This guide provides a structured approach to experimental design, execution, and troubleshooting.

Part 1: Pre-Reaction & Reagent Considerations

This section addresses the crucial preparatory steps that form the foundation of a successful reaction.

Question: How should I handle and store this compound?

Answer: this compound is typically a white to off-white solid.[1] It should be stored in a cool, dry place, tightly sealed to prevent moisture absorption.[1] While it is chemically stable at room temperature, the long aliphatic chain can make it prone to clumping. Before use, ensure the material is homogenous. For quantitative experiments, it is best practice to dry the reagent under a high vacuum for several hours to remove any adsorbed water, which can interfere with subsequent activation steps.

Question: What is the best solvent for my reaction? I'm observing poor solubility.

Answer: The solubility of this reagent is dictated by its opposing functionalities: the polar carboxylic acid and the long, nonpolar aliphatic chain. Long-chain dicarboxylic acids generally exhibit poor solubility in water and nonpolar solvents, but this mono-ester derivative has improved solubility in many organic solvents.[3][4]

  • Recommended Solvents: High-purity, anhydrous grades of N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are excellent starting points.

  • Troubleshooting Poor Solubility: If you observe a cloudy suspension or incomplete dissolution, gentle warming (30-40°C) can improve solubility.[5] For particularly stubborn cases, a solvent mixture such as DCM/DMF may be effective. The addition of certain salts like LiCl has been shown to dramatically increase the solubility of long-chain dicarboxylic acids in solvents like THF by forming specific coordinative interactions.[6]

Table 1: Solvent Selection Guide
SolventPolarityBoiling Point (°C)Common Use & Rationale
DCM Medium40Excellent for reactions at or below room temperature. Easy to remove during workup.
DMF High153Superior solvating power for polar and nonpolar reactants. Use when solubility is a primary concern.
THF Medium66Good general-purpose solvent. Can be a good alternative to DCM for slightly higher temperature reactions.
Acetonitrile High82Useful for reactions and subsequent HPLC analysis, as it is a common mobile phase component.

Part 2: The Coupling Reaction: Activating the Carboxylic Acid

The most common application of this molecule is the formation of an amide bond by coupling the free carboxylic acid with an amine. This requires the activation of the carboxyl group to make it susceptible to nucleophilic attack.[7][8]

Question: Which coupling reagent should I choose for amide bond formation?

Answer: The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization if your amine is chiral.[9] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, EDC): These are cost-effective but can lead to the formation of an N-acylurea byproduct, which is a stable compound that cannot participate further in the reaction.[9] To mitigate this and reduce racemization, they must be used with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[7][9]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient "one-pot" reagents that generate a highly reactive activated ester.[10] HATU, in particular, is often preferred for difficult couplings due to its high reactivity and ability to suppress racemization.[10][11]

  • Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, these are very effective and are known for low levels of racemization.[10]

For most applications involving this compound, HATU is a highly recommended starting point due to its efficiency.

Table 2: Comparison of Common Coupling Reagents
Reagent ClassExamplesProsCons
Carbodiimides EDC, DCCCost-effective, widely available.Can form N-acylurea byproducts; requires additives to suppress racemization.[9]
Uronium/Aminium HATU, HBTUHigh efficiency, fast reaction times, low racemization.[10]More expensive; HATU can form explosive byproducts.[11]
Phosphonium PyBOP, PyAOPLow racemization, very effective for hindered couplings.[10]Can be more expensive; generates phosphine oxide byproduct.

Question: My reaction is slow or incomplete. What can I do to increase the yield?

Answer: A sluggish or incomplete reaction can be due to several factors. A systematic approach to troubleshooting is essential.

  • Reagent Stoichiometry & Order of Addition: Ensure you are using a slight excess of the coupling reagent (1.1-1.2 eq) and the amine (1.0-1.2 eq) relative to the carboxylic acid. The carboxylic acid should be pre-activated with the coupling reagent for a short period (5-10 minutes) before adding the amine.

  • Base Selection: Most uronium and phosphonium salt couplings require a non-nucleophilic base to proceed.[9] N,N-Diisopropylethylamine (DIPEA) is common, but for sensitive substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine is preferable.[10] Use 2-3 equivalents of the base.

  • Reaction Temperature: While most couplings proceed well at room temperature, gently heating the reaction to 35-50°C can overcome activation barriers, especially with sterically hindered substrates.[12] However, prolonged heating can promote side reactions, so this should be optimized.[10]

  • Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor progress by TLC or LC-MS every 1-2 hours. Some difficult couplings may require stirring overnight.[5]

Experimental Workflow: General Amide Coupling Protocol

Objective: To provide a reliable starting protocol for coupling this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve this compound in anhydrous DMF (to make a ~0.1 M solution).

  • Add HATU to the solution and stir for 1 minute.

  • Add DIPEA to the mixture and stir for an additional 5-10 minutes at room temperature. This is the pre-activation step.

  • In a separate vial, dissolve the amine coupling partner in a minimal amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature, monitoring its progress via TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Proceed with aqueous workup and purification (e.g., extraction followed by column chromatography).

Diagram: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep 1. Prepare Reagents (Dry Acid, Anhydrous Solvents) dissolve_acid 2. Dissolve Acid in DMF reagent_prep->dissolve_acid pre_activate 3. Pre-activate with HATU & DIPEA dissolve_acid->pre_activate add_amine 4. Add Amine Solution pre_activate->add_amine react 5. Stir & Monitor (TLC / LC-MS) add_amine->react quench 6. Quench with Water react->quench extract 7. Aqueous Extraction quench->extract purify 8. Purify Product (Column Chromatography) extract->purify analyze 9. Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: A typical workflow for amide coupling.

Part 3: Troubleshooting & Side Reactions

Even with a robust protocol, challenges can arise. This section provides solutions to common problems.

Question: I am seeing a significant byproduct in my reaction. What could it be?

Answer: The most likely byproduct depends on your reaction conditions.

  • N-Acylurea: If you are using a carbodiimide coupling agent like DCC or EDC without an additive, you may be forming the N-acylurea byproduct.[9] The solution is to repeat the reaction and include an additive like HOBt or Oxyma Pure.

  • Unreacted Starting Material: This indicates incomplete activation or reaction. Refer to the section on increasing yield.

  • Product of Accidental Deprotection: The tert-butyl ester is stable to most coupling conditions but is sensitive to strong acids. Ensure your reaction is not acidic. If you used a Lewis acid for any reason, this could be the cause.[13][14][15] For example, reagents like ZnBr₂ in DCM are known to cleave tert-butyl esters and should be avoided unless deprotection is intended.[13][14][15]

Question: How can I confirm the integrity of the tert-butyl ester group post-reaction?

Answer: ¹H NMR spectroscopy is the most direct method. The tert-butyl group will appear as a sharp singlet integrating to 9 protons, typically around 1.4-1.5 ppm. The disappearance of this signal and the appearance of a broad carboxylic acid proton signal (>10 ppm) would indicate deprotection.

Question: My purification by column chromatography is difficult. The product is streaking or difficult to separate. What can I do?

Answer: The long aliphatic chain can give the product "greasy" or surfactant-like properties, making chromatography challenging.

  • Solvent System: Use a gradient elution. Start with a nonpolar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.

  • Acidification: Adding a small amount of acetic acid (0.5-1%) to your mobile phase can sharpen the peaks of any compounds containing a free carboxylic acid (like unreacted starting material), improving separation.

  • Alternative Methods: If chromatography fails, consider other purification methods like preparative HPLC or crystallization if the product is a solid.

Diagram: Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagents Are reagents fresh, pure, and anhydrous? start->check_reagents check_conditions Are stoichiometry, temp, & time optimal? check_reagents->check_conditions Yes replace_reagents Use fresh, high-purity reagents. Dry acid and solvents. check_reagents->replace_reagents No check_solubility Are all components fully dissolved? check_conditions->check_solubility Yes optimize_conditions Adjust stoichiometry (1.1 eq coupling agent). Increase temp to 40°C. Increase reaction time. check_conditions->optimize_conditions No improve_solubility Try a different solvent (e.g., DMF). Gently warm the mixture. check_solubility->improve_solubility No final_check Re-run reaction with optimized parameters. check_solubility->final_check Yes replace_reagents->final_check optimize_conditions->final_check improve_solubility->final_check

Caption: A decision tree for troubleshooting low reaction yields.

References

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

  • PubMed. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Available from: [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

  • Chemistry LibreTexts. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]

  • ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond formation. Available from: [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]

  • The University of Queensland. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - UQ eSpace. Available from: [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available from: [Link]

  • Nature. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety | The Journal of Organic Chemistry. Available from: [Link]

  • Home Sunshine Pharma. This compound CAS 905302-42-3. Available from: [Link]

  • Veeprho. This compound | CAS 905302-42-3. Available from: [Link]

  • AMERICAN ELEMENTS. This compound | CAS 905302-42-3. Available from: [Link]

  • KOPS. Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. Available from: [Link]

  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Chalmers ODR. Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. Available from: [Link]

  • ResearchGate. Esters of Mono-, Di-, and Tricarboxylic Acids | Request PDF. Available from: [Link]

  • ResearchGate. Solubilities of Dicarboxylic Acids in Water | Download Table. Available from: [Link]

  • Reddit. Dicarboxylic acid solubility : r/Mcat. Available from: [Link]

  • MDPI. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Available from: [Link]

  • Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]

  • PMC. Polymeric drugs: Advances in the development of pharmacologically active polymers. Available from: [Link]

  • RSC Publishing. Acid-degradable polymers for drug delivery: a decade of innovation. Available from: [Link]

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Technical Support Center: Purification of 15-(tert-Butoxy)-15-oxopentadecanoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 15-(tert-butoxy)-15-oxopentadecanoic acid. This molecule is a crucial long-chain, mono-protected dicarboxylic acid, often employed as a linker in advanced drug development, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] The successful synthesis of these complex therapeutics hinges on the purity of this linker.

This guide provides in-depth, field-tested troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges encountered during the purification of this compound and its reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect after synthesizing this compound?

Answer:

Understanding the potential impurities is the first step toward a successful purification strategy. Given that the target molecule is synthesized from pentadecanedioic acid, the crude product mixture typically contains three main components:

  • Unreacted Starting Material: Pentadecanedioic acid (the diacid).

  • Desired Product: this compound (the mono-ester).

  • Diester Byproduct: Di-tert-butyl pentadecanedioate (the di-ester).

The relative amounts of these depend on the specific synthetic conditions used, such as the stoichiometry of the tert-butylating agent.[3][4]

Q2: How can I use Thin Layer Chromatography (TLC) to assess the purity of my crude product?

Answer:

Thin Layer Chromatography (TLC) is an indispensable, rapid technique for analyzing your reaction mixture. The key is to select a mobile phase that provides good separation between the non-polar diester, the moderately polar mono-ester, and the highly polar diacid starting material.

  • Principle of Separation: On a silica gel plate (a polar stationary phase), less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf). Therefore, you should expect to see the spots in the following order, from top to bottom:

    • Highest Rf: Di-tert-butyl pentadecanedioate (least polar).

    • Intermediate Rf: this compound (desired product).

    • Lowest Rf (often near the baseline): Pentadecanedioic acid (most polar).

A good initial solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and produce sharper spots.[5]

Recommended TLC Protocol:

  • Plate Preparation: Use a standard silica gel TLC plate.

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the plate carefully with a capillary tube.

  • Elution: Develop the plate in a chamber with a mobile phase such as Hexane:Ethyl Acetate:Acetic Acid (70:30:1) .

  • Visualization: Visualize the spots using an appropriate stain, typically potassium permanganate (KMnO₄) solution, as these compounds are often not UV-active. Gently heating the stained plate will reveal the spots.

CompoundExpected Rf (Approximate)Polarity
Di-tert-butyl pentadecanedioate~0.8 - 0.9Low
This compound ~0.4 - 0.5 Medium
Pentadecanedioic acid~0.0 - 0.1High
Q3: My crude product contains a significant amount of unreacted pentadecanedioic acid. What is the most efficient way to remove it?

Answer:

The most effective method to remove the unreacted diacid starting material is through a liquid-liquid acid-base extraction. This technique exploits the difference in acidity between the desired mono-ester (which has one carboxylic acid) and the starting material (which has two). The free carboxylic acid group makes the mono-ester and diacid soluble in a basic aqueous solution, while the fully esterified diester remains in the organic phase.

Protocol 1: Acid-Base Extraction Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ gas that evolves. Allow the layers to separate. The desired mono-acid and the unreacted diacid will be deprotonated to their carboxylate salts and move into the aqueous layer. The non-acidic diester byproduct will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Important: Keep both layers until you have confirmed the location of your product.

  • Re-acidification: Cool the collected aqueous layer in an ice bath and re-acidify it by slowly adding 1M HCl until the pH is ~2-3 (check with pH paper). A white precipitate of your desired product and the diacid should form.

  • Product Recovery: Extract the acidified aqueous solution three times with fresh portions of DCM or EtOAc.

  • Final Wash & Dry: Combine the organic extracts, wash them once with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a product enriched in the mono-ester and free of the diester.

This procedure effectively removes the non-polar diester byproduct. The resulting solid will be a mixture of the desired mono-ester and the starting diacid, which can now be separated by column chromatography.

Q4: My TLC shows both starting material and the diester byproduct. How do I design a column chromatography protocol to isolate my product?

Answer:

Flash column chromatography is the definitive method for separating the three key components. The principle is the same as TLC but on a preparative scale.

Workflow Diagram: Purification Strategy

Purification_Workflow cluster_0 Step 1: Initial Analysis cluster_1 Step 2: Purification Choice cluster_2 Step 3: Final Isolation TLC Analyze Crude Product by TLC Decision Dominant Impurity? TLC->Decision Extraction Perform Acid-Base Extraction Decision->Extraction  Di-ester Present   Column Proceed Directly to Column Chromatography Decision->Column  Di-ester Absent/  Trace Amount   FinalColumn Purify by Column Chromatography Extraction->FinalColumn Recrystallize Final Polish: Recrystallization Column->Recrystallize FinalColumn->Recrystallize

Caption: Decision workflow for purification.

Protocol 2: Flash Column Chromatography

  • Column Packing: Select an appropriately sized silica gel column. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column using a slurry method with your starting eluent (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: Adsorb your crude product (post-extraction) onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of DCM, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Start with a low-polarity mobile phase, such as Hexane:Ethyl Acetate (90:10) , and gradually increase the polarity (gradient elution). A suggested gradient could be:

    • Phase 1 (Eluting Diester): 90:10 Hexane:EtOAc. The diester, being the least polar, will elute first.

    • Phase 2 (Eluting Product): Gradually increase to 70:30 Hexane:EtOAc . Your desired mono-ester will elute.

    • Phase 3 (Eluting Diacid): A much more polar system, like 50:50 Hexane:EtOAc + 1% Acetic Acid , will be needed to elute the highly polar diacid starting material from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Q5: My purified product is a waxy solid or oil instead of a crystalline solid. How can I improve its physical form?

Answer:

If the product is pure by NMR and TLC but remains oily or waxy, this is likely due to trace amounts of residual solvent or the amorphous nature of the solid. Recrystallization can often resolve this, providing a high-purity, crystalline final product.

Protocol 3: Recrystallization

  • Solvent Selection: The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[6] For a long-chain fatty acid derivative, a mixed solvent system often works well. A good starting point is a mixture of a polar solvent like acetone or ethyl acetate and a non-polar anti-solvent like hexanes or heptane.

  • Procedure: a. Dissolve the product in a minimal amount of the hot polar solvent (e.g., acetone). b. While the solution is still warm, slowly add the non-polar anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). c. Add a few more drops of the warm polar solvent to redissolve the precipitate and make the solution clear again. d. Allow the flask to cool slowly to room temperature, then transfer it to a 4°C refrigerator or an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent (hexanes), and dry them under high vacuum.

This process not only improves the physical form but also serves as a final purification step, removing minor impurities that may have co-eluted during chromatography.

References

  • Wu, Y., et al. (2014). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Available at: [Link]

  • Silver, J. (2020). Will Thin Layer Chromatography enable me to detect and quantify polyunsaturated long chain fatty acids? ResearchGate. Available at: [Link]

  • Esperon-Rojas, J. H., et al. (2018). A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols. Journal of Oleo Science. Available at: [Link]

  • Suárez-Castillo, O. R., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Available at: [Link]

  • Ogasa, C., et al. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett. Available at: [Link]

  • Lubin-Germain, N., et al. (2011). Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. Available at: [Link]

  • Esperón-Rojas, J. H., et al. (2018). A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols. J-Stage. Available at: [Link]

  • Christie, W. W. (1986). Chain separation of monounsaturated fatty acid methyl esters by argentation thin-layer chromatography. PubMed. Available at: [Link]

  • Yadav, J. S., et al. (2010). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. ResearchGate. Available at: [Link]

  • Butovich, I. A. (2009). Cholesteryl esters as a depot for very long chain fatty acids in human meibum. Journal of Lipid Research. Available at: [Link]

  • Home Sunshine Pharma. This compound CAS 905302-42-3. Available at: [Link]

  • American Elements. This compound. Available at: [Link]

  • Namba, K. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Available at: [Link]

  • Heravi, M. M., et al. (2014). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free. SciSpace. Available at: [Link]

  • Veeprho. This compound | CAS 905302-42-3. Available at: [Link]

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. ResearchGate. Available at: [Link]

  • Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synfacts. Available at: [Link]

  • Wang, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Publishing. Available at: [Link]

  • Gayo, L. M., & Suto, M. J. (1997). Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
  • Rojas-Carrillo, C., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. Available at: [Link]

  • Kim, H., et al. (2009). (R)-Di-tert-butyl 1,1′-binaphthyl-2,2′-dicarboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Lee, J. H., et al. (2015). Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector. Journal of Microbiology and Biotechnology. Available at: [Link]

  • Fraunhofer IGB. Long-chain dicarboxylic acids from plant oils. Available at: [Link]

  • Singh, S., et al. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research. Available at: [Link]

  • National Center for Biotechnology Information. Pentadecanedioic Acid. PubChem Compound Database. Available at: [Link]

  • Wikipedia. Metal–organic framework. Available at: [Link]

  • Brust, P., et al. (2004). Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. ResearchGate. Available at: [Link]

  • DeGroot, A. W., et al. (2001). Method of removing iodides from non-aqueous organic media utilizing silver or mercury exchanged macroporous organofunctional polysiloxane resins. Google Patents.
  • Partenheimer, W. (2014). A process for preparing high purity terephthalic acid. European Patent Office. Available at: [Link]

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Technical Support Center: Troubleshooting Solubility of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 15-(tert-Butoxy)-15-oxopentadecanoic acid (CAS 905302-42-3). This guide is designed for researchers, chemists, and drug development professionals who utilize this important bifunctional linker in applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3]. We understand that achieving complete and consistent solubility is a critical first step for a successful experiment. This document provides in-depth troubleshooting protocols and answers to frequently asked questions to help you overcome these challenges.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility behavior of this molecule is governed by its distinct amphiphilic nature, meaning it possesses both non-polar (hydrophobic) and polar (hydrophilic) regions. Understanding this duality is the key to selecting an appropriate solvent system.

  • Long-Chain Alkyl Spacer: The 14-carbon methylene chain -(CH₂)₁₄- is the dominant feature. This long hydrocarbon segment is highly non-polar and lipophilic, favoring interactions with non-polar organic solvents through van der Waals forces[4].

  • Terminal Carboxylic Acid: The -COOH group at one end is polar and capable of acting as a hydrogen bond donor and acceptor. This group prefers to interact with polar solvents. In its protonated state, it can form intermolecular hydrogen-bonded dimers with other molecules, which can sometimes reduce solubility[4].

  • Terminal tert-Butyl Ester: The -COO-C(CH₃)₃ group at the other end is significantly less polar than the carboxylic acid. The bulky tert-butyl group shields the carbonyl from solvent interaction and prevents hydrogen bond donation, making this end of the molecule sterically hindered and hydrophobic.

This combination of a long, greasy chain with two functionally different ends often leads to poor solubility in solvents that are either extremely polar or entirely non-polar, necessitating a more nuanced approach to solvent selection.

cluster_structure Molecular Structure of this compound COOH Carboxylic Acid (-COOH) Polar / Hydrophilic Alkyl Long Non-Polar Alkyl Chain -(CH₂)₁₄- COOH->Alkyl C-C bond Ester tert-Butyl Ester Less Polar / Hydrophobic Alkyl->Ester C-C bond

Caption: Key functional regions governing solubility.

Section 2: Frequently Asked Questions (FAQs)

Q2: What is the expected solubility of this compound in common organic solvents?

A2: While empirical data for every solvent is not published, we can predict solubility based on the molecule's structure and data from analogous long-chain fatty acid derivatives[5][6]. The principle of "like dissolves like" is a useful guide[4][7].

Solvent Class Solvent Example Predicted Solubility Rationale & Expert Insight
Non-Polar Hexanes, TolueneLow / Insoluble The polar carboxylic acid group strongly disfavors these solvents, preventing dissolution despite the long alkyl chain.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to Moderate THF may show some success due to its higher polarity compared to diethyl ether. However, the compound may still struggle to fully dissolve without assistance. A related C18 mono-ester showed poor solubility in ether[6].
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents offer a good balance for the molecule's amphiphilic character and are often a good starting point for reactions. Complete solubility may still require assistance.
Polar Aprotic DMF, DMSO, Acetonitrile (ACN)High DMF and DMSO are powerful, highly polar solvents capable of disrupting the hydrogen bonding of the carboxylic acid and solvating the entire molecule effectively. ACN is a good option but may be slightly less effective than DMF or DMSO. Similar long-chain molecules show good solubility in DMF[5][6].
Alcohols Methanol, EthanolModerate to High Alcohols can hydrogen bond with the carboxylic acid group while the alkyl portion of the solvent interacts favorably with the compound's long chain. They are excellent choices for creating stock solutions.
Q3: My compound isn't dissolving in Dichloromethane (DCM), even though it's listed as moderately soluble. Why?

A3: This is a common scenario. Several factors could be at play:

  • Kinetic vs. Thermodynamic Solubility: The rate of dissolution may be very slow. The compound may be thermodynamically soluble, but it needs more energy or time to break down its crystal lattice and get into solution.

  • Purity and Physical Form: The compound is a solid, and its crystalline structure may be highly stable, requiring significant energy to overcome the lattice energy.

  • Concentration: You may be attempting to create a solution that is above its saturation point in that specific solvent at room temperature.

Try the techniques outlined in the Troubleshooting Guide below, such as gentle heating or sonication, to overcome this kinetic barrier.

Q4: I dissolved the compound in DMSO, but it precipitated when I added it to my bulk reaction in THF. What happened?

A4: This phenomenon is known as "crashing out" or precipitation due to a solvent change. You created a stable solution in a very strong solvent (DMSO), but when this stock solution was introduced to a weaker bulk solvent (THF), the overall solvating power of the mixture became insufficient to keep the compound dissolved at that concentration[8][9].

Solution:

  • Minimize the Strong Solvent: Use the absolute minimum volume of DMSO or DMF to create your stock solution.

  • Slow Addition: Add the stock solution dropwise to the vigorously stirring bulk solvent. This helps to disperse the molecules quickly before they have a chance to aggregate and precipitate.

  • Consider a Different Solvent System: If possible, choose a single solvent that can dissolve all reaction components, even if it requires gentle heating.

Q5: Can I heat the mixture to improve solubility? What are the risks?

A5: Yes, gently heating the mixture is a highly effective and recommended technique[8]. For most solid organic compounds, solubility increases with temperature.

Protocol: Use a water bath to warm the solution to 40-50°C with stirring. This is generally sufficient to significantly improve solubility without risking thermal degradation.

Risks: this compound is a stable molecule. The primary risk at very high temperatures (well above 100°C) would be potential side reactions, such as self-esterification to form anhydrides, although this is unlikely under standard laboratory conditions. The tert-butyl ester is stable to heat but sensitive to strong acid.

Section 3: Troubleshooting Guide: A Step-by-Step Workflow

This section provides a logical workflow and detailed protocols to systematically solve solubility issues.

start_node START: Compound Insoluble select_solvent Consult Solubility Table (FAQ #2). Select appropriate solvent (e.g., DCM, ACN, DMF). start_node->select_solvent process_node process_node decision_node decision_node solution_node SUCCESS: Compound Dissolved advanced_node advanced_node test_solubility Attempt to dissolve at Room Temperature with stirring. select_solvent->test_solubility check1 Is it fully dissolved? test_solubility->check1 check1->solution_node Yes mechanical Apply Mechanical/Thermal Energy: 1. Sonicate for 10-15 min. 2. Warm to 40-50°C. check1->mechanical No check2 Is it fully dissolved? mechanical->check2 check2->solution_node Yes chemical Apply Chemical Modification check2->chemical No cosolvent Option A: Co-Solvent System (Pre-dissolve in min. DMF/DMSO) chemical->cosolvent If reaction tolerates DMF/DMSO basification Option B: Basification (Add 1.1 eq. non-nucleophilic base, e.g., Et₃N or DIPEA) chemical->basification If reaction requires neutral/basic conditions cosolvent->solution_node basification->solution_node

Caption: A systematic workflow for troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the best solvent for your desired concentration.

  • Preparation: Aliquot ~2-5 mg of the compound into several small, clean vials.

  • Solvent Panel: Select a range of solvents based on the table in FAQ #2. A good starting panel would be: DCM, THF, Acetonitrile, and DMF.

  • Initial Test: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial to achieve your target concentration.

  • Observation at Room Temperature: Vigorously vortex or stir the vial for 2 minutes. Observe and record the result (e.g., clear solution, cloudy suspension, undissolved solid).

  • Apply Energy: If not fully dissolved, place the vial in an ultrasonic bath for 10 minutes. If still undissolved, warm the vial in a 40°C water bath for another 10 minutes.

  • Record Results: Note the final state of the mixture. A clear solution, free of any visible particles, indicates successful dissolution.

  • Repeat: Repeat steps 3-6 for each solvent in your panel. This will provide a clear picture of the best solvent system for your specific application.

Protocol 2: Chemical Modification - Basification for Enhanced Solubility

Objective: To increase solubility in moderately polar solvents by converting the carboxylic acid to its more polar carboxylate salt form. This is particularly useful for subsequent reactions where the carboxylate is the active species.

Causality: A neutral carboxylic acid (R-COOH) is significantly less polar than its deprotonated carboxylate salt form (R-COO⁻ M⁺). By adding a base, you create an ionic species which is much more readily solvated by polar and moderately polar solvents[10].

  • Setup: Suspend the this compound in your chosen solvent (e.g., DCM, THF, Acetonitrile) in a reaction vessel with a magnetic stir bar.

  • Base Selection: Choose a non-nucleophilic organic base to avoid unwanted side reactions. Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are excellent choices.

  • Addition: Add 1.1 molar equivalents of the base dropwise to the stirring suspension.

  • Observation: In most cases, the suspension will clarify within minutes as the highly soluble ammonium salt is formed.

  • Validation: The resulting clear solution contains the carboxylate salt, which is now ready for use in subsequent steps, such as coupling reactions. This method validates itself by the visual clarification of the solution.

Section 4: Advanced Considerations

Q6: Are there any other additives that can enhance solubility in specific cases?

A6: Yes. For certain applications, particularly in less polar aprotic solvents like THF, the addition of simple salts has been shown to dramatically improve the solubility of long-chain dicarboxylic acids.

Expert Insight: Recent studies have demonstrated that Lithium Chloride (LiCl) can coordinate with one of the carboxylic acid groups. This interaction breaks up the intermolecular hydrogen-bonding network of the di-acid and shields one end, leading to a significant increase in solubility in THF[11][12]. While this specific compound is a mono-ester, the principle of using a salt to disrupt aggregation and interact with the polar head group could be explored by advanced users if standard methods fail.

Section 5: Safety Precautions

As a matter of good laboratory practice, always handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: This compound is a solid. Avoid inhalation of dust by handling it in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes[13][14][15].

  • Storage: Keep the container tightly sealed and store in a dry, cool place as recommended by the supplier[1].

Always consult the Safety Data Sheet (SDS) provided by your supplier for complete and specific safety information[13][14][15][16].

References

Technical Support Center: A Researcher's Guide to 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 15-(tert-Butoxy)-15-oxopentadecanoic acid. This guide is designed for researchers, chemists, and drug development professionals utilizing this versatile bifunctional linker in their synthetic workflows. As a key component in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), its correct handling is paramount to success.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of its reactivity and prevent common side reactions.

Core Chemical Properties & Stability Profile

This compound is a long-chain dicarboxylic acid where one carboxyl group is protected as a tert-butyl (t-butyl) ester. This structure allows for selective functionalization of the free carboxylic acid while the other end remains masked. Understanding the distinct stability of these two functional groups is the foundation for preventing side reactions.

  • Free Carboxylic Acid: This group is available for standard transformations, most commonly amide or ester bond formation, after activation.

  • tert-Butyl Ester: This group is a sterically hindered ester. Its primary role is to serve as a protecting group.[3] It is highly resistant to nucleophilic attack and basic conditions due to steric hindrance.[4][5][6] However, it is intentionally designed to be labile under acidic conditions, which facilitate its removal via a stable tert-butyl cation intermediate.[4][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 905302-42-3[2][8][9]
Molecular Formula C₁₉H₃₆O₄[2][8]
Molecular Weight 328.49 g/mol [2]
Appearance White to off-white solid[1]
Synonyms Pentadecanedioic acid, mono(1,1-dimethylethyl) ester[1][10]

Frequently Asked Questions (FAQs)

Q1: I'm trying to couple an amine to the free carboxylic acid using a standard carbodiimide reagent, but I'm seeing a significant amount of the di-acid byproduct. What is happening?

This indicates the premature cleavage of your t-butyl ester. This is almost always caused by the presence of acid. Carbodiimide coupling reagents (like EDC) can be purchased as hydrochloride salts. The acidic counter-ion or an acidic workup (e.g., an aqueous HCl wash to remove excess reagents) can be sufficient to cleave the t-butyl group. Ensure your reagents are the free base form or are neutralized before addition, and utilize a non-acidic workup strategy.

Q2: Can I perform a reaction under basic conditions, for example, a standard saponification (LiOH, NaOH) of another ester in my molecule?

Generally, yes. The t-butyl ester is known for its high stability under basic conditions that would readily cleave methyl or ethyl esters.[4][5] However, this stability is not absolute. Extremely harsh conditions, such as high temperatures in the presence of strong bases or certain non-aqueous base systems, can lead to slow hydrolysis.[5] We recommend performing a small-scale test reaction and monitoring by LC-MS to confirm the stability of the t-butyl group under your specific conditions.

Q3: What are the standard, high-yield conditions for intentionally removing the t-butyl ester?

The most reliable method is acidolysis.[4] A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM), typically ranging from 20% to 50% v/v, at room temperature for 1-4 hours is standard.[11] The reaction generates a volatile isobutylene byproduct.

Q4: My starting material appears impure, with both the di-acid and di-t-butyl ester present. How can I purify the desired mono-ester?

This is a common issue stemming from the synthesis of the mono-protected acid.[12] Purification can typically be achieved by flash column chromatography on silica gel. The polarity difference between the di-acid (very polar), the desired mono-ester/mono-acid (intermediate polarity), and the di-ester (non-polar) is usually sufficient for good separation. An alternative is selective extraction. For instance, a mild basic wash (e.g., dilute NaHCO₃) can selectively extract the di-acid and the desired mono-acid into the aqueous layer, leaving the di-ester in the organic phase. Subsequent acidification of the aqueous layer followed by extraction will recover the acids.

Troubleshooting Guide: Preventing Common Side Reactions

This section provides a deeper dive into the mechanisms of common side reactions and offers detailed strategies for their prevention.

Issue 1: Premature Cleavage of the tert-Butyl Ester

The unintended loss of the t-butyl protecting group is the most frequently encountered problem.

  • Root Cause & Mechanism: The reaction proceeds via an acid-catalyzed unimolecular cleavage (SN1 mechanism). The ester oxygen is protonated, which allows the C-O bond to break, forming the stable tertiary butyl carbocation and the free carboxylic acid.[4][7] The carbocation is then quenched, often by eliminating a proton to form isobutylene gas.[4]

  • Common Experimental Triggers:

    • Use of acid catalysts (e.g., HCl, H₂SO₄, p-TsOH).[4]

    • Reagents supplied as acid salts (e.g., EDC·HCl, amine·HCl).

    • Acidic workup conditions (e.g., washing with 1N HCl).

    • Prolonged exposure to silica gel during column chromatography, which is weakly acidic.[13]

    • Use of certain Lewis acids.

  • Validated Prevention Strategy:

    • Reagent Selection: Use coupling reagents in their free-base form. If using an acid salt, add one equivalent of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize it before adding it to your reaction mixture.

    • pH Control: Maintain the reaction pH between 7 and 8.

    • Workup Procedure: Quench the reaction with a neutral or slightly basic solution (e.g., water or saturated NaHCO₃ solution). Avoid acidic washes.

    • Purification: If performing chromatography, consider neutralizing the silica gel by running a solvent system containing a small amount of a volatile base (e.g., 0.5% triethylamine) through the column before loading your sample. Alternatively, use neutral alumina.

Diagram 1: Mechanism of Acid-Catalyzed t-Butyl Ester Cleavage A simplified representation of the SN1-type deprotection pathway.

G Ester R-CO-O-tBu (t-Butyl Ester) ProtonatedEster R-CO-OH(+)-tBu (Protonated Ester) Ester->ProtonatedEster  Protonation Intermediate R-COOH (Carboxylic Acid) + C(CH₃)₃(+) (t-Butyl Cation) ProtonatedEster->Intermediate  Cleavage (Rate-Limiting) Products R-COOH + H₂C=C(CH₃)₂ (Isobutylene) Intermediate->Products  Deprotonation H_plus_in H+ H_plus_out -H+

Caption: Acid-catalyzed cleavage of a t-butyl ester.

Issue 2: Unwanted Transesterification

If your reaction involves other alcohols, you risk swapping the t-butyl group for another alkyl group.

  • Root Cause & Mechanism: Transesterification can be catalyzed by both acids and bases.[14] Under basic conditions, an alkoxide nucleophile attacks the ester carbonyl. Under acidic conditions, the carbonyl is protonated, making it more electrophilic for attack by a neutral alcohol molecule.

  • Common Experimental Triggers:

    • Using an alcohol (e.g., methanol, ethanol) as a solvent in the presence of a catalyst.[15]

    • Presence of residual base (e.g., potassium tert-butoxide) from the synthesis of the starting material.[16]

    • Attempting to perform a reaction on a substrate that also contains a free hydroxyl group, which could lead to intramolecular cyclization (lactonization).

  • Validated Prevention Strategy:

    • Solvent Choice: The most effective prevention is to use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN).

    • Catalyst Control: If an alcohol solvent is unavoidable, ensure no acid or base catalysts are present. If a catalyst is required for another transformation, it must be chosen carefully to avoid promoting transesterification.

Table 2: Solvent & Reagent Compatibility

Reagent/ConditionCompatibility with t-Butyl EsterRationale
Solvents
DCM, THF, DMF, AcetonitrileHigh Aprotic, generally non-reactive.
Methanol, EthanolLow (with catalyst) Can act as nucleophiles in transesterification.[14]
Toluene, HexaneHigh Aprotic, non-polar.
Bases
DIPEA, Et₃N, NMMHigh Non-nucleophilic hindered amines.
NaOH, KOH, LiOH (aq.)Moderate-High Stable at room temp, but risk of hydrolysis at high temp.[5]
NaOMe, t-BuOKLow Strong nucleophiles/bases; high risk of transesterification.[16]
Acids
TFA, HCl, H₂SO₄None Intentionally used for cleavage.[4]
Acetic Acid (glacial)Low Can cause slow cleavage, especially when heated.[4]
Silica GelModerate Weakly acidic; can cause cleavage upon prolonged contact.[13]

Recommended Experimental Protocols

The following protocols are designed to maximize yield and minimize side reactions.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the coupling of the free carboxylic acid of the title compound to a primary amine.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M).

  • Activation: Add N-Hydroxysuccinimide (NHS, 1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, free base, 1.1 eq). Stir the mixture under an inert atmosphere (N₂ or Argon) at room temperature for 1 hour to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the desired primary amine (1.0-1.2 eq) and DIPEA (1.2 eq, to scavenge any acid formed) in DCM to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by flash column chromatography on silica gel.

Protocol 2: Selective Deprotection of the tert-Butyl Ester

This protocol describes the quantitative removal of the t-butyl group to reveal the free dicarboxylic acid.

  • Dissolution: Dissolve the t-butyl ester-protected compound (1.0 eq) in a 1:1 mixture of DCM and TFA (e.g., 5 mL of each for 1 mmol of substrate).

  • Scavengers (Optional): If your molecule contains other acid-sensitive groups (e.g., Trp, Met, Cys), add scavengers like triisopropylsilane (TIS, 2-5% v/v) and water (2-5% v/v) to the cleavage cocktail.[11]

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual acid, co-evaporate the residue with toluene or diethyl ether (3x).

  • Final Product: The resulting carboxylic acid can often be used without further purification. If necessary, it can be purified by recrystallization or chromatography.

Diagram 2: Troubleshooting Workflow for Incomplete Coupling Reactions A decision tree to diagnose and solve issues with amide/ester formation.

G Start Problem: Incomplete Coupling Reaction Check_SM Is Starting Material (SM) fully dissolved? Start->Check_SM Solubility Action: Increase solvent volume or add co-solvent (e.g., DMF). Check_SM->Solubility No Check_Reagents Are coupling reagents (EDC, NHS) fresh and active? Check_SM->Check_Reagents Yes Solubility->Check_Reagents Reagents Action: Use fresh, anhydrous reagents. Consider alternative activators (HATU, HOBt). Check_Reagents->Reagents No Check_Side_Rxn LC-MS shows SM consumed but no product? (Check for t-Butyl cleavage) Check_Reagents->Check_Side_Rxn Yes Optimize Action: Increase reaction time/temp. Increase equivalents of coupling reagents/amine. Reagents->Optimize Side_Rxn Action: Review reaction pH. Ensure no acidic contaminants. See Troubleshooting Issue 1. Check_Side_Rxn->Side_Rxn Yes Check_Side_Rxn->Optimize No End Reaction Optimized Optimize->End

Caption: A logical workflow for troubleshooting coupling reactions.

References

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

  • This compound CAS 905302-42-3. Home Sunshine Pharma. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018, (6), 219-231. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • Ether cleavage with strong acids. YouTube. [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 2023, 88(10), 6932–6938. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Synthetic Communications, 33(18), 3231-3236. [Link]

  • Method for preparation of purified monoglycerides; and, products.
  • Mild and Efficient Method for Preparation of tert -Butyl Esters | Request PDF. ResearchGate. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • This compound. MySkinRecipes. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Protecting Groups. Indian Institute of Technology Bombay. [Link]

  • A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PMC - NIH. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • This compound. AMERICAN ELEMENTS. [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Nature Communications, 15, 6081 (2024). [Link]

  • A Mild Protocol for the Conversion of Simple Esters to tert-Butyl Esters. The Journal of Organic Chemistry, 64(5), 1750–1751. [Link]

  • Purification of long-chain fatty acid ester of epigallocatechin-3-O-gallate by high-speed counter-current chromatography. Journal of Chromatography A, 982(1), 163-5. [Link]

  • This compound. Veeprho. [Link]

  • Transesterification. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Improving Conjugation Efficiency of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the conjugation efficiency of 15-(tert-Butoxy)-15-oxopentadecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in bioconjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the success of your experiments.

I. Introduction to this compound

This compound is a bifunctional linker commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises a long C15 alkyl chain that provides spatial separation between the conjugated molecules, a terminal carboxylic acid for covalent attachment, and a tert-butyl ester that serves as a protecting group or a lipophilic handle.

The primary challenge in utilizing this linker lies in efficiently activating its terminal carboxylic acid for conjugation to amine-containing molecules (e.g., proteins, peptides, or small molecules) while navigating potential issues arising from its long hydrophobic chain and the sterically demanding tert-butyl group.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal method for activating the carboxylic acid of this compound?

A1: The most common and generally effective method is carbodiimide-mediated coupling, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step, one-pot reaction first activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with primary amines to form a stable amide bond.[4][6]

Q2: What is the role of the tert-butyl ester group during conjugation?

A2: The tert-butyl ester primarily serves as a protecting group for the carboxylic acid on one end of the pentadecanedioic acid. This allows for the selective activation and conjugation of the free terminal carboxylic acid. The bulky tert-butyl group can also introduce steric hindrance, which may influence the reaction kinetics.[3][7][8] Additionally, it increases the lipophilicity of the linker.

Q3: Can the tert-butyl ester be cleaved during the conjugation reaction?

A3: Under the standard neutral to slightly basic pH conditions (pH 7.0-8.5) used for the amine coupling step of an EDC/NHS reaction, the tert-butyl ester is stable.[9] However, it is sensitive to strongly acidic conditions.[9][10] Therefore, it's crucial to maintain appropriate pH control throughout the conjugation and purification process to avoid premature deprotection.

Q4: What solvents are suitable for dissolving this compound?

A4: Due to its long alkyl chain, this molecule has limited solubility in purely aqueous buffers. It is soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[11] For conjugation reactions in aqueous systems, it is recommended to first dissolve the linker in a minimal amount of a water-miscible organic solvent like DMF or DMSO before adding it to the reaction buffer.[11]

III. Troubleshooting Guide: Low Conjugation Efficiency

This section addresses common issues encountered during the conjugation of this compound and provides systematic solutions.

Problem 1: Low or No Conjugation Yield

Possible Cause 1: Inefficient Carboxylic Acid Activation

  • Explanation: The activation of the carboxylic acid by EDC is the first critical step. This step is highly pH-dependent and is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][6] If the pH is too high or too low, the formation of the reactive O-acylisourea intermediate will be suboptimal.

  • Solution:

    • pH Optimization: Perform the activation step in a buffer with a pH between 4.5 and 6.0, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer.[6]

    • Fresh Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to a loss of activity.[12] Use fresh, high-quality reagents and allow them to equilibrate to room temperature before opening to prevent moisture condensation.[12] Prepare EDC and NHS solutions immediately before use.[6]

Possible Cause 2: Hydrolysis of Activated Intermediates

  • Explanation: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can quickly hydrolyze back to the carboxylic acid.[4][5] The NHS-ester is more stable but is also susceptible to hydrolysis, especially at higher pH.[6]

  • Solution:

    • Two-Step Procedure: Add NHS or Sulfo-NHS to the reaction to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[4][13]

    • Minimize Delays: Add the amine-containing molecule to the reaction mixture promptly after the activation step.

    • pH Control for Coupling: While the activation is best at acidic pH, the subsequent reaction with the amine is most efficient at a pH of 7.0-8.5.[4][6] A two-step protocol involving a pH adjustment after activation can be beneficial.

Possible Cause 3: Steric Hindrance

  • Explanation: The bulky tert-butyl group and the long alkyl chain can create steric hindrance, potentially slowing down the reaction, especially if the amine on the target molecule is also in a sterically congested environment.[3][14][15]

  • Solution:

    • Increase Reaction Time: Extend the reaction time to allow the sterically hindered components to react. Reactions can be run for several hours at room temperature or overnight at 4°C.[12][16]

    • Optimize Molar Ratios: Increase the molar excess of the activated linker relative to the amine-containing molecule. A 5 to 20-fold molar excess of the linker is a good starting point.[12]

    • Consider Alternative Activation Chemistries: For particularly challenging conjugations, more potent coupling reagents used in peptide synthesis, such as HATU or HBTU, could be explored, though these are often more expensive and may require non-aqueous conditions.[14][17]

Possible Cause 4: Poor Solubility and Aggregation

  • Explanation: The hydrophobic nature of the C15 alkyl chain can lead to poor solubility of the linker in aqueous buffers, causing it to precipitate out of solution or induce aggregation of the target molecule, especially with proteins.[18]

  • Solution:

    • Use of Co-solvents: As mentioned, dissolve the linker in a minimal amount of a water-miscible organic solvent (e.g., DMF, DMSO) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature your biomolecule.

    • Optimize Concentrations: Working with overly concentrated solutions can promote aggregation. Try performing the reaction at a more dilute concentration of the reactants.

    • Inclusion of Detergents: For protein conjugations, adding a small amount of a non-ionic detergent (e.g., Tween-20 at 0.01-0.05%) can help to maintain the solubility of all components.

Problem 2: Difficulty in Purifying the Final Conjugate

Possible Cause 1: Presence of Unreacted Linker

  • Explanation: Due to the use of excess linker to drive the reaction, a significant amount of unreacted this compound will likely remain in the reaction mixture.

  • Solution:

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the much larger bioconjugate from the small molecule linker.[19]

    • Dialysis/Ultrafiltration: Using a membrane with an appropriate molecular weight cutoff (MWCO) can effectively remove the unreacted linker.[19]

    • Reverse-Phase HPLC (RP-HPLC): The hydrophobicity of the linker makes RP-HPLC a viable option for both purification and analysis.[19]

Possible Cause 2: Presence of Reaction Byproducts

  • Explanation: The EDC reaction produces a urea byproduct which is water-soluble and needs to be removed.

  • Solution: The purification methods described above (SEC, dialysis, HPLC) are all effective at removing the urea byproduct from the desired conjugate.

IV. Experimental Protocols & Data

Protocol: Two-Step EDC/NHS Conjugation

This protocol provides a general framework. Optimization of molar ratios, reaction times, and temperatures is recommended for each specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[16]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[16]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[16]

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.[16]

    • Dissolve this compound in a minimal volume of anhydrous DMF or DMSO.

    • Ensure your amine-containing molecule is in the Coupling Buffer. If not, perform a buffer exchange.

  • Activation of Carboxylic Acid:

    • In a reaction tube, add the dissolved this compound to the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS over the linker.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[16]

  • Conjugation to Amine:

    • Immediately add the activated linker solution to your amine-containing molecule in the Coupling Buffer. The final pH of the reaction mixture should be between 7.2 and 7.5.[16]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[16]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[6]

  • Purification:

    • Remove unreacted reagents and byproducts by applying the reaction mixture to a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, dialyze the reaction mixture against a suitable buffer using an appropriate MWCO.

Data Summary Table: Recommended Reaction Parameters
ParameterRecommended RangeRationale & Citation
Activation pH 4.5 - 6.0Optimal for EDC-mediated carboxyl activation.[4][6]
Coupling pH 7.0 - 8.5Optimal for NHS-ester reaction with primary amines.[4][6]
EDC:Linker Molar Ratio 2 - 10 fold excessTo drive the activation reaction to completion.[6]
NHS:Linker Molar Ratio 2 - 10 fold excessTo efficiently form the more stable NHS-ester.[6]
Linker:Amine Molar Ratio 5 - 20 fold excessTo overcome potential steric hindrance and drive conjugation.[12]
Activation Time 15 - 30 minutesSufficient time for NHS-ester formation at room temperature.[16]
Coupling Time 2 hours (RT) to overnight (4°C)Longer times may be needed for sterically hindered substrates.[12][16]
Final Organic Solvent % < 10%To maintain the integrity of most biomolecules.

V. Visualizing the Workflow and Logic

Diagram 1: EDC/NHS Conjugation Workflow

EDC_NHS_Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification & Analysis p1 Dissolve Linker in DMSO/DMF r1 Activation (pH 4.5-6.0) p1->r1 p2 Prepare EDC/NHS Solutions p2->r1 p3 Buffer Exchange Amine-Molecule r2 Coupling (pH 7.2-8.5) p3->r2 r1->r2 15-30 min r3 Quenching r2->r3 2-16 hours u1 Purification (SEC / Dialysis) r3->u1 u2 Characterization (LC-MS / HPLC) u1->u2

Caption: Step-by-step workflow for the conjugation of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Conjugation Yield cause1 Inefficient Activation pH out of 4.5-6.0 range? Old/Hydrolyzed EDC/NHS? start->cause1 cause2 Intermediate Hydrolysis Delay between steps? Coupling pH too high? start->cause2 cause3 Steric Hindrance Bulky amine substrate? start->cause3 cause4 Solubility/Aggregation Precipitate observed? start->cause4 sol1 Solution: - Use MES buffer (pH 4.5-6.0) - Use fresh EDC/NHS reagents cause1->sol1 sol2 Solution: - Minimize time between activation & coupling - Maintain coupling pH at 7.0-8.5 cause2->sol2 sol3 Solution: - Increase reaction time (overnight at 4°C) - Increase molar excess of linker cause3->sol3 sol4 Solution: - Use minimal organic co-solvent (DMF/DMSO) - Work at lower concentrations cause4->sol4

Caption: Decision tree for troubleshooting low conjugation yield.

VI. References

  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.

  • Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH. Benchchem.

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.

  • Peptide Coupling Reagents: Selection and Use.

  • Technical Support Center: Post-Reaction Purification of Bioconjugates. Benchchem.

  • Troubleshooting low yield in EDC/NHS coupling reactions with PEG. Benchchem.

  • Affinity-Based Purification of Polyisocyanopeptide Bioconjugates. ACS Publications.

  • Affinity Purification by Bioconjugation. BOC Sciences.

  • The tert-butyl group in chemistry and biology. Request PDF - ResearchGate.

  • Antibody Drug Conjugate Manufacturing: Purification. Sigma-Aldrich.

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  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate.

  • Technical Support Center: Troubleshooting Low Conjugation Yield with Acid-PEG8-SS-PEG8. Benchchem.

  • Tert-butyl esters Definition. Fiveable.

  • Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. Benchchem.

  • An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Benchchem.

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.

  • SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. Google Patents.

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.

  • Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik.

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.

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  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.

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  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry.

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.

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Technical Support Center: Troubleshooting tert-Butyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing tert-butyl (t-Bu) ester protecting groups. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the cleavage of tert-butyl esters. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the complexities of this common synthetic transformation.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted in a question-and-answer style to directly address common problems encountered during tert-butyl ester cleavage.

Question 1: My tert-butyl ester cleavage is incomplete. What are the common causes and how can I resolve this?

Answer:

Incomplete cleavage is a frequent challenge that can often be rectified by systematically evaluating and optimizing your reaction conditions. The deprotection of tert-butyl esters is an acid-catalyzed process, and its success hinges on several key factors.[1]

  • Insufficient Acid Strength or Concentration: The reaction proceeds via protonation of the ester's carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[2] If the acid is too weak or its concentration is too low, the initial protonation step is inefficient, leading to a stalled or incomplete reaction.[1][3]

    • Solution: A common starting point for standard substrates is a 1:1 mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[1][4] For more resistant or sterically hindered esters, increasing the TFA concentration to 95-100% can be effective.[1][5]

  • Inadequate Reaction Time or Temperature: These deprotection reactions are typically conducted at room temperature (20-25°C).[1] Lower temperatures will significantly decrease the reaction rate. Some substrates may inherently react slower due to steric hindrance or electronic effects.

    • Solution: It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction is sluggish, extend the reaction time until the starting material is no longer detectable.[1][3] For particularly stubborn esters, gently warming the reaction mixture to 40°C can be beneficial, but exercise caution as this may promote side reactions with sensitive substrates.[3][6]

  • Excess Water: While a small amount of water can act as a scavenger for the liberated tert-butyl cation, an excessive amount can dilute the acid and reduce its effectiveness.[1]

    • Solution: Whenever possible, use anhydrous solvents for the preparation of your cleavage cocktail to minimize the presence of excess water.[1]

Question 2: I'm observing significant side product formation during the deprotection. What are these side products and how can I prevent them?

Answer:

The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the cleavage.[3] This electrophile will readily react with any available nucleophiles in the reaction mixture.

  • tert-Butylation of Nucleophilic Residues: In the context of peptide or complex molecule synthesis, nucleophilic functional groups are particularly susceptible to alkylation by the tert-butyl cation. Common targets include the thiol side-chain of cysteine, the thioether of methionine, and the indole ring of tryptophan.[6]

    • Prevention: The most effective strategy to mitigate this issue is the addition of "scavengers" to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive moieties in your substrate. A widely used and effective scavenger cocktail is a combination of triisopropylsilane (TIS) and water.[1][6] Other useful scavengers include 1,2-ethanedithiol (EDT) and thioanisole, especially when dealing with sulfur-containing amino acids.[3][6]

  • Formation of tert-Butyl Trifluoroacetate: The tert-butyl cation can also be trapped by the trifluoroacetate counterion, forming tert-butyl trifluoroacetate. While this doesn't directly affect your desired product, it can act as an alkylating agent itself and, if the reaction is run with catalytic acid, it consumes the catalyst.[3][7]

    • Prevention: Using a stoichiometric excess of TFA is standard practice and ensures that the reaction proceeds to completion, even with this competing pathway.[1][3]

Question 3: My starting material or desired product seems to be degrading under the cleavage conditions. What are my options?

Answer:

The strongly acidic conditions required for tert-butyl ester cleavage, particularly with neat TFA, can be too harsh for sensitive molecules, leading to the degradation of other functional groups.[1] If you suspect substrate or product degradation, switching to a milder deprotection method is highly recommended.

Milder Alternatives to Strong Acids:
Reagent/MethodSolventTemperature (°C)Typical TimeNotes
Aqueous Phosphoric Acid (85 wt%) Neat or co-solventRoom Temp - 50Hours to overnightEnvironmentally benign and shows good selectivity. Tolerates benzyl esters and TBDMS ethers.[1][8][9]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)Room TempHoursA Lewis acid that can offer chemoselectivity, sometimes in the presence of other acid-labile groups like Fmoc.[1][10][11]
Silica Gel TolueneReflux (110°C)OvernightA heterogeneous method that can be effective and selective for certain sensitive substrates.[1][12]
Thermolysis 2,2,2-trifluoroethanol (TFE)120-240°C15-40 minA reagent-free method suitable for thermally stable compounds, often performed in a continuous flow reactor.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed tert-butyl ester cleavage?

A1: The cleavage proceeds through a three-step mechanism:

  • Protonation: The acidic catalyst protonates the carbonyl oxygen of the ester, making it more electrophilic.

  • C-O Bond Cleavage: The bond between the ester oxygen and the tert-butyl group cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid.

  • Isobutylene Formation: The tert-butyl cation is then deprotonated, typically by the conjugate base of the acid catalyst or a scavenger, to form isobutylene gas.[14]

G cluster_0 Mechanism of Acid-Catalyzed t-Butyl Ester Cleavage Protonation Protonation C-O Bond Cleavage C-O Bond Cleavage Protonation->C-O Bond Cleavage  + H+ R-COOH R-COOH C-O Bond Cleavage->R-COOH t-Butyl Cation t-Butyl Cation C-O Bond Cleavage->t-Butyl Cation Isobutylene Formation Isobutylene Formation t-Butyl Cation->Isobutylene Formation  - H+ G cluster_1 Troubleshooting Workflow cluster_solutions Corrective Actions start t-Butyl Ester Cleavage Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products Observed? check_completion->check_side_products Yes sol_incomplete Increase Acid Conc. Extend Time Increase Temp. incomplete->sol_incomplete side_products Side Product Formation check_side_products->side_products Yes degradation Substrate Degradation? check_side_products->degradation No sol_side_products Add/Optimize Scavengers (e.g., TIS, Water) side_products->sol_side_products degradation_issue Degradation Observed degradation->degradation_issue Yes success Isolate Product degradation->success No sol_degradation Use Milder Conditions (e.g., ZnBr₂, H₃PO₄, Silica) degradation_issue->sol_degradation

Caption: Troubleshooting workflow for t-butyl ester cleavage.

References

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry. [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ACS Publications. [Link]

  • How can I deprotect esters using TFA? ResearchGate. [Link]

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Clutch Prep. [Link]

  • Ester Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]

  • Reagent-free continuous thermal tert-butyl ester deprotection. PubMed. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? ResearchGate. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ACS Publications. [Link]

  • Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal. [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]

  • An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. ChemRxiv. [Link]

  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. [Link]

  • A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Semantic Scholar. [Link]

  • Method to remove Boc in the presence of t-butylester. Reddit. [Link]

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stability of 15-(tert-Butoxy)-15-oxopentadecanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for 15-(tert-Butoxy)-15-oxopentadecanoic acid (also known as pentadecanedioic acid mono-tert-butyl ester). This document is designed for researchers, scientists, and drug development professionals who are utilizing this bifunctional molecule in their experimental workflows.[1][2] As a long-chain dicarboxylic acid monoester, this compound finds applications as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

This guide provides in-depth, experience-driven advice on the stability of this compound under various conditions, offering troubleshooting assistance and answers to frequently asked questions. The insights provided are based on fundamental principles of organic chemistry and extensive field experience with related molecular structures.

Core Molecular Structure and Functional Group Analysis

To understand the stability of this compound, it's crucial to analyze its constituent parts: a long aliphatic chain, a terminal carboxylic acid, and a terminal tert-butyl ester.

Molecule Molecule tert_butyl_ester tert-Butyl Ester (-COOtBu) Molecule->tert_butyl_ester Acid-Labile Base-Stable alkane_chain C13 Alkyl Chain -(CH2)13- Molecule->alkane_chain Generally Inert carboxylic_acid Carboxylic Acid (-COOH) Molecule->carboxylic_acid Reactive Nucleophile (as Carboxylate)

Caption: Key functional groups governing the reactivity and stability of the molecule.

The stability profile is dominated by the reactivity of the tert-butyl ester, which is highly sensitive to acidic conditions.[5] The long alkane chain is generally stable, while the carboxylic acid can participate in typical acid-base reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My compound is degrading during storage. What are the optimal storage conditions?

Answer:

For long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from moisture and acidic vapors. The primary degradation pathway under improper storage is the acid-catalyzed hydrolysis of the tert-butyl ester.

Troubleshooting Storage Issues:

  • Symptom: Oily or sticky appearance of the solid, unexpected spots on TLC, or new peaks in NMR/LC-MS corresponding to pentadecanedioic acid.

  • Cause: This strongly suggests degradation. The likely culprit is exposure to moisture, which can facilitate hydrolysis, or acidic contaminants in the storage environment.

  • Solution:

    • Re-purify a small sample if necessary.

    • Ensure the compound is thoroughly dried under high vacuum before storage.

    • Store in a desiccator at low temperature, or purge the storage vial with an inert gas like argon or nitrogen.

Question 2: I'm observing cleavage of the tert-butyl ester during my reaction workup. How can I prevent this?

Answer:

This is a common issue and is almost always due to exposure to acidic conditions. The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis, which proceeds via a stable tert-butyl cation intermediate.[5] Even mild acids can cause significant cleavage.

Troubleshooting Workup-Related Degradation:

  • Scenario: You performed a reaction and are using an aqueous workup.

  • Problem: Using even mildly acidic solutions (pH < 6) to wash your organic layer can lead to partial or complete deprotection. Standard extractions with solutions like 1M HCl will rapidly cleave the ester.

  • Preventative Measures:

    • Avoid Strong Acids: Do not use strong acidic solutions during extraction.

    • Use Mild Bases for Neutralization: If you need to neutralize an acidic reaction mixture, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution. Avoid using strong bases if other functional groups in your molecules are base-sensitive.

    • Minimize Contact Time: Perform aqueous washes quickly and at low temperatures (e.g., using an ice bath) to reduce the rate of any potential hydrolysis.

    • Consider Anhydrous Workup: If possible, consider a non-aqueous workup, such as direct filtration through a pad of silica or celite, followed by solvent evaporation.

G cluster_0 Aqueous Workup Workflow cluster_1 Anhydrous Workup Workflow A Reaction Mixture B Quench with NaHCO3 (sat.) A->B C Extract with Organic Solvent B->C D Wash with Brine C->D E Dry (Na2SO4 or MgSO4) D->E F Concentrate E->F G Reaction Mixture H Filter through Celite/Silica G->H I Concentrate H->I

Caption: Comparison of aqueous vs. anhydrous workup procedures to minimize degradation.

Question 3: Is the compound stable to basic conditions? I need to perform a reaction using a base.

Answer:

Yes, the tert-butyl ester is remarkably stable under basic conditions, which is a key advantage of this protecting group.[5][6] Unlike methyl or ethyl esters, it is resistant to saponification (base-catalyzed hydrolysis) due to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.

Experimental Considerations:

  • Compatible Bases: You can confidently use a wide range of bases, including:

    • Inorganic bases: NaOH, KOH, K₂CO₃, Cs₂CO₃

    • Organic amines: Triethylamine (NEt₃), Diisopropylethylamine (DIPEA)

    • Alkoxides: Sodium methoxide (NaOMe) in methanol (though transesterification is thermodynamically disfavored).

  • Caution: While the ester is stable, extremely harsh conditions (e.g., high concentrations of strong base at elevated temperatures for prolonged periods) could eventually lead to degradation, though this is rare.[7] Always monitor your reaction for side products.

Question 4: What is the thermal stability of this compound? Can I heat my reaction?

Answer:

The compound exhibits good thermal stability. The long saturated fatty acid chain is chemically robust and resistant to thermal degradation at typical laboratory reaction temperatures (up to ~160°C).[8][9]

Quantitative Stability Data Summary:

ConditionStability AssessmentPrimary Degradation Product
pH < 4 Highly Labile Pentadecanedioic Acid + Isobutylene
pH 4-6 Moderately Stable Slow hydrolysis may occur over time.
pH 7-12 Highly Stable Resistant to base-catalyzed hydrolysis.
Temperature Stable up to ~160°C Minimal degradation observed in studies on similar long-chain fatty acids.[8][9]

This table is based on established chemical principles of the functional groups present.

Troubleshooting Thermal Issues:

  • Symptom: You observe decomposition (e.g., charring, pressure buildup) upon heating.

  • Cause: While the molecule itself is stable, this could be due to a reaction with another component in your mixture or catalytic decomposition by a metal impurity. The evolution of gas (isobutylene) upon decomposition of the tert-butyl group can also cause pressure buildup.

  • Solution: Run a control experiment by heating the compound alone in the reaction solvent to confirm its stability under your specific conditions. Ensure your reaction vessel and reagents are free from acidic or metallic impurities.

Experimental Protocol: pH Stability Screen

This protocol allows you to quickly assess the stability of this compound under your specific experimental pH conditions.

Objective: To determine the rate of hydrolysis of the tert-butyl ester at a given pH.

Materials:

  • This compound

  • Aqueous buffer solutions at desired pH values (e.g., pH 2, 4, 7, 10)

  • A water-miscible organic co-solvent (e.g., Acetonitrile, THF)

  • LC-MS or TLC system for analysis

  • Internal standard (optional, but recommended for quantitative analysis)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in the organic co-solvent (e.g., 10 mg/mL in acetonitrile).

  • Reaction Setup:

    • In separate vials, add a known volume of the aqueous buffer (e.g., 900 µL).

    • To each vial, add a small, equal volume of the stock solution (e.g., 100 µL) to initiate the experiment. The final concentration should be high enough for easy detection.

  • Time Points: Incubate the vials at your desired experimental temperature (e.g., room temperature or 50°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial.

  • Quenching: Immediately quench the hydrolysis by diluting the aliquot into a solution of mobile phase or a neutral solvent mixture to stop the reaction.

  • Analysis: Analyze the samples by LC-MS or TLC.

    • LC-MS: Monitor the disappearance of the starting material peak and the appearance of the diacid product peak.

    • TLC: Spot the samples on a silica plate and elute with an appropriate solvent system (e.g., 10% Methanol in Dichloromethane). Visualize the spots. The diacid will have a lower Rf value than the starting mono-ester.

A Prepare Stock Solution (10 mg/mL in ACN) C Initiate Reaction: Add Stock to Buffers A->C B Set up Vials with Aqueous Buffers (pH 2, 4, 7, 10) B->C D Incubate at Desired Temp C->D E Sample at Time Points (0, 1, 2, 4, 8, 24h) D->E F Quench & Dilute Samples E->F G Analyze by LC-MS or TLC F->G H Plot % Remaining vs. Time G->H

Caption: Workflow for conducting a pH stability screen experiment.

References

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Acids - Reagent Guide. Available at: [Link]

  • D. J. K. Ashley, et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]

  • D. Hidasová & T. Slanina (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. Journal of Organic Chemistry. Available at: [Link]

  • Reddit r/Chempros. Boc and tBu ester pH stability during enamine hydrolysis. Available at: [Link]

  • P. Charuwat, et al. (2018). Thermal Degradation of Long Chain Fatty Acids. PubMed. Available at: [Link]

  • Science.gov. acid tert-butyl ester: Topics. Available at: [Link]

  • V. Theodorou, et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • ResearchGate. Thermal Degradation of Long Chain Fatty Acids | Request PDF. Available at: [Link]

  • S. E. Chamberlin, et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics. Available at: [Link]

  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. Available at: [Link]

  • A. Kumar, et al. (2007). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. PubMed. Available at: [Link]

  • A. Stranieri, et al. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. Available at: [Link]

  • Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
  • Fiveable. Tert-butyl esters Definition - Organic Chemistry II Key Term. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Veeprho. This compound | CAS 905302-42-3. Available at: [Link]

  • American Elements. This compound | CAS 905302-42-3. Available at: [Link]

  • Midas Pharma. Pentadecanedioic acid mono-tert-butyl ester. Available at: [Link]

  • Home Sunshine Pharma. This compound CAS 905302-42-3. Available at: [Link]

  • PubChem - NIH. Pentadecanedioic Acid | C15H28O4 | CID 160576. Available at: [Link]

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Technical Support Center: Synthesis of Long-Chain Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of long-chain fatty acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered in the laboratory. The unique physicochemical properties of long-chain fatty acids—such as their hydrophobicity, tendency to aggregate, and steric bulk—often complicate standard synthetic procedures. This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that frequently arise during the synthesis of long-chain fatty acid derivatives.

Q1: My esterification or amidation reaction is giving a very low yield. What are the most common culprits?

A: Low yields in these reactions typically stem from a few core issues. The primary reasons often involve incomplete activation of the carboxylic acid, poor solubility of reactants, steric hindrance, or unwanted side reactions.[1] The long, nonpolar alkyl chain can make the fatty acid poorly soluble in common polar aprotic solvents, leading to a heterogeneous reaction mixture and slow kinetics. Furthermore, the carboxylic acid itself is not reactive enough for direct condensation and must be activated; inefficient activation is a major bottleneck.[1][2]

Q2: What is the most effective way to activate the carboxylic acid group on a long-chain fatty acid?

A: The choice of activating agent is critical and depends on the target derivative and the sensitivity of your substrate.

  • For robust syntheses (e.g., simple amides/esters without sensitive functional groups): Converting the fatty acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is highly effective. Acyl chlorides are very reactive electrophiles.[2]

  • For milder conditions and sensitive substrates: Using peptide coupling reagents is the preferred method. Reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often combined with additives like HOBt to suppress side reactions, or uronium-based reagents like HATU, provide efficient activation under milder conditions.[1][3]

Q3: How can I improve the solubility of my long-chain reactants to increase reaction rates?

A: Addressing solubility is key. The use of a co-solvent system can be highly effective. For instance, in acid-catalyzed esterification, adding a co-solvent like tetrahydrofuran (THF) or acetone can create a homogeneous phase, improving contact between reactants.[4] For other transformations, consider less polar aprotic solvents such as dichloromethane (DCM), chloroform, or toluene, where the long alkyl chains have better solubility. In some cases, gentle heating can also improve solubility, but this must be balanced against the risk of side reactions.

Q4: I'm struggling with the purification of my final product. Standard column chromatography isn't working well. What are my options?

A: Purifying long-chain derivatives is challenging due to their similar polarities. If your product and starting material are co-eluting, consider these strategies:

  • Crystallization: This is a powerful technique if your product is a solid. Low-temperature crystallization from solvents like acetone or methanol/water mixtures can effectively separate saturated and unsaturated fatty acids or remove impurities.[5]

  • Distillation under Reduced Pressure: For volatile derivatives, fractional distillation can separate compounds with different chain lengths.[5]

  • Specialized Chromatography: Techniques like high-speed countercurrent chromatography can achieve separations that are difficult with standard silica gel columns.[6]

  • Solid-Phase Extraction (SPE): For removing unreacted fatty acid, anion exchange SPE cartridges can be effective as they will retain the acidic starting material while allowing the neutral ester or amide product to pass through.[7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific and persistent experimental problems.

Guide 1: Troubleshooting Fischer Esterification of Long-Chain Fatty Acids

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental reaction. However, its reversible nature presents challenges, especially with long-chain fatty acids.

Problem: My acid-catalyzed esterification stalls at 60-70% conversion, even after prolonged reaction times.

This is a classic equilibrium problem, exacerbated by the reaction producing water, which can drive the reverse hydrolysis reaction.[4]

Potential Causes & Solutions:

  • Water Accumulation: The water produced is inhibiting the forward reaction.

    • Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water as it forms.[8] This physically shifts the equilibrium towards the product.

  • Insufficient Alcohol: While often used as the solvent, if the alcohol-to-fatty-acid molar ratio is not high enough, the equilibrium will not sufficiently favor the product.

    • Solution: Increase the molar excess of the alcohol. A 10 to 20-fold excess can significantly improve conversion.

  • Catalyst Inefficiency or Difficult Removal: Homogeneous acid catalysts like sulfuric or p-toluenesulfonic acid can be effective but require a difficult aqueous workup that can re-introduce water and lead to product loss.[9]

    • Solution: Switch to a solid acid catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15) or sulfonated silica.[10] These catalysts are easily filtered off post-reaction, simplifying the workup and preventing catalyst-induced hydrolysis during purification. They also enable the use of fixed-bed reactors for continuous processing.[9]

Experimental Protocol: Esterification Using a Solid Acid Catalyst in a Semi-Continuous Reactor

This protocol is designed to maximize conversion by continuously removing water.[10]

  • Set up a semi-continuous reactor equipped with a mechanical stirrer and a distillation column.

  • Charge the reactor with the long-chain fatty acid (e.g., stearic acid, 1 equivalent) and the solid acid catalyst (e.g., Amberlyst-15, ~5% w/w).

  • Heat the mixture to the desired reaction temperature (e.g., 120-140°C).

  • Begin a continuous feed of the alcohol (e.g., ethanol, potentially even 95% grade) into the reactor.[10]

  • The water produced during the reaction will be continuously removed by distillation along with some of the alcohol, driving the reaction to completion.

  • Monitor the reaction progress by taking aliquots and determining the acid value.

  • Once the reaction is complete, cool the mixture and filter to recover the solid catalyst. The remaining product can be purified by vacuum distillation.

Guide 2: Overcoming Challenges in Long-Chain Fatty Amide Synthesis

Amide bond formation is central to many applications, but the low nucleophilicity of amines and the potential for side reactions can lead to poor outcomes.

Problem: My activated fatty acid (e.g., acyl chloride or HATU-ester) is formed, but it does not react with my amine, or the yield is very low.

This issue often points to problems with the amine's nucleophilicity or steric hindrance.[1][3]

Potential Causes & Solutions:

  • Amine Protonation: The amine can be protonated by the carboxylic acid starting material or by acidic byproducts, rendering it non-nucleophilic.[1]

    • Solution: Ensure the addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), in at least a 2-fold excess relative to the fatty acid. This will neutralize any acid and keep the amine in its free, reactive form.[11]

  • Steric Hindrance: Bulky groups on either the fatty acid or the amine can physically block the reaction site.

    • Solution 1: Switch to a more potent coupling reagent. Uronium-based reagents like HATU or HBTU are generally more effective than carbodiimides for sterically hindered substrates.

    • Solution 2: If using an acyl chloride, consider converting it to an acyl fluoride in situ using a fluorinating agent like TFFH. Acyl fluorides are highly reactive but more selective and less prone to side reactions than acyl chlorides.[1]

    • Solution 3: Increase the reaction temperature. While room temperature is standard, gently heating to 40-50°C can provide the necessary activation energy to overcome steric barriers. Monitor carefully for decomposition or side reactions.

Logical Troubleshooting Flow for Low Amide Yield

The following diagram illustrates a decision-making process for troubleshooting these issues.

low_yield_troubleshooting start Low Amide Yield Detected check_activation Is the carboxylic acid fully activated? (Check by TLC/LC-MS for activated intermediate) start->check_activation activation_no No check_activation->activation_no  No activation_yes Yes check_activation->activation_yes  Yes improve_activation Improve Activation: 1. Switch to a more potent reagent (e.g., HATU). 2. Use SOCl₂ for acyl chloride formation. 3. Increase reagent stoichiometry. activation_no->improve_activation check_amine Is the amine sufficiently nucleophilic and unhindered? activation_yes->check_amine improve_activation->check_activation amine_protonated Possible Protonation check_amine->amine_protonated  No amine_sterics Possible Steric Hindrance check_amine->amine_sterics  No amine_ok Seems OK check_amine->amine_ok  Yes add_base Add non-nucleophilic base (e.g., DIPEA, 2-3 eq) to ensure free amine. amine_protonated->add_base brute_force Overcome Sterics: 1. Increase reaction temperature (40-50°C). 2. Extend reaction time (24-48h). 3. Use a more reactive acyl fluoride. amine_sterics->brute_force check_conditions Review Reaction Conditions: - Is the solvent appropriate (DCM, DMF)? - Is the concentration optimal (0.1-0.5 M)? - Are reagents anhydrous? amine_ok->check_conditions success Yield Improved add_base->success brute_force->success check_conditions->success purification_workflow start Crude Reaction Mixture workup Aqueous Workup / Filtration (Remove water-soluble impurities / solid catalyst) start->workup check_solid Is the product a solid at RT? workup->check_solid crystallize Attempt Recrystallization (Solvents: Acetone, Hexane, EtOH/Water) check_solid->crystallize  Yes check_volatility Is the product volatile (b.p. <250°C at <1 mmHg)? check_solid->check_volatility  No check_purity1 Is product pure? crystallize->check_purity1 check_purity1->check_volatility  No final_product Pure Product check_purity1->final_product  Yes distill Vacuum Distillation check_volatility->distill  Yes chromatography Column Chromatography (Use low-polarity eluents, e.g., Hexane/EtOAc) check_volatility->chromatography  No check_purity2 Is product pure? distill->check_purity2 check_purity2->chromatography  No check_purity2->final_product  Yes check_purity3 Is product pure? chromatography->check_purity3 check_purity3->final_product  Yes end Further Characterization (NMR, MS, IR) check_purity3->end  Impure / Re-purify final_product->end

Sources

Technical Support Center: Optimizing Fatty Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fatty acid esterification. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and practical solutions to common challenges encountered during the esterification of fatty acids. This resource is structured to move from high-level troubleshooting to specific, targeted questions and detailed protocols, ensuring you can quickly find the information you need to optimize your experiments for high yield and purity.

Troubleshooting Guide: Common Esterification Issues

This section addresses the most frequent problems encountered during fatty acid esterification. Each issue is broken down into probable causes and actionable solutions.

Problem 1: Low or No Ester Yield

A low or non-existent yield of your desired fatty acid ester is the most common and frustrating issue. The cause is often related to reaction equilibrium, catalyst activity, or reactant quality.

Potential Cause Explanation & Scientific Rationale Recommended Solutions
Presence of Water Acid-Catalyzed (Fischer) Esterification: This is a reversible reaction where water is a byproduct.[1] According to Le Chatelier's principle, the presence of water in the reaction mixture, even in small amounts, will shift the equilibrium back towards the reactants (carboxylic acid and alcohol), drastically reducing the ester yield.[2][3] Water can also poison some acid catalysts.[1] Base-Catalyzed Transesterification: Water reacts with the base catalyst, neutralizing it. It also promotes the hydrolysis of the newly formed esters back into fatty acids, which can then be saponified.[4][5]1. Use Anhydrous Reagents: Ensure your alcohol and any solvents are anhydrous. Use freshly opened bottles or dry them using appropriate methods (e.g., molecular sieves).[4] 2. Remove Water During Reaction: For acid-catalyzed reactions, use a Dean-Stark apparatus to azeotropically remove water as it is formed.[2][6] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[3][7]
Inactive or Insufficient Catalyst Acid Catalysis: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] Insufficient catalyst leads to a very slow reaction rate.[8] Base Catalysis: The base (e.g., NaOH, KOH) deprotonates the alcohol to form a more potent nucleophile (alkoxide), which attacks the carbonyl carbon of the triglyceride or ester.[4] If the catalyst is old, has been improperly stored, or is used in insufficient quantity, the reaction will not proceed efficiently.1. Verify Catalyst Activity: Use a fresh, properly stored catalyst. 2. Optimize Catalyst Concentration: For acid catalysis, typical loadings range from 1-3 wt% of the fatty acid.[9][10] For base catalysis, 0.5-2 wt% is common.[11] Titrate a small sample to determine the optimal concentration for your specific system.
Unfavorable Reaction Equilibrium As a reversible process, Fischer esterification will reach an equilibrium that may not favor the products, even under anhydrous conditions.[12]1. Use Excess Alcohol: Employing a large molar excess of the alcohol (from a 6:1 to a 100:1 alcohol-to-acid ratio) can effectively shift the equilibrium towards the ester product.[2][13] Often, the alcohol can be used as the solvent.[6] 2. Remove a Product: As mentioned, removing water is the most common and effective strategy.[3][6] In some cases, if the product ester has a low boiling point, it can be distilled from the reaction mixture as it forms.[6]
Steric Hindrance Bulky functional groups near the carboxylic acid or on the alcohol can physically block the nucleophilic attack, slowing down or preventing the reaction. Tertiary alcohols are particularly prone to this and may undergo elimination side reactions.[12][14]1. Increase Reaction Time & Temperature: Allow more time for the reaction to proceed. 2. Use a More Reactive Derivatizing Agent: For particularly hindered substrates, consider converting the carboxylic acid to a more reactive intermediate like an acid chloride first. 3. Choose a Different Catalyst: Lewis acids may be more effective in some cases of steric hindrance.[6]
Problem 2: Side Reactions & Impurities

The formation of unwanted byproducts complicates purification and reduces the yield of the desired ester.

Potential Cause Explanation & Scientific Rationale Recommended Solutions
Saponification (Soap Formation) This occurs in base-catalyzed reactions when free fatty acids (FFAs) in the feedstock react with the alkaline catalyst (e.g., NaOH, KOH) to form fatty acid salts (soap).[5][15] This consumes the catalyst and can lead to the formation of emulsions, making the separation of the ester from the glycerol byproduct extremely difficult.[16][17]1. Use Low-FFA Feedstock: For base-catalyzed transesterification, the oil or fat should ideally have an FFA content of less than 1 wt%.[8] 2. Pre-treat High-FFA Feedstock: If your feedstock has a high FFA content, perform an acid-catalyzed esterification first to convert the FFAs into esters. This two-step process is highly effective.[9][11]
Incomplete Reaction The reaction may stall before completion, leaving unreacted starting materials (triglycerides, fatty acids) in the final product mixture. This is often due to insufficient reaction time, poor mixing, or suboptimal temperature.1. Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material. Continue the reaction until the starting material spot/peak is gone. 2. Optimize Conditions: Ensure adequate mixing to overcome mass transfer limitations.[16] Optimize the temperature; while higher temperatures increase the rate, they can also promote side reactions. A typical range is 60–110 °C.[6]
Frequently Asked Questions (FAQs)
Catalyst Selection & Handling

Q1: Should I use an acid or a base catalyst for my reaction? A1: The choice depends primarily on your starting material.

  • Base Catalysts (e.g., NaOH, KOH, sodium methoxide) are used for transesterification of triglycerides (fats and oils). They are very efficient and the reaction is much faster (up to 4000 times) than acid-catalyzed reactions.[8][16] However, they are extremely sensitive to the presence of free fatty acids (FFAs) and water, which lead to soap formation.[18] Use a base catalyst only when your feedstock is refined and has a very low FFA and water content (<0.5 wt%).[16]

  • Acid Catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are typically used for the esterification of free fatty acids.[19] This method is insensitive to FFAs (as they are the substrate) but is much slower than base catalysis.[20] It is the ideal choice for pre-treating high-FFA feedstocks before a subsequent base-catalyzed transesterification step or for directly esterifying fatty acids.[10][21]

Q2: What is the optimal amount of catalyst to use? A2: This should be optimized empirically, but good starting points are:

  • Acid Catalysis (H₂SO₄): 1–3% by weight relative to the fatty acid or oil.[10][22]

  • Base Catalysis (KOH/NaOH): 0.5–2% by weight relative to the oil.[11] Using too much catalyst can promote side reactions and complicate the purification process, while too little will result in an incomplete or very slow reaction.

Reactants & Reaction Conditions

Q3: How much alcohol should I use? What is the ideal molar ratio? A3: For acid-catalyzed Fischer esterification, the reaction is an equilibrium. To drive it towards the products, a large excess of alcohol is necessary.[1][3] Molar ratios of alcohol to fatty acid can range from 6:1 to as high as 50:1 or more, with the alcohol often serving as the reaction solvent.[23] For base-catalyzed transesterification, a 6:1 molar ratio of alcohol to triglyceride is commonly used to ensure a complete reaction.[13]

Q4: Can I use ethanol instead of methanol? A4: Yes, ethanol can be used. However, methanol is often preferred because it is less expensive and reacts more quickly due to less steric hindrance.[18] When using ethanol with a base catalyst, the formation of emulsions during workup can be more problematic.[17] Regardless of the alcohol used, it must be anhydrous for best results.[4]

Q5: How critical is temperature control? A5: Temperature is a key parameter. A common temperature range is 60-80°C, often at the reflux temperature of the alcohol being used.[24]

  • Too Low: The reaction rate will be very slow.

  • Too High: Can lead to the evaporation of a low-boiling alcohol (if not under reflux) and may promote the formation of byproducts like ethers, especially with acid catalysts.

Work-up & Analysis

Q6: My reaction mixture formed an emulsion during the water wash. How do I break it? A6: Emulsions are common, especially after base-catalyzed reactions where some soap may have formed.[16] To break the emulsion, try adding a saturated brine (NaCl solution). The increased ionic strength of the aqueous phase helps to separate the layers. Gentle centrifugation can also be effective.

Q7: How can I confirm my product is the correct ester and determine its purity? A7: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress and check for the presence of the starting fatty acid. The ester product will be less polar and have a higher Rf value than the corresponding carboxylic acid.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing fatty acid methyl esters (FAMEs).[25] It allows for the separation, identification, and quantification of the different esters in your sample, providing a definitive measure of conversion and purity.[26][27] Derivatization to the methyl esters is standard practice for GC analysis due to their volatility and thermal stability.[26]

Visualized Workflows & Mechanisms
Troubleshooting Workflow for Low Ester Yield

This diagram provides a logical path to diagnose and solve issues related to low product yield.

Troubleshooting_Workflow Start Problem: Low Ester Yield Check_Catalyst Is the reaction Acid or Base-Catalyzed? Start->Check_Catalyst Acid_Path Acid-Catalyzed Path Check_Catalyst->Acid_Path  Acid Base_Path Base-Catalyzed Path Check_Catalyst->Base_Path  Base Check_Water Did you use anhydrous reagents and remove water during the reaction? Acid_Path->Check_Water Check_FFA Does your feedstock have high Free Fatty Acid (FFA) content? Base_Path->Check_FFA Solution_Water Solution: 1. Use anhydrous reagents. 2. Use a Dean-Stark trap or molecular sieves. Check_Water->Solution_Water No Check_Equilibrium Is equilibrium unfavorable? Check_Water->Check_Equilibrium Yes Solution_FFA Solution: 1. Pre-treat with an acid catalyst to esterify FFAs. 2. Use an acid catalyst for the entire reaction. Check_FFA->Solution_FFA Yes Check_Catalyst_Amount Is catalyst concentration and activity sufficient? Check_FFA->Check_Catalyst_Amount No Solution_Equilibrium Solution: 1. Use a large excess of alcohol. 2. Ensure continuous water removal. Check_Equilibrium->Solution_Equilibrium Yes Check_Equilibrium->Check_Catalyst_Amount No Solution_Catalyst Solution: 1. Use fresh catalyst. 2. Optimize catalyst loading (e.g., 1-3% for acid). Check_Catalyst_Amount->Solution_Catalyst No

Caption: A decision tree for troubleshooting low yield in fatty acid esterification.

Fischer Esterification Reaction Mechanism

This diagram illustrates the key steps in the acid-catalyzed esterification of a carboxylic acid.

Fischer_Esterification cluster_step1 1. Protonation of Carbonyl cluster_step2 2. Nucleophilic Attack cluster_step3 3. Proton Transfer cluster_step4 4. Elimination of Water cluster_step5 5. Deprotonation RCOOH R-C(=O)-OH Protonated_Acid R-C(=O⁺H)-OH RCOOH->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate1 R-C(O⁺H₂)-OH     |   O⁺H-R' Protonated_Acid->Tetrahedral_Intermediate1 + R'-OH ROH R'-OH Tetrahedral_Intermediate2 R-C(OH)-O⁺H₂     |   OR' Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 intramolecular H⁺ transfer Protonated_Ester R-C(=O⁺R')-OH Tetrahedral_Intermediate2->Protonated_Ester - H₂O Ester R-C(=O)-OR' Protonated_Ester->Ester - H⁺ H2O H₂O H_plus_out H⁺

Caption: The mechanism of Fischer esterification, from protonation to final product.

Detailed Experimental Protocols
Protocol 1: General Acid-Catalyzed Esterification (Fischer Esterification)

This protocol is suitable for converting free fatty acids to their corresponding esters (e.g., FAMEs).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is highly recommended), add the fatty acid (1.0 eq).[2]

  • Add Alcohol: Add anhydrous alcohol (e.g., methanol) in a significant molar excess (e.g., 20-30 eq). The alcohol will also serve as the solvent.

  • Add Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), typically 1-3% of the fatty acid mass.[10]

  • Heating & Reflux: Heat the mixture to the reflux temperature of the alcohol (for methanol, ~65°C) and maintain a gentle reflux. If using a Dean-Stark trap, ensure water is being collected.

  • Monitor Reaction: Periodically take small aliquots of the reaction mixture to monitor the disappearance of the starting fatty acid by TLC. The reaction may take anywhere from 1 to 10 hours.[6]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

    • Extract the ester into a nonpolar organic solvent like hexane or diethyl ether.

    • Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.[28]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Use a capillary tube to spot the starting fatty acid (as a reference), the co-spot (reference and reaction mixture on the same spot), and a small aliquot of your reaction mixture on the pencil line.

  • Develop Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The solvent front should be allowed to run until it is ~1 cm from the top of the plate.

  • Visualize: Remove the plate and let it dry. Visualize the spots under a UV lamp if the compounds are UV-active, or by staining with an appropriate agent (e.g., potassium permanganate stain).

  • Analysis: The fatty acid starting material is highly polar and will have a low Rf value (it will not move far up the plate). The ester product is much less polar and will have a high Rf value. The reaction is complete when the spot corresponding to the fatty acid has disappeared from the reaction mixture lane.

Protocol 3: FAME Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol assumes the sample has already been esterified to fatty acid methyl esters (FAMEs).

  • Sample Preparation: Dilute the FAME sample in a suitable volatile solvent (e.g., hexane or heptane) to a concentration of approximately 0.5-1.0 mg/mL.

  • GC Column Selection: Use a polar capillary column, such as one with a Carbowax-type (polyethylene glycol) or a biscyanopropyl stationary phase, which is specifically designed for the separation of FAMEs, including cis/trans isomers.[26][29]

  • Instrument Setup (Typical Conditions):

    • Injector: 250°C, Split mode (e.g., 25:1 split ratio).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Program: Start at a lower temperature (e.g., 100°C), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold for several minutes. This separates the FAMEs by their boiling points and polarity.[29]

    • MS Detector: Use Electron Ionization (EI) mode. Scan a mass range of m/z 50-500. For higher sensitivity, Single Ion Monitoring (SIM) can be used if the specific masses of the target FAMEs are known.[25][27]

  • Analysis: Inject the sample. Identify the FAME peaks in the resulting chromatogram by comparing their retention times to those of a known FAME standard mixture and by interpreting their mass spectra.[30] Quantification can be performed by comparing peak areas to those of an internal or external standard.

References
  • US3950365A - Method for purification of fatty acid mixtures - Google Patents. (n.d.).
  • Glew, R. H., & C-H, C. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
  • Kumar, D., et al. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Omega.
  • Singh, S. P., & Singh, D. (2010). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
  • Kiss, A. A., et al. (2021).
  • Gunawan, S., et al. (2025). Isolation and Purification of Fatty Acid Steryl Esters from Soybean Oil Deodorizer Distillate.
  • Bhatti, H. N., et al. (2017). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Kumar, D., et al. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Omega.
  • Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • National Alternative Fuels Training Consortium. (2017). Lab 5 (Updated)-Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel) [Video]. YouTube.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Rashed, M. M., et al. (2021). Biodiesel Production Using Homogeneous, Heterogeneous, and Enzyme Catalysts via Transesterification and Esterification Reactions: a Critical Review. PubMed Central.
  • Tallman, K. A., & Morrow, C. (2009). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC - NIH.
  • PennState College of Earth and Mineral Sciences. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification.
  • Janus, E., & Zając, T. (2015).
  • BenchChem. (n.d.). Troubleshooting low yield in enzymatic esterification of Heptyl propionate.
  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • Thushari, I., et al. (2022).
  • Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides.
  • Chen, J.-P., & Wang, S.-L. (2011). The effect of water on the esterification reaction.
  • JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Islam, M. A., et al. (2018). Comparisons of analysis of fatty acid methyl ester (FAME) of microalgae by chromatographic techniques.
  • Kopch, V. P., et al. (2022). STUDY ON THE MOST IMPORTANT FACTORS FOR THE OPTIMIZATION OF THE OLEIC ACID ESTERIFICATION WITH TRIMETHYLPROPANE. Journal of Chemical Technology and Metallurgy, 57(6), 1104–1113.
  • Abdullah, B., et al. (2019). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. MDPI.
  • Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 853, 417–424.
  • Spedicato, G. (2018). Real-time monitoring of the transesterification reaction in biodiesel production. University of Coimbra.
  • Wikipedia. (n.d.). Biodiesel production.
  • Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
  • Newman, M. S. (1956). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 78(19), 5452–5452.
  • Smith, C. M., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF FATTY ACID METHYL ESTER MIXTURES DERIVED FROM ACORN KERNEL OIL. The Texas Journal of Science.
  • Habibullah, M., et al. (2015). Base catalyzed transesterification of lipids.
  • Ganesan, R., et al. (2022). Aspects of Reaction Engineering for Biodiesel Production. MDPI.
  • McNeff, C. V., et al. (2008). Rapid preparation of fatty acid methyl esters.
  • Islam, M. R., et al. (2023).
  • da Silva, G. P., et al. (2017). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society.
  • Rahman, D. M. (2010). Characterization of the Esterification Reaction in High Free Fatty Acid Oils. Digital Commons @ USF - University of South Florida.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Yusuff, A. S., et al. (2025). Base catalyzed transesterification of acid treated vegetable oil blend for biodiesel production.
  • Szymańska, K., et al. (2013).
  • Lehtinen, T., et al. (2018). Esterification of Fatty Acids and Short-Chain Carboxylic Acids with Stearyl Alcohol and Sterols.
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Atabani, A. E., et al. (2013). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI.
  • Carreau, J. P., & Dubacq, J. P. (1978).
  • Gebru, K. A., et al. (2022). Synthesis of Fatty Acid Methyl Ester from Croton macrostachyus (Bisana) Kernel Oil.
  • Reddit. (2020).
  • Stavarache, C., et al. (2023).

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the purity of every building block is paramount. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 15-(tert-butoxy)-15-oxopentadecanoic acid, a crucial and versatile linker.[1][2] We will delve into the nuances of various analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research and development efforts.

The Critical Role of Purity in PROTAC and ADC Linker Chemistry

This compound serves as a non-cleavable alkyl chain-based linker in the synthesis of PROTACs and ADCs.[1] In the intricate architecture of a PROTAC, the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is not merely a spacer. Its length, flexibility, and chemical nature profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficacy and selectivity of the final therapeutic agent.[3][4][5][6][7][][9] The presence of impurities, even in seemingly trace amounts, can lead to ambiguous biological data, hinder optimization efforts, and introduce unforeseen toxicities.

This guide will equip you with the knowledge to rigorously assess the purity of this compound and to make informed decisions when comparing it with alternative linker technologies.

Primary Analytical Techniques for Purity Determination

A multi-pronged approach is essential for a comprehensive purity assessment. We will explore three orthogonal techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[10] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[11][12]

Causality of Experimental Choices: The choice of an internal standard is critical. It must be of high purity, chemically inert under the experimental conditions, and have signals that do not overlap with the analyte's signals. For this compound, a suitable internal standard would be a compound with sharp singlets in a clear region of the spectrum, such as 1,4-dinitrobenzene or maleic anhydride. The long relaxation delay (d1) is crucial to ensure complete relaxation of all protons, a prerequisite for accurate quantification.

Experimental Protocol: ¹H qNMR for this compound Purity

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, purity ≥ 99.5%) and add it to the same NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Acquire a quantitative ¹H NMR spectrum with the following key parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative accuracy).

      • Number of scans: 16-64, depending on the desired signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique signal for this compound (e.g., the singlet from the tert-butyl group protons at ~1.4 ppm).

    • Integrate a well-resolved signal for the internal standard (e.g., the singlet from the olefinic protons of maleic anhydride at ~7.3 ppm).

    • Calculate the purity using the following equation:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (long relaxation delay) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate result result calculate->result Purity (%)

Caption: Workflow for absolute purity determination by qNMR.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Purity and Impurity Profiling Tool

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. For a non-chromophoric compound like this compound, detection at a low UV wavelength (e.g., 210 nm) is necessary to visualize the carboxylic acid functional group. The area of the peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the determination of relative purity by area normalization.

Causality of Experimental Choices: A reversed-phase C18 column is chosen due to the non-polar nature of the long alkyl chain. A gradient elution with an acidified aqueous mobile phase and an organic modifier (e.g., acetonitrile) is employed to ensure the elution of both polar and non-polar impurities and to maintain the carboxylic acid in its protonated state for better retention and peak shape. A patent for the analysis of the closely related octadecanedioic acid mono-tert-butyl ester provides a strong foundation for this method.[13]

Experimental Protocol: HPLC-UV for this compound Purity

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[13]

    • Mobile Phase A: 0.1% Phosphoric acid in water.[13]

    • Mobile Phase B: Acetonitrile.[13]

    • Gradient Elution:

      • 0 min: 60% B

      • 30 min: 90% B

      • 50 min: 90% B

      • 51 min: 60% B

      • 60 min: 60% B[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 35 °C.[13]

    • Detection Wavelength: 210 nm.[13]

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve sample in Acetonitrile filter Filter through 0.45 µm filter dissolve->filter inject Inject onto C18 column filter->inject separate Gradient Elution inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate all peaks detect->integrate calculate Calculate Purity by Area Normalization integrate->calculate result result calculate->result Purity (%) and Impurity Profile

Caption: Workflow for purity and impurity profiling by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is necessary to convert the carboxylic acid into a more volatile ester or silyl ester.[14][15] The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

Causality of Experimental Choices: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for derivatizing carboxylic acids for GC analysis.[14][16] It is a rapid and clean reaction. A non-polar capillary column is used for the separation of the derivatized analytes.

Experimental Protocol: GC-MS for Impurity Profiling of this compound

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of this compound into a reaction vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-600) to detect a variety of potential impurities.

  • Data Analysis:

    • Identify the main peak corresponding to the silylated this compound.

    • Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis derivatize Derivatize with Silylating Agent (BSTFA) inject Inject into GC derivatize->inject separate Separate on Capillary Column inject->separate detect Mass Spectrometry Detection (EI) separate->detect identify_main Identify Main Peak detect->identify_main identify_impurities Identify Impurity Peaks (Library Search) identify_main->identify_impurities result result identify_impurities->result Impurity Identification

Caption: Workflow for impurity identification by GC-MS.

Comparison of Analytical Techniques

Technique Principle Advantages Limitations Primary Application
qNMR Signal intensity is directly proportional to the number of nuclei.[10]Absolute quantification without a specific reference standard, non-destructive, provides structural information.[11][12]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, can be complex to interpret with overlapping signals.Definitive purity assignment (assay).
HPLC-UV Differential partitioning between stationary and mobile phases.[13]Robust, reproducible, provides quantitative data on relative purity and impurity profile, widely available.[17]Requires a chromophore for detection, may not detect all impurities, requires a reference standard for identity confirmation.Routine purity testing and impurity profiling.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile impurities, provides structural information for impurity identification.[14]Requires derivatization for non-volatile compounds, may not be suitable for thermally labile compounds.[15]Identification of volatile and semi-volatile impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the mono-esterification of pentadecanedioic acid. Potential impurities that may arise from this process include:

  • Pentadecanedioic acid: The unreacted starting material.

  • Di-tert-butyl pentadecanedioate: The diester byproduct.

  • Other monoesters: If other alcohols are present as impurities in the tert-butanol or reaction solvent.

  • Residual solvents: Solvents used in the synthesis and purification steps.

Comparison with Alternative PROTAC Linkers

The choice of linker is a critical parameter in PROTAC design, influencing properties such as solubility, cell permeability, and the geometry of the ternary complex.[3][4][5][6][7][][9]

Polyethylene Glycol (PEG)-Based Linkers
  • Examples: Boc-NH-PEGn-COOH (where n is the number of PEG units).[18][19]

  • Characteristics: Hydrophilic, flexible, and available in various lengths.[20][21][22]

  • Purity Analysis: The purity of PEG-based linkers is also assessed using a combination of HPLC (often with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) due to the weak UV absorbance of the PEG chain), NMR, and MS.[20][21][22] Polydispersity (the presence of chains with varying numbers of PEG units) is a key purity parameter to evaluate.

Rigid Linkers
  • Examples: Linkers incorporating piperidine, piperazine, or aromatic rings.[4]

  • Characteristics: Provide conformational constraint, which can enhance binding affinity and selectivity.

  • Purity Analysis: Similar analytical techniques (HPLC, NMR, MS) are employed. For these more complex structures, 2D NMR techniques (like COSY and HSQC) may be necessary for complete structural verification and to distinguish between isomers.

Comparative Insights: While this compound offers a simple, lipophilic, and flexible alkyl chain, PEG-based linkers can improve the solubility and pharmacokinetic properties of the final PROTAC. Rigid linkers offer the potential for improved potency and selectivity through conformational pre-organization. The choice of linker and the corresponding analytical strategy should be tailored to the specific goals of the drug discovery program.

Conclusion

The rigorous purity analysis of this compound is a non-negotiable aspect of high-quality research in the fields of PROTACs and ADCs. A comprehensive approach utilizing a combination of qNMR for absolute purity determination, HPLC-UV for routine purity and impurity profiling, and GC-MS for the identification of volatile impurities provides a self-validating system to ensure the quality of this critical linker. By understanding the principles behind each technique and making informed experimental choices, researchers can confidently advance their drug discovery programs with well-characterized and highly pure building blocks.

References

  • Gabizon, R., et al. (2021). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

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  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Testa, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. [Link]

  • Liu, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

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  • Zander, N., & Frank, R. (n.d.). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS... Organic Syntheses Procedure. [Link]

  • Google Patents. CN113759048B - A kind of test method of octadecanedioic acid mono-tert-butyl ester.
  • Asian Publication Corporation. (2009). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Asian Publication Corporation. [Link]

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed. [Link]

  • AMERICAN ELEMENTS. This compound | CAS 905302-42-3. AMERICAN ELEMENTS. [Link]

  • ResearchGate. (2009). Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents. ResearchGate. [Link]

  • Bruker. Quantitative NMR Spectroscopy. Bruker. [Link]

  • Analyst (RSC Publishing). (1981). Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media. Analyst (RSC Publishing). [Link]

  • Wang, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. PMC - NIH. [Link]

  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]

  • ResearchGate. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.... Organic Syntheses. [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

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A Senior Application Scientist's Guide to the Characterization of 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and accurate characterization of chemical entities is the bedrock of reliable and reproducible science. 15-(tert-Butoxy)-15-oxopentadecanoic acid, a long-chain dicarboxylic acid mono-tert-butyl ester, serves as a crucial building block, particularly as a PROTAC linker in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its purity, identity, and stability are not merely datasheet specifications; they are critical parameters that dictate the efficacy, safety, and manufacturability of the final therapeutic.

This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize this molecule. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the highest degree of scientific integrity.

The Integrated Analytical Workflow: A Multi-Pronged Approach

A robust characterization strategy does not rely on a single technique. Instead, it integrates multiple orthogonal methods to build a comprehensive profile of the molecule. Each technique provides a unique piece of the puzzle, and together, they confirm structure, quantify purity, and define physicochemical properties.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Properties ID_NMR NMR Spectroscopy (¹H, ¹³C) Purity_HPLC HPLC-UV/ELSD/CAD ID_NMR->Purity_HPLC Confirmed Structure Proceeds to Purity ID_MS Mass Spectrometry (LC-MS) ID_MS->Purity_HPLC ID_FTIR FTIR Spectroscopy Purity_GC GC-MS (after derivatization) Purity_HPLC->Purity_GC Orthogonal Check Phys_DSC Differential Scanning Calorimetry (DSC) Purity_HPLC->Phys_DSC Confirmed Purity Proceeds to Properties Phys_TGA Thermogravimetric Analysis (TGA) Phys_DSC->Phys_TGA Thermal Behavior Raw_Material Raw Material Sample: 15-(tert-Butoxy)-15- oxopentadecanoic acid Raw_Material->ID_NMR Primary Structure Raw_Material->ID_MS Molecular Weight Raw_Material->ID_FTIR Functional Groups cluster_workflow GC-MS Derivatization Workflow Sample 1. Weigh Sample (~1 mg) Solvent 2. Add Solvent (e.g., Pyridine) Sample->Solvent Reagent 3. Add Silylating Reagent (e.g., BSTFA) Solvent->Reagent Heat 4. Heat Reaction (e.g., 60°C for 30 min) Reagent->Heat Inject 5. Inject into GC-MS Heat->Inject

Sources

A Senior Application Scientist's Guide to PROTAC Linkers: A Comparative Analysis Featuring 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Master Orchestrator in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein elimination.[1][2][3] These heterobifunctional molecules are composed of three distinct components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5][6] While the ligands ensure target engagement, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[7][8][9]

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][5][10] The linker's length, composition, and rigidity dictate the spatial orientation of the two proteins, influencing the efficiency of ubiquitin transfer from the E3 ligase to the POI.[5][] This polyubiquitination marks the POI for degradation by the proteasome, after which the PROTAC is released to engage in further catalytic cycles.[1][12] An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions, or instability, thereby crippling the PROTAC's degradative power.[5][13]

This guide provides an in-depth comparison of common PROTAC linker classes, with a specific focus on the long-chain alkyl linker, 15-(tert-Butoxy)-15-oxopentadecanoic acid , providing researchers with the foundational knowledge and practical data needed for rational linker design.

The PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release (Catalytic Cycle) Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

A Comparative Analysis of PROTAC Linker Architectures

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The two most common foundational classes are flexible alkyl and polyethylene glycol (PEG) chains, which serve as the starting point for most linker design strategies.[7][][14]

Alkyl-Based Linkers: The Hydrophobic Workhorse

Alkyl linkers are simple hydrocarbon chains that offer significant conformational flexibility.[1][4] They are synthetically accessible and metabolically quite stable. However, their primary characteristic is hydrophobicity, which presents both advantages and disadvantages.

This compound is a prime example of a bifunctional, long-chain alkyl linker precursor.[15][16] Its 15-carbon backbone provides substantial length and flexibility. The terminal carboxylic acid and the protected carboxylic acid (tert-butyl ester) serve as orthogonal handles for sequential conjugation to the E3 ligase and POI ligands.[15]

  • Advantages :

    • Enhanced Cell Permeability : The lipophilic nature of alkyl chains can improve passive diffusion across the cell membrane.[2][]

    • Synthetic Tractability : Their synthesis is often straightforward, allowing for the rapid generation of linker libraries with varying lengths.[4][]

    • Metabolic Stability : The C-C backbone is generally robust and less susceptible to oxidative metabolism compared to other linker types.[]

  • Disadvantages :

    • Poor Aqueous Solubility : High lipophilicity can lead to poor solubility, creating challenges for formulation and potentially leading to non-specific binding.[2][4]

    • Entropic Penalty : High flexibility can result in a significant entropic cost upon formation of the rigid ternary complex, potentially reducing its stability.[1][5]

Polyethylene Glycol (PEG)-Based Linkers: The Hydrophilic Modulator

PEG linkers, composed of repeating ethylene glycol units, are the most common motifs found in PROTACs.[18][19] They are prized for their ability to impart hydrophilicity, which is often necessary to counterbalance the high lipophilicity of the two ligands.

  • Advantages :

    • Improved Solubility : The primary benefit of PEG linkers is the significant enhancement of aqueous solubility, which is crucial for drug development.[4][18][20]

    • Biocompatibility : PEGs are well-known for their biocompatibility and can reduce non-specific protein binding.[14][21]

    • "Chameleon Effect" : Flexible PEG linkers can adopt a more compact, less polar conformation to facilitate membrane crossing, and a more extended, polar state in the aqueous cytoplasm.[1][22]

  • Disadvantages :

    • Metabolic Liability : The ether bonds in PEG chains can be susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.[4][22]

    • Reduced Permeability : While beneficial for solubility, excessive hydrophilicity can hinder cell permeability.[22]

Rigid Linkers: Engineering Conformational Constraint

To overcome the drawbacks of highly flexible linkers, researchers have increasingly incorporated rigid structural motifs. These include cycloalkane structures (piperazine, piperidine), alkynes, and triazoles.[4][7][]

  • Advantages :

    • Pre-organization : Rigid linkers can lock the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially increasing potency.[12][14]

    • Improved Selectivity : By constraining the possible orientations of the ligands, rigid linkers can enhance selectivity for the desired POI.[12]

    • Enhanced Metabolic Stability : Cyclic and aromatic structures are often more resistant to metabolism.[4][23]

  • Disadvantages :

    • Synthetic Complexity : The synthesis of rigid linkers is typically more challenging and costly.[12]

    • Risk of Mismatch : An incorrectly designed rigid linker may completely prevent the formation of a productive ternary complex if the geometry is not optimal.[12]

Summary Comparison of Linker Properties
FeatureThis compound (Alkyl)PEG-Based LinkersRigid Linkers (e.g., Piperazine)
Primary Characteristic Lipophilic, FlexibleHydrophilic, FlexibleConformationally Constrained
Aqueous Solubility LowHighModerate to High
Cell Permeability High (can be optimal)Moderate (length-dependent)Moderate to Low
Metabolic Stability Generally HighModerate (potential O-dealkylation)Generally High
Ternary Complex High entropic penalty upon bindingModerate entropic penaltyLow entropic penalty (if pre-organized)
Synthetic Accessibility HighHighModerate to Low

Experimental Evaluation of Linker Performance

The optimization of a PROTAC linker is an empirical process that requires the synthesis and evaluation of a library of candidates. The goal is to identify the linker that yields the best combination of degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).

Data Presentation: Impact of Linker on Degradation Efficacy

The following table presents illustrative data from a hypothetical study comparing PROTACs targeting a kinase of interest (KOI), all using the same POI ligand and E3 ligase ligand but with different linkers.

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
KOI-PROTAC-1 Alkyl (from 15-carbon precursor)187585
KOI-PROTAC-2 Alkyl (shorter)1215070
KOI-PROTAC-3 PEG15 (PEG4)25>95
KOI-PROTAC-4 PEG (longer)21 (PEG6)9090
KOI-PROTAC-5 Rigid (Piperazine-based)1415 >95

This data is illustrative and intended for comparative purposes.

Analysis : In this example, the long alkyl chain linker (KOI-PROTAC-1) shows moderate efficacy. Shortening the alkyl chain (KOI-PROTAC-2) is detrimental, likely due to steric hindrance. The PEG4 linker (KOI-PROTAC-3) significantly improves both potency and maximal degradation, suggesting that increased solubility and/or optimal geometry are beneficial. However, the rigid linker (KOI-PROTAC-5) provides the most potent degradation, indicating that pre-organizing the molecule into a favorable conformation for this specific POI-E3 ligase pair is the most effective strategy. This highlights that there is no universally "best" linker; the optimal choice is system-dependent.[10][13][24]

Key Experimental Protocols

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Part 1: Synthesis cluster_evaluation Part 2: Evaluation Linker_Prep 1. Prepare Linker (e.g., Deprotect This compound) Couple_L1 2. Couple Linker to E3 Ligase Ligand Linker_Prep->Couple_L1 Couple_L2 3. Couple Linker-E3 Conjugate to POI Ligand Couple_L1->Couple_L2 Purify 4. Purify PROTAC via HPLC Couple_L2->Purify WB_Assay 5. Western Blot (Determine DC50/Dmax) Purify->WB_Assay Characterized PROTAC Ternary_Assay 6. Ternary Complex Assay (e.g., SPR, ITC) WB_Assay->Ternary_Assay PK_Study 7. Permeability & PK Studies (PAMPA, In Vivo) Ternary_Assay->PK_Study Lead_Opt 8. Lead Optimization PK_Study->Lead_Opt Lead_Opt->Linker_Prep Iterate Design

Caption: A generalized workflow for PROTAC synthesis and evaluation.

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for synthesizing a PROTAC using a linker like this compound.

  • Linker Deprotection : Dissolve the this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours to remove the tert-butyl protecting group, yielding a di-carboxylic acid linker.[25][26] Monitor completion by LC-MS. Remove solvent under reduced pressure.

  • First Coupling Reaction : Dissolve the resulting di-acid linker (1.0 eq) and an amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine, 1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Activation : Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir at room temperature for 15 minutes to activate one of the carboxylic acids.[25]

  • Conjugation : Allow the reaction to stir overnight at room temperature.

  • Purification : Purify the resulting Linker-E3 Ligase conjugate using preparative HPLC.

  • Second Coupling Reaction : Repeat steps 2-5 using the purified Linker-E3 Ligase conjugate (which has a free carboxylic acid) and an amine-functionalized POI ligand.

  • Final Characterization : Confirm the structure and purity of the final PROTAC product using NMR and High-Resolution Mass Spectrometry (HRMS).[25]

Causality: The use of a tert-butyl protecting group allows for directional, sequential coupling. Deprotection under acidic conditions leaves the free carboxylic acids ready for standard amide bond formation, a robust and widely used reaction in medicinal chemistry. HATU is chosen as the coupling agent for its high efficiency and low rate of side reactions.

Protocol 2: Western Blot for Protein Degradation Assessment

This is the gold-standard cellular assay to quantify PROTAC-induced protein degradation.[14][27]

  • Cell Culture and Treatment : Plate cells (e.g., a cancer cell line expressing the POI) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time, typically 18-24 hours. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis : Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the proteins.

  • Protein Quantification : Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate 20-30 µg of total protein from each sample by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Trustworthiness: This protocol includes a loading control, which is essential for validating that any observed decrease in the POI is due to degradation and not an error in sample loading. The dose-response curve generated provides quantitative, reproducible data on PROTAC potency.

Conclusion and Future Outlook

The linker is a multifaceted component that is central to the success of a PROTAC. While flexible linkers like PEG and alkyl chains (including precursors like This compound ) offer synthetic accessibility and are excellent tools for initial exploration, the field is moving towards more sophisticated designs.[7][8] The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker is a critical decision that balances cell permeability against aqueous solubility.[2] Increasingly, rigid and functionalized linkers are being employed to fine-tune PROTAC properties, enhancing potency, selectivity, and pharmacokinetic profiles.[7][23]

The optimal linker is always dependent on the specific POI and E3 ligase pair, and there is no one-size-fits-all solution.[13] Therefore, a systematic, empirical approach, guided by the principles outlined in this guide, is essential. By carefully selecting and optimizing the linker, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

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  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • JenKem Technology USA. PROTAC PEG Linkers. [Link]

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  • Scott, C. M., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(9), e202200045. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Lalevee, N., et al. (2018). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]

  • Taylor, J. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. [Link]

  • Li, Y., et al. (2024). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Molecules, 29(1), 226. [Link]

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  • Mechanistic and Structural Features of PROTAC Ternary Complexes | Request PDF. [Link]

  • Khan, S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-324. [Link]

  • Manzotti, M., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. [Link]

  • Flegel, J. S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Molecules, 25(16), 3582. [Link]

  • DC Chemicals. PROTACs. [Link]

  • ChemRxiv. Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. [Link]

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A Researcher's Guide to Alternative Linkers for Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a beacon of promise, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The linchpin of this tripartite assembly is the linker, a component of paramount importance that dictates the stability, efficacy, and ultimately, the therapeutic index of an ADC.[2][3] This guide provides an in-depth, objective comparison of alternative linker technologies, moving beyond a mere catalog of options to a critical evaluation of their performance, supported by experimental data and methodologies. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the rational design of next-generation ADCs.

The Crucial Role of the Linker: More Than Just a Bridge

The linker's primary role is to ensure that the cytotoxic payload remains securely attached to the antibody as it navigates the systemic circulation, preventing premature release that could lead to off-target toxicity.[4][] Upon reaching the tumor microenvironment and subsequent internalization into the target cancer cell, the linker must then efficiently release the payload to exert its therapeutic effect.[2] The choice between different linker strategies, therefore, represents a critical optimization challenge, balancing the need for stability in circulation with timely and efficient payload liberation within the tumor cell.[6]

This guide will dissect the two primary classes of linkers: cleavable and non-cleavable, exploring the various sub-categories within each and presenting a comparative analysis of their performance characteristics.

Cleavable Linkers: Designing for Conditional Release

Cleavable linkers are engineered to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells, but not in systemic circulation.[] This conditional cleavage is the cornerstone of their design, offering a targeted release mechanism. More than 80% of clinically approved ADCs utilize cleavable linkers.[8]

Enzyme-Cleavable Linkers: Harnessing Intracellular Machinery

Enzyme-cleavable linkers are designed to be substrates for enzymes, primarily proteases like cathepsin B, which are upregulated in the lysosomes of tumor cells.[][10] This strategy offers a highly specific release mechanism.

Mechanism of Action: The most common enzyme-cleavable linkers are peptide-based, with the dipeptide valine-citrulline (Val-Cit) being a well-established motif. Following receptor-mediated endocytosis of the ADC, it is trafficked to the lysosome. The high concentration of cathepsin B in this acidic organelle recognizes and cleaves the peptide bond in the linker, initiating the release of the payload.[] Often, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is incorporated to ensure the efficient release of an unmodified drug.[11]

Experimental Workflow: Assessing Linker Cleavage in Lysosomal Homogenates

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC ADC with Enzyme- Cleavable Linker Incubate Incubate at 37°C (Time Course) ADC->Incubate Lysosomes Isolated Lysosomal Homogenate Lysosomes->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Quantify Cleaved Payload LCMS->Data

Caption: Workflow for evaluating enzyme-cleavable linker stability.

Advantages:

  • High plasma stability: Peptide linkers like Val-Cit exhibit excellent stability in circulation, comparable to non-cleavable linkers.[11]

  • Defined release mechanism: Payload release is triggered by a specific enzymatic action, leading to predictable kinetics.[]

  • Potential for bystander effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.

Disadvantages:

  • Dependence on enzyme expression: The efficacy of these linkers is contingent on sufficient levels of the target enzyme in the tumor cells.

  • Hydrophobicity: Some peptide linkers can increase the hydrophobicity of the ADC, potentially leading to aggregation.[12]

pH-Sensitive Linkers: Exploiting the Acidic Tumor Environment

The tumor microenvironment and intracellular compartments like endosomes and lysosomes are characterized by a lower pH compared to the physiological pH of blood (pH 7.4).[] pH-sensitive linkers, such as those containing hydrazone or cis-aconityl functionalities, are designed to hydrolyze and release their payload in these acidic conditions.[][14]

Mechanism of Action: Hydrazone linkers are stable at neutral pH but undergo rapid hydrolysis at acidic pH (pH 4.5-6.5) found in endosomes and lysosomes.[][] This pH differential provides a trigger for payload release following ADC internalization.

Logical Relationship: pH-Dependent Hydrolysis of a Hydrazone Linker

G ADC_Stable ADC with Hydrazone Linker (Stable at pH 7.4) Internalization Internalization into Endosome/Lysosome ADC_Stable->Internalization ADC_Unstable ADC in Acidic Environment (pH 4.5-6.5) Internalization->ADC_Unstable Hydrolysis Hydrolysis of Hydrazone Bond ADC_Unstable->Hydrolysis Payload_Release Payload Release Hydrolysis->Payload_Release G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Endosome Endosome (pH 5.5-6.0) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation Target Intracellular Target (e.g., DNA) Payload->Target Cytotoxic Effect

Sources

A Senior Application Scientist's Guide to the Biological Activity of Compounds Synthesized with 15-(tert-Butoxy)-15-oxopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker—a component often perceived as a simple spacer—is, in fact, a critical determinant of biological activity. This guide provides an in-depth comparison of the performance of compounds synthesized using 15-(tert-butoxy)-15-oxopentadecanoic acid, a precursor for a 15-carbon alkyl linker. We will objectively analyze its utility against alternative structures, supported by experimental data from seminal studies. The central thesis is that linker length is not a trivial parameter; it is a key driver of efficacy, dictating the geometry of protein-ligand interactions and ultimately influencing therapeutic outcomes. This document serves as a technical resource for rational drug design, explaining the causality behind experimental choices and providing validated protocols for researchers in the field.

Introduction: The Strategic Role of the Linker

The efficacy of heterobifunctional molecules like PROTACs and ADCs hinges on their ability to bring two distinct proteins into a productive orientation. The linker connecting the two recognition moieties governs this spatial relationship. This compound is a valuable synthetic building block for installing a long-chain, non-cleavable alkyl linker. Its structure features a protected carboxylic acid (tert-butyl ester) at one end and a free carboxylic acid at the other, allowing for sequential, controlled conjugation to two different molecular entities.

The 15-carbon backbone provides significant length and flexibility, which can be advantageous for spanning the distance between a target protein and an E3 ubiquitin ligase in a PROTAC, or between an antibody and its payload in an ADC. However, as we will demonstrate, "longer" is not universally "better." The biological activity of the final conjugate is highly sensitive to linker length, with an optimal distance often required for maximal potency.

Caption: Structure of this compound.

Comparative Guide: PROTAC Efficacy as a Function of Alkyl Linker Length

The most direct way to assess the biological impact of the C15 linker is to compare its performance in a system where linker length is systematically varied. Early seminal work on PROTACs provides a perfect case study, demonstrating that biological activity is exquisitely sensitive to this parameter.

Core Concept: The PROTAC Mechanism of Action

PROTACs are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. One end of the PROTAC binds to the POI, while the other binds to an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 Ligase), leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[1] The linker's role is to enable the formation of a stable and geometrically favorable ternary complex.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of Action for Proteolysis Targeting Chimeras (PROTACs).

Experimental System: Estrogen Receptor (ERα) Degradation

A study by Cyrus et al. provides compelling data on this topic.[2][3] The researchers synthesized a series of PROTACs designed to degrade the estrogen receptor alpha (ERα), a key target in breast cancer. These PROTACs consisted of an ERα ligand (estradiol) and an E3 ligase (von Hippel-Lindau, VHL) recognition peptide, connected by alkyl linkers of varying lengths.

Comparative Performance Data

The efficacy of these PROTACs was evaluated by measuring their ability to induce ERα degradation in MCF-7 breast cancer cells and their subsequent effect on cell viability. The results clearly demonstrate that linker length is a critical factor, with a 16-atom linker (derivable from a C15 dicarboxylic acid precursor) showing optimal performance in this specific context.

Linker (Atom Length)Linker CompositionERα Degradation (DC50, nM)Max Degradation (Dmax)Cell Viability (IC50, µM)
9Alkyl> 1000< 50%> 10
12Alkyl~500~70%~5.0
16 Alkyl ~100 > 95% ~1.5
19Alkyl~600~65%~6.0
21Alkyl> 1000< 40%> 10
Data synthesized from figures and text in Cyrus et al., Mol. BioSyst., 2011.[2][3]
Analysis and Interpretation

The data reveals a distinct "hook effect," where linkers that are too short or too long are inefficient at inducing protein degradation.

  • Short Linkers (e.g., 9 atoms): These likely introduce steric hindrance, preventing the POI and E3 ligase from adopting a productive conformation for ubiquitin transfer.

  • Long Linkers (e.g., 21 atoms): While these can easily span the distance, they may be too flexible, leading to unstable ternary complexes and inefficient ubiquitination.[]

  • Optimal Linker (16 atoms): This linker, for which this compound is an ideal precursor, provides the optimal distance and flexibility to promote a stable, high-affinity ternary complex. This leads to efficient ERα ubiquitination, potent degradation (lowest DC50 and highest Dmax), and the most significant impact on cancer cell viability (lowest IC50).[5]

This demonstrates that the choice of a C15 linker precursor is not arbitrary but a rational design choice to achieve maximal biological effect in this system.

Alternative Applications & Comparative Context

While its use in PROTACs provides a clear, direct comparison, long-chain dicarboxylic acids are also used to modify other types of therapeutics, offering a broader context for their utility.

Alternative 1: Enhancing GLP-1 Analog Half-Life

Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes.[6][7] A key strategy to prolong their short half-life is acylation with a long-chain fatty diacid. This modification promotes binding to serum albumin, creating a circulating reservoir of the drug.[8] Here, the length of the alkyl chain directly correlates with albumin binding affinity and, consequently, the duration of action.

Diacid Chain LengthRelative Albumin BindingIn Vivo Half-Life (Representative)
C12 (Dodecanedioic)ModerateModerate
C14 (Tetradecanedioic)HighLong
C16 (Hexadecanedioic)Very HighVery Long
C18 (Octadecanedioic)Very HighVery Long
Comparative data synthesized from multiple sources on GLP-1 analog development.[6][9]

In this context, a C15 chain would be expected to confer a strong albumin binding profile and a significantly extended half-life, comparable to C14 and C16 alternatives. The choice between them would depend on fine-tuning the desired pharmacokinetic profile.

Alternative 2: Synthesis of Anti-Alzheimer's Agents

Detailed Experimental Methodologies

To empower researchers to validate these findings, we provide detailed, step-by-step protocols for the key assays discussed.

Protocol 1: PROTAC-Induced Protein Degradation via Western Blot

This protocol quantifies the reduction of a target protein in cells following treatment with a PROTAC.

Western_Blot_Workflow A 1. Cell Culture & Treatment Plate cells (e.g., MCF-7) and treat with varying PROTAC concentrations. B 2. Cell Lysis Harvest cells and extract total protein using RIPA buffer. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Block membrane, then probe with primary antibodies (anti-POI, anti-loading control). E->F G 7. Detection Incubate with HRP-conjugated secondary antibody and add chemiluminescent substrate. F->G H 8. Imaging & Analysis Capture signal and quantify band intensity. Normalize POI to loading control. G->H

Caption: Experimental workflow for Western Blot analysis of protein degradation.

  • Cell Culture: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Lysis: Wash cells with cold PBS, then add 100 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.

  • Quantification: Use a BCA assay to determine the protein concentration of each lysate.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and run electrophoresis. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody against the POI (e.g., anti-ERα) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add ECL substrate and image the membrane. Quantify band densities and normalize the POI signal to the loading control signal. Plot the normalized data to determine DC50 and Dmax values.[11]

Protocol 2: GLP-1 Receptor Activation (cAMP Accumulation Assay)

This assay measures the potency of GLP-1 analogs by quantifying the production of cyclic AMP (cAMP), a second messenger, upon receptor activation.[12]

  • Cell Culture: Use a cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells). Plate cells in a 96-well plate and grow to confluence.

  • Assay Preparation: Aspirate the culture medium and wash cells with assay buffer (e.g., HBSS).

  • Compound Addition: Add serial dilutions of the GLP-1 analogs to the wells. Include a known agonist like native GLP-1 as a positive control and buffer as a negative control.

  • Stimulation: Incubate the plate at 37°C for 30 minutes to allow for receptor activation and cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each analog.

Protocol 3: Neurite Outgrowth Assay

This assay assesses the neurotrophic or neurotoxic potential of compounds by measuring changes in neurite length and branching in cultured neurons.[13][14]

  • Cell Culture: Plate primary neurons or iPSC-derived neurons on coated 96- or 384-well plates suitable for imaging. Allow neurons to attach and begin to extend neurites.

  • Compound Treatment: Treat the neurons with various concentrations of the test compounds for 48-72 hours. Include a vehicle control and a positive control (e.g., Nerve Growth Factor, NGF) or negative control (e.g., a neurotoxin).

  • Staining: Fix the cells and permeabilize them. Stain with fluorescent markers for neurons (e.g., β-III Tubulin) and cell nuclei (e.g., DAPI).

  • Imaging: Acquire images using a high-content automated imaging system.

  • Image Analysis: Use specialized software to identify neuronal cell bodies and trace the neurites. Quantify endpoints such as total neurite length per neuron, number of neurites per neuron, and number of branch points.[15]

  • Data Analysis: Compare the neurite outgrowth parameters in treated wells to the vehicle control to determine the compound's effect.

Conclusion and Future Outlook

The key takeaway for drug development professionals is the necessity of rational linker design and empirical testing. While a C15 linker is highly effective in certain contexts, the optimal length and composition are target-dependent. Future research should focus on exploring more sophisticated linkers derived from this backbone, incorporating elements of rigidity or controlled flexibility to further optimize the conformational dynamics of the resulting conjugates and enhance their therapeutic window.

References

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  • BenchChem. (2025). Application Notes and Protocols for Farnesyltransferase Inhibition Assay Using Clavaric Acid.
  • Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog. (2023). PubMed.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems.
  • Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent. (2014). PubMed.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.
  • Impact of linker length on the activity of PROTACs. (n.d.). PubMed Central (PMC).
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  • Guenette, R. G., & Potts, P. R. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology.
  • Design, synthesis and biological evaluation of double fatty chain-modified glucagon-like peptide-1 conjugates. (n.d.).
  • Gadd, M. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central (PMC).
  • Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences.
  • Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (n.d.). PubMed Central (PMC).
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  • CD Farnesyltransferase Inhibitor Screening Kit. (n.d.). CD Biosynsis.
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  • E3 Ubiquitin Ligase Activity Assay. (n.d.). BOC Sciences.
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  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). PubMed Central (PMC).
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A Senior Application Scientist's Guide to the Structural Analysis of 15-(tert-Butoxy)-15-oxopentadecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, stability, and safety. 15-(tert-Butoxy)-15-oxopentadecanoic acid and its derivatives have emerged as vital non-cleavable linkers, prized for their defined length and chemical stability.[1] The precise structural characterization of these linkers, both as standalone molecules and when conjugated to larger biomolecules, is paramount for regulatory approval and ensuring batch-to-batch consistency. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these important compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography. We will explore the causality behind experimental choices, provide self-validating protocols, and present comparative data to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction: The Pivotal Role of a Long-Chain Linker

This compound is a bifunctional molecule featuring a long C15 alkyl chain. One terminus is a carboxylic acid, providing a reactive handle for conjugation to amine-containing molecules, such as the lysine residues on an antibody. The other end is a tert-butyl ester, which can be deprotected to reveal a second carboxylic acid for further functionalization, or it can be part of the final linker structure. Its use as a non-cleavable linker in ADCs and as a component in PROTAC synthesis underscores its importance in modern drug development.[1][2] Non-cleavable linkers, in contrast to their cleavable counterparts, rely on the complete proteolytic degradation of the antibody within the lysosome to release the cytotoxic payload.[3][4] This mechanism enhances plasma stability and can lead to an improved therapeutic index.[4]

Given the critical role of the linker, its structural integrity must be rigorously verified. This guide will compare and contrast the utility of NMR, MS, and chromatography for this purpose.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique for characterizing this compound derivatives is dictated by the specific information required. While NMR provides unparalleled detail on the covalent structure, MS offers high sensitivity and molecular weight information, and chromatography is indispensable for purity assessment and separation of derivatives.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed covalent structure, stereochemistry, and conformational analysis.Non-destructive, highly informative for structural elucidation.Relatively low sensitivity, can be complex for large conjugates.
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns for structural confirmation.High sensitivity, suitable for complex mixtures when coupled with chromatography.Isomeric differentiation can be challenging without fragmentation analysis.
Chromatography (HPLC/GC) Purity, separation of isomers and derivatives, and quantification.High resolution, quantitative, and can be coupled with MS for enhanced characterization.GC often requires derivatization for non-volatile compounds; HPLC may have lower resolution for very similar structures.[5][6]

In-Depth Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure. For a molecule like this compound, both ¹H and ¹³C NMR provide a complete picture of the carbon skeleton and the attached protons.

Predicted ¹H and ¹³C NMR Spectra

Predicted ¹H NMR (500 MHz, CDCl₃):

  • δ 1.44 (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

  • δ 2.20 (t, J=7.5 Hz, 2H): The methylene protons (C14) adjacent to the tert-butoxycarbonyl group.

  • δ 2.35 (t, J=7.5 Hz, 2H): The methylene protons (C2) adjacent to the carboxylic acid group.

  • δ 1.60-1.65 (m, 4H): The methylene protons at C3 and C13.

  • δ 1.25-1.35 (br m, 20H): The overlapping signals of the remaining ten methylene groups in the long alkyl chain.

  • δ 11.5-12.0 (br s, 1H): The acidic proton of the carboxylic acid group. This signal is often broad and its chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR (125 MHz, CDCl₃):

  • δ 180.1: The carbonyl carbon of the carboxylic acid (C1).

  • δ 173.5: The carbonyl carbon of the tert-butyl ester (C15).

  • δ 80.5: The quaternary carbon of the tert-butyl group.

  • δ 34.8: The carbon adjacent to the tert-butoxycarbonyl group (C14).

  • δ 34.1: The carbon adjacent to the carboxylic acid group (C2).

  • δ 29.0-29.7: A series of closely spaced signals for the internal methylene carbons of the long chain.

  • δ 28.2: The three equivalent methyl carbons of the tert-butyl group.

  • δ 25.0, 24.7: The methylene carbons at C3 and C13.

Experimental Protocol: 1D and 2D NMR Analysis

Objective: To confirm the covalent structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin systems and confirm the connectivity of the alkyl chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and the carbonyls.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the ¹H signals to determine the relative number of protons.

    • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

High-Sensitivity Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with a fragmentation technique, it can also provide valuable structural information.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Weight: 328.49 g/mol ), the following observations are expected in an electrospray ionization (ESI) mass spectrum:

  • Positive Ion Mode: An intense peak at m/z 329.26 corresponding to the protonated molecule [M+H]⁺, and a peak at m/z 351.24 for the sodium adduct [M+Na]⁺.

  • Negative Ion Mode: A prominent peak at m/z 327.24 for the deprotonated molecule [M-H]⁻.

Tandem MS (MS/MS) Fragmentation:

Fragmentation of the [M+H]⁺ ion would likely involve the loss of the tert-butyl group as isobutylene (56 Da), resulting in a fragment at m/z 273.22. Further fragmentation could involve losses of water and CO₂ from the carboxylic acid terminus.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and purity of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • LC-MS System:

    • LC: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is suitable for this non-polar molecule.

    • Mobile Phase: A gradient of water and acetonitrile or methanol with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

    • MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Perform MS/MS on the parent ion to obtain fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and compare it with the theoretical mass.

    • Analyze the fragmentation pattern to confirm the structure.

    • Assess the purity of the sample based on the chromatogram.

Purity and Isomer Separation by Chromatography

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers.

Comparison of HPLC and GC
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for the analysis of this compound due to its non-volatile nature. Reversed-phase HPLC with a C18 column provides excellent separation.[5][6]

  • Gas Chromatography (GC): Direct analysis by GC is not feasible due to the low volatility and thermal lability of the carboxylic acid. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is required, which adds a step to the sample preparation and can introduce variability.[5]

Experimental Protocol: HPLC-UV/MS Analysis

Objective: To determine the purity of this compound and quantify it.

Methodology:

  • Sample Preparation: Prepare a standard curve of the reference compound in a suitable solvent. Prepare the sample for analysis by dissolving it in the same solvent and diluting it to fall within the range of the standard curve.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (for UV detection).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) where the carbonyl groups absorb, or coupling to a mass spectrometer for more specific detection.

  • Data Analysis:

    • Determine the retention time of the main peak and compare it to a reference standard.

    • Calculate the purity of the sample by integrating the peak areas in the chromatogram.

    • Quantify the compound using the standard curve.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the logical flow of each technique.

cluster_NMR NMR Workflow NMR_Sample_Prep Sample Preparation (5-10 mg in CDCl3) NMR_Acquisition 1D and 2D NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Spectral Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Structural Elucidation (Assignment and Interpretation) NMR_Processing->NMR_Analysis

Caption: Workflow for NMR-based structural elucidation.

cluster_MS LC-MS Workflow MS_Sample_Prep Sample Preparation (Dilution in Mobile Phase) MS_LC_Separation HPLC Separation (C18 Column) MS_Sample_Prep->MS_LC_Separation MS_Ionization Electrospray Ionization (ESI) MS_LC_Separation->MS_Ionization MS_Analysis Mass Analysis (Accurate Mass and MS/MS) MS_Ionization->MS_Analysis

Caption: Workflow for LC-MS based molecular weight and purity analysis.

Start Start: Characterization of 15-(tert-Butoxy)-15- oxopentadecanoic acid derivative Purity Purity Assessment? Start->Purity Structure Structural Confirmation? Purity->Structure No HPLC HPLC-UV/MS Purity->HPLC Yes MW Molecular Weight? Structure->MW No NMR 1D and 2D NMR Structure->NMR Yes MS High-Resolution MS MW->MS Yes End Complete Structural Characterization MW->End No HPLC->Structure NMR->MW MS->End

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion and Future Perspectives

The structural analysis of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of NMR, mass spectrometry, and chromatography. While each technique provides unique and valuable information, a comprehensive characterization is best achieved through their combined application. As these linkers become more prevalent in next-generation therapeutics, the development of standardized and robust analytical methods will be crucial for ensuring their quality, safety, and efficacy. Future work in this area may focus on the development of hyphenated techniques that provide even greater insight into the structure and behavior of these molecules, particularly when conjugated to large biomolecules.

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A Senior Application Scientist's Guide to the Comparative Stability of Dicarboxylic Acid Monoesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dicarboxylic acid monoesters are a class of organic compounds characterized by two carboxylic acid groups, one of which is esterified with an alcohol. This unique bifunctional structure makes them highly valuable as intermediates in organic synthesis, building blocks for polymers like polyesters, and, notably, as prodrugs in pharmaceutical development.[1] The monoester structure can improve the solubility, permeability, and overall bioavailability of a parent drug molecule containing a hydroxyl group.[2] However, the inherent stability of the ester bond is a critical parameter that dictates the shelf-life, efficacy, and safety of these compounds and their formulations.[]

This guide provides a comprehensive comparison of the stability of different dicarboxylic acid monoesters. We will delve into the key structural and environmental factors influencing their stability, present standardized protocols for experimental evaluation, and offer comparative data to inform researchers, scientists, and drug development professionals in their selection and handling of these versatile molecules.

Key Factors Influencing Monoester Stability

The stability of a dicarboxylic acid monoester is not an intrinsic constant but is rather influenced by a delicate interplay of several factors. Understanding these factors is paramount for predicting and controlling the degradation of these molecules.

Chemical Structure
  • Dicarboxylic Acid Chain Length: The number of methylene groups separating the two carboxyl functions significantly impacts stability. Shorter-chain dicarboxylic acids like succinic acid (four carbons) can form cyclic anhydrides more readily than longer-chain acids like adipic acid (six carbons). This is due to the thermodynamic favorability of forming five- or six-membered rings.[4]

  • Intramolecular Catalysis: The free carboxylic acid group in a monoester can act as an intramolecular catalyst, accelerating the hydrolysis of the adjacent ester group.[5][6] This phenomenon, known as anchimeric assistance, is particularly pronounced in monoesters of dicarboxylic acids where the geometry allows for the formation of a transient cyclic intermediate, such as a five-membered ring in the case of succinate monoesters.[7][8][9] This intramolecular reaction can lead to significantly faster hydrolysis rates compared to analogous intermolecular reactions.[7]

  • Nature of the Alcohol Moiety: The steric and electronic properties of the alcohol component of the ester influence its susceptibility to hydrolysis. Steric hindrance around the ester carbonyl can slow down the rate of nucleophilic attack by water or hydroxide ions. For instance, a tert-butyl ester is generally more stable than a methyl ester due to the bulky nature of the tert-butyl group.

Environmental Conditions
  • pH: The rate of ester hydrolysis is highly dependent on the pH of the solution. It is generally slowest in the neutral pH range (around pH 4-6) and is catalyzed by both acids and bases.[10]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process is typically reversible.[11][12]

    • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester is directly attacked by the more potent nucleophile, the hydroxide ion. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[10][11]

  • Temperature: As with most chemical reactions, the rate of ester hydrolysis increases with temperature. This relationship can often be modeled using the Arrhenius equation to predict degradation rates at different temperatures, which is a cornerstone of accelerated stability studies.[13]

  • Solvent: The polarity and protic nature of the solvent can influence hydrolysis rates. Protic solvents, like water, can participate directly in the hydrolysis reaction.

Experimental Assessment of Stability

To quantitatively compare the stability of different dicarboxylic acid monoesters, rigorous experimental protocols are necessary. The following sections detail standardized methods for assessing both chemical and thermal stability.

Protocol for Chemical Stability (Hydrolysis) Testing

This protocol outlines a forced degradation study to determine the rate of hydrolysis under acidic, neutral, and basic conditions.

Objective: To determine the hydrolysis rate constants of dicarboxylic acid monoesters at different pH values and a constant temperature.

Materials:

  • Dicarboxylic acid monoester of interest

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer (pH 7.4)

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Constant temperature incubator or water bath

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the monoester at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).

  • Reaction Setup:

    • Acidic Condition: In a sealed vial, mix a known volume of the stock solution with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).

    • Neutral Condition: In a separate sealed vial, mix a known volume of the stock solution with pH 7.4 phosphate buffer to the same final concentration.

    • Basic Condition: In a third sealed vial, mix a known volume of the stock solution with 0.1 M NaOH to the same final concentration.

  • Incubation: Place all vials in a constant temperature incubator or water bath set to a specific temperature (e.g., 40°C or 60°C).[14]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.[14]

  • Sample Quenching (for acidic and basic samples): Immediately neutralize the acidic samples with an equimolar amount of NaOH and the basic samples with an equimolar amount of HCl to stop the hydrolysis reaction.

  • HPLC Analysis: Analyze the concentration of the remaining monoester in each sample using a validated, stability-indicating HPLC method. The method should be able to separate the parent monoester from its degradation products (the dicarboxylic acid and the alcohol).

  • Data Analysis: Plot the natural logarithm of the concentration of the monoester versus time. For a first-order reaction, this will yield a straight line. The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Protocol for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for evaluating the thermal stability of compounds.

Objective: To determine the decomposition temperature and identify thermal transitions of the dicarboxylic acid monoesters.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)[15]

  • Differential Scanning Calorimeter (DSC)[16]

TGA Methodology: [15]

  • Sample Preparation: Accurately weigh 5-10 mg of the dicarboxylic acid monoester into a TGA sample pan.

  • Analysis Conditions:

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a sufficiently high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).[16]

  • Data Analysis: The TGA thermogram plots the sample weight as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).[15]

DSC Methodology: [16]

  • Sample Preparation: Accurately weigh 2-5 mg of the monoester into a DSC pan and seal it.

  • Analysis Conditions:

    • Atmosphere: Use an inert nitrogen atmosphere.

    • Temperature Program: Typically involves a heat-cool-heat cycle to observe transitions like melting (Tm) and glass transition (Tg), as well as any decomposition events. A common program would be to heat from ambient to above the melting point, cool rapidly, and then heat again at a controlled rate (e.g., 10°C/min).

  • Data Analysis: The DSC thermogram plots the heat flow into or out of the sample as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or crystallization.

Comparative Stability Data

The following tables summarize representative data on the chemical and thermal stability of various dicarboxylic acid monoesters. Note: These values are illustrative and can vary based on specific experimental conditions.

Table 1: Comparative Hydrolysis Half-lives (t½) at 40°C
Dicarboxylic Acid Monoestert½ at pH 1.2 (hours)t½ at pH 7.4 (hours)t½ at pH 9.0 (hours)
Monomethyl Succinate~15>300~5
Monomethyl Glutarate~25>400~8
Monomethyl Adipate~40>500~12
Mono-tert-butyl Succinate~50>1000~20

Interpretation: The data clearly shows that stability increases with the length of the dicarboxylic acid chain (Adipate > Glutarate > Succinate), which can be attributed to the decreasing influence of intramolecular catalysis.[7] Furthermore, the sterically hindered tert-butyl ester is significantly more stable than the corresponding methyl ester. As expected, hydrolysis is fastest under basic conditions and slowest at neutral pH.[17]

Table 2: Comparative Thermal Stability Data
Dicarboxylic Acid MonoesterMelting Point (Tm) (°C)Decomposition Temp (Td5%) (°C)
Monomethyl Succinate~58~210
Monomethyl Glutarate~45~225
Monomethyl Adipate~55~240

Interpretation: The thermal stability, as indicated by the decomposition temperature, generally increases with the molecular weight and chain length of the dicarboxylic acid.[15]

Mechanisms of Degradation

A deeper understanding of the degradation pathways is crucial for developing strategies to enhance stability.

Ester Hydrolysis

The primary degradation pathway for dicarboxylic acid monoesters in aqueous environments is hydrolysis. As previously mentioned, this can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis:

Caption: General mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification):

Caption: General mechanism of base-catalyzed ester hydrolysis.

Intramolecular Catalysis (Anchimeric Assistance)

For dicarboxylic acid monoesters, particularly those with shorter chains, the free carboxyl group can act as a nucleophile, attacking the ester carbonyl to form a cyclic anhydride intermediate. This intermediate is then rapidly hydrolyzed to yield the dicarboxylic acid.

Intramolecular_Catalysis cluster_main Intramolecular Catalysis of Succinate Monoester Hydrolysis Monoester Monoester Free -COOH attacks ester carbonyl Anhydride Cyclic Anhydride Intermediate (e.g., Succinic Anhydride) Monoester->Anhydride Intramolecular Attack - R'OH Diacid Dicarboxylic Acid (e.g., Succinic Acid) Anhydride->Diacid Hydrolysis + H2O

Caption: Intramolecular catalysis leading to anhydride formation.

Practical Implications in Drug Development

The stability of a dicarboxylic acid monoester is a critical consideration when designing prodrugs.[1]

  • Prodrug Design: A delicate balance must be struck. The monoester must be stable enough to survive storage and, in the case of oral administration, the acidic environment of the stomach. However, it must also be labile enough to be cleaved by esterases in the body to release the active drug.[18] Monoesters of succinic acid are often used for their ability to be rapidly cleaved in vivo, while longer-chain dicarboxylic acids might be chosen for a more sustained release profile.[6]

  • Formulation Strategies: For monoesters with limited stability, formulation strategies can be employed to enhance shelf-life. This can include:

    • pH Control: Formulating the product in a buffer system where the monoester exhibits maximum stability (typically pH 4-6).[19]

    • Lyophilization: Freeze-drying the product to remove water can prevent hydrolysis during storage.

    • Inclusion of Stabilizers: Adding excipients that can inhibit degradation pathways.[19]

Conclusion

The stability of dicarboxylic acid monoesters is a multifaceted property governed by their chemical structure and the environmental conditions to which they are exposed. A systematic evaluation of hydrolytic and thermal stability is essential for their effective application, particularly in the pharmaceutical industry. This guide has provided a framework for understanding the factors that influence stability, detailed protocols for its assessment, and presented comparative data to aid in the selection of appropriate monoesters for specific applications. By applying these principles, researchers and drug developers can make informed decisions to ensure the quality, efficacy, and safety of products containing these important chemical entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.